Tert-butyl 3-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVNTXDHGDNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-54-8 | |
| Record name | tert-butyl 3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl 3-hydroxybenzoate
An In-Depth Technical Guide to the
Introduction
Tert-butyl 3-hydroxybenzoate is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] Its structure incorporates a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a phenolic hydroxyl group that remains available for further chemical modification. This unique arrangement allows for selective reactions at the phenol position while the carboxyl group is masked, an essential strategy in multi-step syntheses.[5] This guide provides an in-depth exploration of the principal synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to equip researchers and drug development professionals with a comprehensive understanding of its synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the target compound's properties is fundamental for its synthesis and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 57704-54-8 | [7] |
| Molecular Formula | C₁₁H₁₄O₃ | [6][7][8] |
| Molecular Weight | 194.23 g/mol | [6] |
| Appearance | White solid | [9] |
| SMILES | CC(C)(C)OC(=O)C1=CC(=CC=C1)O | [6][8] |
| InChIKey | XAOVNTXDHGDNBG-UHFFFAOYSA-N | [6][8] |
Table 1: Key physicochemical properties of this compound.
| Spectroscopic Data | Observed Characteristics |
| ¹³C NMR | Spectral data available via public databases. |
| GC-MS | Mass spectrometry data confirms the molecular weight and fragmentation pattern. |
| IR Spectra | Characteristic peaks for hydroxyl (O-H) and ester carbonyl (C=O) groups are present. |
Table 2: Summary of Spectroscopic Data.[6]
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of a sterically demanding ester bond. The choice of method depends on factors such as scale, available reagents, and desired purity. The two most prevalent and logical approaches are:
-
Acid-Catalyzed Electrophilic Addition: Utilizing isobutylene as the source of the tert-butyl group in the presence of a strong acid catalyst. This method leverages the formation of a stable tert-butyl carbocation.
-
Carboxylic Acid Activation (Coupling): Employing coupling agents to activate the carboxylic acid of 3-hydroxybenzoic acid, facilitating its reaction with tert-butanol.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybenzoic acid tert-butyl ester 95% | CAS: 57704-54-8 | AChemBlock [achemblock.com]
- 8. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 9. prepchem.com [prepchem.com]
Physicochemical properties of Tert-butyl 3-hydroxybenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxybenzoate
This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No: 57704-54-8), a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its characterization, handling, and application.
Introduction: Strategic Importance in Synthesis
This compound is a derivative of 3-hydroxybenzoic acid, an organic compound found in various plants and utilized as a versatile intermediate in the manufacturing of pharmaceuticals, preservatives, and dyes.[1][2] The introduction of a tert-butyl ester group serves a critical function in multi-step syntheses. This bulky group acts as a protecting group for the carboxylic acid, preventing it from participating in reactions while modifications are made to other parts of the molecule. Its stability under certain conditions and susceptibility to cleavage under others make it a valuable tool for medicinal chemists and process developers. Understanding its core physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust formulations.
Core Physicochemical Profile
The molecular structure, characterized by a hydroxyl group and a tert-butyl ester on a benzene ring, dictates the compound's physical and chemical behavior.[3] The interplay between the polar hydroxyl and carboxylic ester functionalities and the nonpolar tert-butyl group governs its solubility, reactivity, and thermal properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 57704-54-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Colorless to light yellow solid-liquid mixture | [4] |
| Predicted pKa | 9.13 ± 0.10 | [4] |
| Predicted XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis and Reactivity
Synthesis Pathway
The most common route for synthesizing this compound is through the esterification of 3-hydroxybenzoic acid. A plausible and widely used method involves reaction with isobutylene under acidic catalysis. The bulky nature of the tert-butyl group necessitates specific conditions to achieve efficient esterification.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three main functional components:
-
Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base. It is also an activating, ortho-para directing group for electrophilic aromatic substitution, though steric hindrance from the adjacent ester may influence regioselectivity.
-
Tert-butyl Ester Group: This group is relatively stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group. It is, however, readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid), which protonate the carbonyl oxygen and facilitate the loss of the stable tert-butyl cation.
-
Aromatic Ring: The ring can undergo electrophilic substitution, with the hydroxyl group being the dominant directing influence.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all key physicochemical properties must be determined using validated experimental protocols. The following sections describe self-validating, step-by-step methodologies.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Causality: DSC is chosen for its high accuracy, small sample requirement, and ability to detect thermal transitions beyond melting, such as decomposition. It provides a thermodynamic melting point, which is a crucial indicator of purity.
-
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards. The calibration must meet the manufacturer's specifications (e.g., onset temperature within ±0.5 °C).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and enthalpy of fusion (J/g) should also be recorded. The sharpness of the peak provides a qualitative measure of purity.
-
Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)
-
Causality: The shake-flask method is a globally recognized standard for determining the solubility of a compound. It ensures that a true equilibrium between the solute and solvent is reached, providing a thermodynamically stable solubility value.
-
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of purified water (or relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a sealed, inert flask.
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) for a minimum of 24 hours. After 24 hours, take a sample, analyze its concentration, and continue agitation for another 24 hours. Equilibrium is confirmed when two consecutive measurements are within ±5% of each other.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Integrated workflow for physicochemical characterization.
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the structure and identity of this compound.[3]
-
¹H NMR (Proton NMR): The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.6 ppm. The aromatic protons will appear as multiplets in the 6.8-7.8 ppm region. A broad singlet corresponding to the phenolic hydroxyl proton is also expected, which may shift depending on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum should display distinct signals for all 11 carbon atoms. Key signals include the carbonyl carbon of the ester (around 165 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The aromatic carbons will resonate in the 115-160 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the hydroxyl group (around 3300-3500 cm⁻¹). A strong C=O stretching vibration from the ester carbonyl will be present around 1700 cm⁻¹. C-O stretching and aromatic C-H and C=C vibrations will also be visible.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ at m/z 194 would be expected. A prominent fragment corresponds to the loss of isobutylene (56 Da) to give the 3-hydroxybenzoic acid cation at m/z 138.[3] Another key fragment would be the tert-butyl cation at m/z 57.
Safety and Handling
This compound requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
-
References
Introduction: Elucidating the Molecular Architecture of Tert-butyl 3-hydroxybenzoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-hydroxybenzoate
This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is a substituted aromatic ester with significant utility in organic synthesis, serving as a versatile building block and intermediate in the development of pharmaceutical agents and other complex molecules.[1] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a multi-faceted analytical approach. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound.
Our approach moves beyond simple data reporting. We will delve into the causality behind the experimental design, the rationale for selecting specific techniques, and the logic of spectral interpretation. This document is structured to serve as a practical reference for researchers and drug development professionals, ensuring that the data acquired is not only accurate but also thoroughly understood, thereby upholding the highest standards of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, we employ both ¹H and ¹³C NMR to create a complete atomic map.
¹H NMR Spectroscopy
Expertise & Experience: The Rationale ¹H NMR is the initial and most informative experiment. We anticipate distinct signals for the bulky tert-butyl group and the protons on the aromatic ring. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is critical; it dissolves the analyte without introducing interfering proton signals and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability during acquisition.[2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) within a clean vial.[3] Ensure complete dissolution, using gentle sonication if necessary.
-
Filtration & Transfer: To avoid paramagnetic impurities or particulates that can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]
-
Tube Cleaning & Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any residues.[3] Cap the tube securely.
-
Instrument Insertion: Insert the sample into the spinner turbine, adjust the depth using a gauge, and carefully place it into the NMR spectrometer's autosampler or magnet bore.[4]
-
Spectrometer Setup & Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.[3]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) automatically or manually to achieve sharp, symmetrical peaks.[3]
-
Tuning: The probe is tuned to the ¹H frequency to maximize signal-to-noise.
-
Acquisition: A standard single-pulse experiment is run with parameters such as a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.[4]
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.
Data Interpretation & Summary
The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity, and coupling constant (J).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.58 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a large singlet. |
| ~5.5-6.5 | Broad Singlet (br s) | 1H | Ar-OH | The phenolic proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent. |
| ~7.15 | Doublet of Doublets (dd) | 1H | Ar-H 5 | This proton is coupled to H4 and H6. |
| ~7.30 | Triplet (t) | 1H | Ar-H 4 | This proton is coupled to its two ortho neighbors, H2 and H5, resulting in a triplet. |
| ~7.50 | Singlet / Triplet (t) | 1H | Ar-H 2 | This proton appears as a singlet or a finely split triplet, located between the ester and hydroxyl groups. |
| ~7.65 | Doublet of Doublets (dd) | 1H | Ar-H 6 | This proton is coupled to H5 and H4. |
Note: Predicted chemical shifts are based on standard substituent effects. Actual values may vary slightly.
¹³C NMR Spectroscopy
Expertise & Experience: The Rationale ¹³C NMR complements the proton data by mapping the carbon framework. Due to the low natural abundance of ¹³C (~1.1%), a higher sample concentration and more scans are required.[3] A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, with each unique carbon environment producing one peak.
Experimental Protocol: ¹³C NMR Acquisition The sample preparation follows the same procedure as for ¹H NMR, though a higher concentration (20-50 mg) is advisable for faster acquisition.[3] The key difference lies in the spectrometer parameters, which are set for ¹³C observation with broadband proton decoupling. A typical acquisition may involve 256 to 1024 scans with a relaxation delay of 2-5 seconds.
Data Interpretation & Summary The chemical shift of each carbon signal is indicative of its electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28.2 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |
| ~81.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded compared to the methyls and appears further downfield. |
| ~117.0 | C -2 | Aromatic carbon ortho to the hydroxyl group, showing shielding effects. |
| ~121.5 | C -4 / C -6 | Aromatic carbons meta to the ester and ortho/para to the hydroxyl group. |
| ~129.8 | C -5 | Aromatic carbon para to the ester group. |
| ~131.5 | C -1 | The ipso-carbon attached to the ester group is deshielded by the carbonyl. |
| ~156.0 | C -3 | The ipso-carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| ~165.5 | -C =O | The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms. |
Note: Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: The Rationale IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). We use Attenuated Total Reflectance (ATR) FTIR, a modern sampling technique that requires minimal sample preparation and provides high-quality, reproducible spectra for solid or liquid samples.[6][7] The ATR technique relies on an evanescent wave that penetrates a small distance into the sample, making it a surface-sensitive technique that requires good contact between the sample and the ATR crystal.[8][9]
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures optimal contact, which is essential for a strong signal.[10]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue.
Workflow for ATR-FTIR Analysis
References
- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 10. s4science.at [s4science.at]
Tert-butyl 3-hydroxybenzoate CAS number and molecular formula
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-hydroxybenzoate (CAS No: 57704-54-8), a functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. Despite its utility as a building block, detailed literature on this specific isomer is notably scarce. This document consolidates available spectral and safety data, proposes a robust synthesis protocol based on established chemical principles, and explores its prospective applications in drug discovery and materials science. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as a foundational resource for researchers and developers, enabling them to leverage the unique chemical properties of this versatile molecule.
Chemical Identity and Physicochemical Properties
This compound is a derivative of benzoic acid, featuring a hydroxyl group at the meta-position and a tert-butyl ester functionality. This unique arrangement of functional groups imparts a balance of hydrophilicity and lipophilicity, making it an interesting candidate for various chemical transformations. The bulky tert-butyl group provides steric hindrance and can serve as a protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions.
Table 1: Core Identification and Physicochemical Properties of this compound
| Identifier/Property | Value | Source |
| CAS Number | 57704-54-8 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₄O₃ | [PubChem][1] |
| Molecular Weight | 194.23 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 3-Hydroxybenzoic acid tert-butyl ester, Benzoic acid, 3-hydroxy-, 1,1-dimethylethyl ester | [PubChem][1] |
| Computed XLogP3 | 2.9 | [PubChem][1] |
| Kovats Retention Index | 1585 (Semi-standard non-polar) | [PubChem][1] |
Synthesis of this compound: A Proposed Protocol
Causality Behind Experimental Choices
The choice of isobutylene as the tert-butyl source is predicated on its high reactivity in the presence of a strong acid catalyst to form a stable tert-butyl cation. This carbocation is then readily attacked by the nucleophilic carboxylic acid of 3-hydroxybenzoic acid. The use of a sealed, high-pressure tube is necessary to contain the gaseous isobutylene and ensure a sufficient concentration for the reaction to proceed efficiently at room temperature. Dioxane is selected as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. Sulfuric acid serves as a potent catalyst for the generation of the tert-butyl cation. The workup procedure is designed to quench the catalyst, remove unreacted starting materials, and isolate the desired product.
Proposed Experimental Protocol
Reaction: Esterification of 3-hydroxybenzoic acid with isobutylene.
Materials:
-
3-hydroxybenzoic acid (1.0 eq)
-
Dioxane
-
Concentrated Sulfuric Acid (catalytic amount)
-
Isobutylene (excess)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1N Sodium Hydroxide (NaOH) solution
-
Dilute Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
High-pressure reaction tube with a sealing mechanism
Procedure:
-
Reaction Setup: In a high-pressure reaction tube, dissolve 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) in dioxane (e.g., 50 mL).
-
Cooling and Addition of Reagents: Cool the tube to -78 °C using a dry ice/acetone bath. Carefully condense an excess of isobutylene gas into the tube. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Reaction: Seal the tube securely and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the tube back to -78 °C before carefully opening it. Slowly pour the reaction mixture into an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Any remaining isobutylene will evaporate.
-
Extraction and Wash: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (to remove unreacted 3-hydroxybenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. The following data has been compiled from public databases.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Source |
| ¹³C NMR | Spectral data available. | [PubChem][1] |
| GC-MS | Major fragments at m/z: 138, 121. | [PubChem][1] |
| IR (Vapor Phase) | Spectral data available. | [PubChem][1] |
Note: For detailed spectra, please refer to the sources linked in the References section.
Applications in Research and Drug Development
While specific applications of this compound are not extensively reported, its structure suggests significant potential as a versatile building block in several areas of chemical research and development.
Role as a Protected Building Block
The tert-butyl ester functionality serves as an effective protecting group for the carboxylic acid. This allows for selective reactions at the phenolic hydroxyl group without interference from the acidic proton of the carboxylic acid. The tert-butyl group can be subsequently removed under moderately acidic conditions, regenerating the carboxylic acid. This strategy is highly valuable in multi-step organic synthesis.
Caption: Use as a protected building block in organic synthesis.
Potential in Medicinal Chemistry
Hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as antistress agents. The introduction of the tert-butyl ester in this compound increases its lipophilicity, which can enhance its ability to cross biological membranes, potentially improving its pharmacokinetic properties in drug discovery programs. It can serve as a scaffold or intermediate for the synthesis of more complex molecules with therapeutic potential.
Applications in Materials Science
Phenolic compounds, particularly those with sterically hindering groups like tert-butyl, are widely used as antioxidants and stabilizers in polymers and other materials[3]. While the primary applications are often for 2,6-di-tert-butylphenol derivatives, the underlying principle of radical scavenging by the phenolic hydroxyl group is applicable. This compound could be explored as a monomer or an additive in the development of new polymers with enhanced thermal or oxidative stability.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Table 3: GHS Hazard Information
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed |
|
| H315 | Causes skin irritation |
|
| H318 | Causes serious eye damage |
|
| H335 | May cause respiratory irritation |
|
Source: [PubChem][1]
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a chemical compound with considerable, yet largely untapped, potential. While the available literature is sparse, its chemical structure suggests a valuable role as a protected building block in organic synthesis and as a scaffold for the development of new pharmaceuticals and materials. This guide has provided a consolidated source of its known properties, a detailed proposed synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles. It is hoped that this document will serve as a catalyst for further research into this promising molecule, enabling scientists and developers to unlock its full potential.
References
Stability of Tert-butyl 3-hydroxybenzoate under different conditions
An In-depth Technical Guide to the Stability of Tert-butyl 3-hydroxybenzoate
Abstract
This technical guide provides a comprehensive examination of the chemical stability of this compound, a pivotal intermediate in contemporary pharmaceutical synthesis. We will systematically investigate its degradation profile under a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic challenges. This document is crafted for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols for stability assessment but also the fundamental scientific rationale underpinning these procedures. A thorough comprehension of the degradation pathways and kinetics is indispensable for the development of robust synthetic routes, stable formulations, and for ensuring the quality and efficacy of final drug products. All methodologies herein are designed to be self-validating, with key mechanistic assertions substantiated by authoritative sources.
Introduction: The Strategic Importance of this compound in Synthesis
This compound is a highly versatile bifunctional molecule, serving as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its two functional groups: a sterically hindered tert-butyl ester and a nucleophilic phenolic hydroxyl group. The tert-butyl ester functions as a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific acidic conditions, a reaction that proceeds via a stable tertiary carbocation intermediate.[1] This allows the phenolic hydroxyl to be manipulated or to remain as a key pharmacophoric feature without interference from the carboxylic acid.
The intrinsic stability of this intermediate is of paramount importance; it directly influences the purity, yield, and safety profile of the final API. Understanding its degradation profile is a critical component of process chemistry, formulation development, and regulatory compliance.[2][3][4] This guide provides the foundational knowledge and practical methodologies to rigorously evaluate the stability of this compound.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential before undertaking stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [5][6] |
| Molecular Weight | 194.23 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white crystalline powder | (General supplier data) |
| CAS Number | 57704-54-8 | [5] |
| Predicted XLogP3 | 2.9 | [6] |
Forced Degradation Studies: Elucidating Intrinsic Stability
Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than those encountered during routine handling and storage.[3][7] This accelerated approach is fundamental to identifying likely degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods capable of resolving the parent compound from all potential impurities.[2][4][8]
General Experimental Workflow
The logical progression of a forced degradation study is outlined below. The objective is to achieve a target degradation of approximately 10-20%, which is sufficient to form and identify degradants without completely consuming the parent compound.[8]
Caption: General workflow for forced degradation of this compound.
Stability Under Acidic Conditions
Causality: The tert-butyl ester is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. This is the most anticipated degradation pathway.[1]
Protocol:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl to the flask.
-
Place the flask in a thermostatically controlled water bath at 60 °C.
-
After 8 hours, remove the flask and allow it to cool to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 1.0 M NaOH.
-
Dilute to the 10 mL mark with a 50:50 mixture of acetonitrile and water.
-
Analyze the resulting solution by HPLC.
Expected Degradation Pathway:
Caption: Acid-catalyzed hydrolysis of this compound.
Field Insights: This degradation is expected to be clean and rapid. The primary product, 3-hydroxybenzoic acid, is a known compound, making its identification straightforward by comparison to a reference standard.[9] The formation of isobutylene gas is also expected.
Stability Under Basic Conditions
Causality: Basic hydrolysis, or saponification, is a common reaction for esters. The mechanism involves nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group.[10][11] The final step is an irreversible acid-base reaction between the formed carboxylic acid and the alkoxide, driving the reaction to completion.[10]
Protocol:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M NaOH to the flask.
-
Place the flask in a water bath at 60 °C.
-
After 24 hours, remove the flask and cool to room temperature.
-
Neutralize the solution by adding 1 mL of 1.0 M HCl.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analyze by HPLC.
Expected Degradation Pathway:
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Field Insights: Due to the steric hindrance of the tert-butyl group, the rate of saponification is expected to be significantly slower than acid-catalyzed hydrolysis. The primary product upon acidic workup will be 3-hydroxybenzoic acid.
Stability Under Oxidative Conditions
Causality: Phenolic compounds are susceptible to oxidation.[12] The hydroxyl group can be oxidized to form phenoxy radicals, which can then lead to the formation of quinone-type structures or undergo further reactions to form polymeric material.[13]
Protocol:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analyze immediately by HPLC.
Expected Degradation Products: The degradation mixture is likely to be complex. The primary small-molecule degradants would be quinone or hydroquinone derivatives formed from the oxidation of the aromatic ring. Characterization will likely require LC-MS/MS to elucidate the structures of the new peaks observed in the chromatogram.
Stability Under Thermal Conditions
Causality: Thermal stress provides the energy to overcome activation barriers for decomposition reactions. For this molecule, potential thermal degradation pathways could include decarboxylation at very high temperatures or hydrolysis if moisture is present.
Protocol:
-
Solid State: Place approximately 10 mg of the solid compound in an open glass vial in a calibrated oven at 80 °C for 7 days. After cooling, dissolve the sample in a suitable solvent and analyze by HPLC.
-
Solution State: Prepare a solution of the compound in a relevant process solvent (e.g., acetonitrile) at 1 mg/mL. Place the solution in a sealed vial in an oven at 80 °C for 7 days. Cool and analyze by HPLC.
Field Insights: Structurally related phenolic compounds like BHT exhibit susceptibility to thermal degradation.[14] While this compound is expected to be relatively stable at moderate temperatures, some degradation is possible. The presence of impurities, particularly acidic or basic residues from synthesis, could catalyze degradation.
Stability Under Photolytic Conditions
Causality: Aromatic compounds, especially phenols, can absorb UV radiation. This absorption can promote the molecule to an excited state, leading to bond cleavage, radical formation, and subsequent degradation.[15][16]
Protocol:
-
Prepare two 1 mg/mL solutions of the compound in a 50:50 acetonitrile/water mixture.
-
Place one sample in a photostability chamber and expose it to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap the second (control) sample in aluminum foil and place it in the same chamber to exclude light but maintain the same temperature.
-
After the exposure period, analyze both samples by HPLC.
Field Insights: Photodegradation often results in a complex mixture of products. The initial steps may involve the formation of colored species as the aromatic system is modified. Comparing the chromatograms of the exposed and control samples is essential to distinguish between photolytic and thermal degradation.
Summary of Predicted Stability Profile
This table consolidates the expected stability of this compound under various stress conditions. The extent of degradation is an estimation and must be confirmed by experimental data.
| Stress Condition | Reagent/Parameters | Expected Stability | Primary Degradation Pathway | Key Degradant(s) |
| Acidic | 0.1 M HCl, 60°C | Low | Hydrolysis | 3-Hydroxybenzoic acid |
| Basic | 0.1 M NaOH, 60°C | Moderate | Saponification | 3-Hydroxybenzoic acid (after workup) |
| Oxidative | 3% H₂O₂, RT | Moderate | Oxidation | Quinone-type structures, ring-opened products |
| Thermal | 80°C, 7 days | High | Decomposition | Minor impurities, potential decarboxylation |
| Photolytic | ICH Q1B | Moderate to High | Photodecomposition | Complex mixture of photo-products |
Conclusion and Recommendations
This compound demonstrates predictable lability under specific, controlled conditions, which is a feature exploited in its role as a protecting group. Its primary vulnerability is to acid-catalyzed hydrolysis, a rapid and clean reaction yielding 3-hydroxybenzoic acid. The compound is significantly more resistant to basic hydrolysis due to steric hindrance. Stability towards oxidative and photolytic stress is moderate, with the phenolic hydroxyl group being the likely site of initial degradation. The compound exhibits good thermal stability under typical processing and storage conditions.
For drug development professionals, these findings are critical. Process conditions must carefully control pH to avoid premature deprotection. Formulation strategies should consider the potential for oxidative degradation, possibly requiring the inclusion of antioxidants or packaging under an inert atmosphere. Finally, the development of a robust, stability-indicating HPLC method, validated using samples generated from these forced degradation studies, is a non-negotiable prerequisite for advancing any API derived from this intermediate into further development stages.
References
- 1. reddit.com [reddit.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. 3-Hydroxybenzoate | C7H5O3- | CID 54675842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. jetir.org [jetir.org]
- 13. benchchem.com [benchchem.com]
- 14. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Solubility of Tert-butyl 3-hydroxybenzoate in common organic solvents
An In-depth Technical Guide to the Solubility of Tert-butyl 3-hydroxybenzoate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of the molecule, predicts its solubility profile across a range of common organic solvents, and provides a detailed, self-validating experimental protocol for quantitative solubility determination. The guide aims to equip scientists with the foundational knowledge required for efficient process development, purification, and formulation involving this compound.
Introduction to this compound
This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic ester of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, possessing both a phenolic hydroxyl group and a sterically hindered tert-butyl ester, makes it a versatile building block. Understanding its solubility is a critical first step in a multitude of applications, from selecting an appropriate reaction medium to designing robust crystallization procedures for purification and developing stable formulations. Inadequate solubility can lead to poor reaction kinetics, low yields, and challenges in downstream processing. This guide provides a detailed examination of the factors governing the solubility of this compound and offers a framework for its experimental determination.
Molecular Structure and Its Influence on Solubility
The solubility behavior of this compound is dictated by the interplay of its three primary structural features: the benzene ring, the phenolic hydroxyl (-OH) group, and the tert-butyl ester (-COOC(CH₃)₃) group.
-
Benzene Ring: The aromatic ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar or weakly polar organic solvents through van der Waals forces.
-
Hydroxyl Group: The phenolic -OH group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).[2]
-
Tert-butyl Ester Group: This group introduces two key characteristics. The carbonyl (C=O) function adds polarity and can act as a hydrogen bond acceptor. However, the bulky, nonpolar tert-butyl group introduces significant steric hindrance and increases the overall lipophilicity of the molecule.[3] This steric bulk can shield the ester group from interacting effectively with solvent molecules, while the alkyl chains enhance solubility in nonpolar solvents.
The balance between the hydrophilic character of the hydroxyl group and the lipophilic nature of the benzene ring and tert-butyl moiety determines the compound's solubility in a given solvent.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[4] Solubility depends on the relative strength of three interactions:
-
Solute-Solute Interactions: The forces holding the crystalline lattice together (e.g., hydrogen bonding, π-stacking).
-
Solvent-Solvent Interactions: The cohesive forces within the solvent.
-
Solute-Solvent Interactions: The forces formed between solute and solvent molecules upon mixing.
For dissolution to occur, the energy released from forming solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. Phenolic compounds, like this compound, often exhibit enhanced solubility in polar solvents that can effectively solvate the hydroxyl group.[5][6] The choice of solvent is therefore a critical parameter that can be predicted by comparing the polarity of the solute with potential solvents.
Predicted Solubility Profile in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the phenolic -OH and ester carbonyl of the solute.[9] The alkyl portion of the alcohol also interacts favorably with the nonpolar regions of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's phenolic -OH group. Their moderate polarity also accommodates the nonpolar benzene ring and tert-butyl group. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many phenolic compounds.[3] | |
| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than acetone or DMSO, leading to moderate solubility. | |
| Weakly Polar | Dichloromethane (DCM), Chloroform | Moderate | These solvents can weakly interact with the polar functional groups while effectively solvating the large nonpolar portions of the molecule. Benzoic acid shows reasonable solubility in chloroform.[7] |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent interacts favorably with the solute's benzene ring via π-π stacking. However, these solvents cannot effectively solvate the polar hydroxyl and ester groups, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | These solvents lack the polarity to overcome the strong solute-solute interactions mediated by hydrogen bonding in the crystal lattice. The lipophilic character of the solute is insufficient to drive dissolution in highly nonpolar media.[7] |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic tert-butyl group and benzene ring significantly reduce water solubility, despite the presence of the polar hydroxyl group.[3] The compound is expected to be soluble in aqueous base (e.g., 5% NaOH) due to the deprotonation of the acidic phenol to form a much more polar phenoxide salt.[10] |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
This protocol describes a robust, self-validating method for the quantitative determination of solubility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration of the dissolved solid in the supernatant.[9]
5.1 Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringes (e.g., 5 mL) and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
5.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. Causality: Adding a clear excess of solid ensures that the solution reaches saturation, which is visually confirmed by the presence of undissolved solid at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a predetermined time (e.g., 24-72 hours). Trustworthiness: A kinetic study should be performed initially to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 4, 8, 16, 24, 48 h) until the measured concentration remains constant. This validates that the final measurement represents true equilibrium solubility.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostat for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial or volumetric flask. Causality: Filtering is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Gravimetric Method: Weigh the filtered sample, then gently evaporate the solvent under a nitrogen stream or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. Calculate the solubility in g/100g of solvent.
-
Chromatographic/Spectroscopic Method: Dilute an accurately known mass or volume of the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC-UV or UV-Vis spectroscopy to determine the concentration. Calculate the solubility in mg/mL or mol/L.
-
-
Data Reporting: Report the solubility as an average of at least three replicate measurements, along with the standard deviation and the specific temperature of the experiment.
Practical Implications and Applications
-
Reaction Chemistry: The choice of a solvent where reactants are highly soluble can increase reaction rates and improve yields. For reactions involving this compound, polar solvents like ethanol or ethyl acetate are likely good starting points.
-
Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] Based on the predicted profile, a mixed solvent system, such as Toluene/Heptane or Ethanol/Water, might be effective for purifying this compound.
-
Drug Development: In pharmaceutical applications, solubility in biocompatible solvents is paramount for creating formulations. The low aqueous solubility suggests that formulation strategies such as co-solvents, salt formation (by deprotonating the phenol), or amorphous solid dispersions might be necessary for aqueous delivery systems.
Conclusion
This compound exhibits a nuanced solubility profile governed by the balance of its polar hydroxyl/ester groups and its nonpolar aromatic/alkyl domains. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO. Its solubility is expected to be moderate in weakly polar solvents and poor in nonpolar aliphatic hydrocarbons and water. For precise process design and optimization, the qualitative predictions presented here should be confirmed using robust experimental methods, such as the detailed isothermal saturation protocol provided. This foundational data is indispensable for the effective utilization of this compound in research and industrial applications.
References
- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Prospective Crystal Structure of Tert-butyl 3-hydroxybenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-hydroxybenzoate is a compound of interest in organic synthesis and medicinal chemistry, serving as a versatile building block. A thorough understanding of its solid-state properties, dictated by its crystal structure, is paramount for applications in materials science and pharmaceutical development. This guide addresses the current void in experimental crystallographic data for this compound. While no experimentally determined structure has been deposited in public databases to date, this document provides a comprehensive prospective analysis. By examining the crystallographic features of closely related analogues, namely 3-hydroxybenzoic acid and various alkyl 4-hydroxybenzoates (parabens), we infer the likely intermolecular interactions and packing motifs. Furthermore, we present a detailed, field-proven experimental workflow for the synthesis, purification, crystallization, and subsequent single-crystal X-ray diffraction analysis required to elucidate the definitive crystal structure of this compound.
Introduction: The Unresolved Solid State of this compound
This compound (C₁₁H₁₄O₃) is a derivative of benzoic acid characterized by a hydroxyl group at the meta-position and a bulky tert-butyl ester group.[1] The interplay between the hydrogen-bonding capability of the phenolic hydroxyl group and the steric hindrance of the tert-butyl group makes its solid-state arrangement a subject of scientific curiosity. The crystal packing profoundly influences key physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical parameters in drug development and materials engineering.
As of this publication, a search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no public record of a solved single-crystal structure for this compound. This guide, therefore, serves a dual purpose: to provide a robust, predictive analysis based on known isostructural and analogous compounds, and to offer a detailed experimental blueprint for researchers to determine the structure themselves.
Molecular Structure and Predicted Conformation
The molecular structure of this compound features a planar phenyl ring. The primary conformational degrees of freedom are the rotation around the C-O bond of the ester linkage and the orientation of the hydroxyl proton. The bulky tert-butyl group is expected to significantly influence the torsion angle of the ester relative to the plane of the benzene ring to minimize steric clash. The hydroxyl and carbonyl groups are potential hydrogen bond donors and acceptors, respectively, which will be the dominant force in directing crystal packing.
Caption: Molecular structure of this compound.
Crystallographic Analysis of Analogous Structures
To predict the crystal packing of this compound, it is instructive to analyze the experimentally determined structures of its parent acid and its isomeric analogues.
3-Hydroxybenzoic Acid: The Progenitor
The crystal structure of 3-hydroxybenzoic acid, the parent compound, has been determined.[2] Its packing is dominated by strong hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers via O-H···O hydrogen bonds between their carboxyl groups. The hydroxyl group then provides a secondary site for intermolecular hydrogen bonding, often leading to extended chains or sheets. In 3-hydroxybenzoic acid, both the carboxylic acid and the phenolic hydroxyl group participate in a network of hydrogen bonds, creating a stable, high-melting-point solid.[3][4][5][6]
Table 1: Crystallographic Data for 3-Hydroxybenzoic Acid
| Parameter | Value |
|---|---|
| CCDC Number | 933474 |
| Chemical Formula | C₇H₆O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.33 |
| b (Å) | 20.45 |
| c (Å) | 5.92 |
| β (°) | 111.4 |
| V (ų) | 600.2 |
| Z | 4 |
Note: Data corresponds to one of the determined structures and is illustrative.[2]
The key takeaway is the propensity of the 3-hydroxybenzoyl moiety to form robust hydrogen-bonded networks. Esterification to the tert-butyl ester will block the carboxylic acid's ability to form dimers, but the phenolic -OH group and the carbonyl oxygen will remain as primary hydrogen bonding sites.
Alkyl 4-Hydroxybenzoates (Parabens): The Influence of the Ester Group
The crystal structures of several n-alkyl 4-hydroxybenzoates (parabens) are well-documented.[7] In these structures, a recurring and dominant motif is the formation of a head-to-tail hydrogen-bonded chain, or catemer, involving the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the next (O-H···O=C).[8] This interaction links the molecules into infinite one-dimensional chains.
Caption: O-H···O=C hydrogen-bonded catemer in parabens.
The alkyl chains in these structures typically pack into segregated layers or domains, stabilized by van der Waals interactions. As the alkyl chain length increases (methyl to butyl), the packing efficiency and plasticity of the crystals can change significantly.[7] For this compound, the bulky, non-linear tert-butyl group will disrupt the simple layered packing seen in n-alkyl parabens. It is plausible that the O-H···O=C catemer will still form, but the overall crystal packing will need to accommodate the significant steric demands of the tert-butyl groups, potentially leading to a less dense and more complex three-dimensional arrangement.
Proposed Experimental Workflow for Crystal Structure Determination
This section outlines a robust, step-by-step methodology for an investigating scientist to obtain high-quality single crystals of this compound and determine its crystal structure via X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
Protocol 1: Synthesis and Purification
The synthesis can be adapted from established procedures for similar esters, such as tert-butyl 4-hydroxybenzoate.[9] The core of the method is a Fischer-Speier esterification using an excess of isobutylene as the tert-butyl source under acidic catalysis.
Materials:
-
3-Hydroxybenzoic acid (99%+)
-
Dioxane (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (condensed liquid or gas)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1N Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (HPLC grade)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3-hydroxybenzoic acid (e.g., 0.1 mol) in anhydrous dioxane.
-
Isobutylene Addition: Cool the vessel to -78°C (dry ice/acetone bath) and carefully condense an excess of isobutylene gas into the solution.
-
Catalysis: Cautiously add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 mL) to the cold mixture.
-
Reaction: Seal the vessel, allow it to warm to room temperature, and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the vessel back to -78°C before carefully opening. Slowly pour the reaction mixture into a beaker containing an excess of chilled saturated NaHCO₃ solution to neutralize the acid and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3x volumes).
-
Purification: Combine the organic layers. Wash with 1N NaOH solution to remove any unreacted 3-hydroxybenzoic acid, followed by a wash with saturated NaHCO₃ solution and finally with brine.
-
Drying and Concentration: Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the resulting white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Single Crystal Growth
Growing diffraction-quality single crystals is often a process of systematic trial and error. The primary requirement is highly pure starting material (>99.5%).
Methods:
-
Slow Evaporation (Method of Choice for Initial Screening):
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.
-
Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.
-
Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.
-
-
Vapor Diffusion (Liquid/Liquid or Solid/Liquid):
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a poor solvent (the anti-solvent, e.g., hexane) in which the compound is sparingly soluble.
-
The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution. This can be done by placing it in a Dewar flask or a programmable cooling bath to ensure a slow, controlled temperature drop, which favors the growth of single crystals over polycrystalline powder.
-
Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)
Procedure:
-
Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, free of cracks, and has well-defined faces.
-
Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A preliminary unit cell is determined, followed by a full data collection strategy to measure the intensities of a large number of unique reflections.
-
Structure Solution and Refinement: The collected data is processed to yield a reflection file. The structure is then solved using direct methods or Patterson methods (e.g., using software like SHELXT) and refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process refines the atomic positions, displacement parameters, and other structural details.
-
Validation and Deposition: The final structural model is validated using tools like PLATON and checkCIF. The resulting Crystallographic Information File (CIF) should then be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the findings available to the scientific community.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a predictive analysis based on its structural analogues provides valuable insights. The presence of a phenolic hydroxyl and a carbonyl oxygen strongly suggests that hydrogen-bonded catemers will be a defining feature of its solid-state architecture. The steric bulk of the tert-butyl group is expected to disrupt simple packing arrangements, making the precise three-dimensional structure a compelling puzzle. The experimental workflows provided herein offer a clear and actionable path for researchers to not only solve this puzzle but also to contribute a valuable piece of data to the fields of crystallography, materials science, and pharmaceutical development. The elucidation of this structure will enable a deeper understanding of its physicochemical properties and facilitate its rational application in future technologies.
References
- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxybenzoic acid [stenutz.eu]
- 4. hmdb.ca [hmdb.ca]
- 5. Benzoic acid, 3-hydroxy- [webbook.nist.gov]
- 6. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
The Multifaceted Potential of 3-Hydroxybenzoic Acid Derivatives: A Technical Guide for Scientific Professionals
Foreword: Unlocking the Therapeutic and Industrial Promise of a Versatile Molecular Scaffold
3-Hydroxybenzoic acid (3-HBA), a simple monohydroxybenzoic acid, serves as a foundational scaffold for a vast and burgeoning class of derivatives with significant potential across diverse scientific and industrial domains.[1][2] Naturally occurring in plants like pineapple and as a component of castoreum, this organic compound and its synthetic analogs are at the forefront of research in drug discovery, materials science, and beyond.[2] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and applications of 3-HBA derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and harness the capabilities of these versatile molecules.
The unique chemical architecture of 3-HBA, featuring a hydroxyl and a carboxyl group in a meta-position on a benzene ring, imparts distinct reactivity and allows for a wide array of chemical modifications.[3] This structural versatility is the wellspring of the diverse biological activities and material properties exhibited by its derivatives, ranging from potent enzyme inhibitors to high-performance polymers. This guide will delve into the core applications of these compounds, elucidating the scientific principles that underpin their utility and providing practical insights for their application in research and development.
I. The Chemical Core: Synthesis and Physicochemical Properties
The utility of 3-hydroxybenzoic acid derivatives is fundamentally linked to their synthesis and inherent chemical characteristics. A variety of synthetic routes are available, from classical organic reactions to more novel photochemical methods.[4] The meta-disposition of the hydroxyl and carboxyl groups influences the electronic properties of the aromatic ring, guiding further functionalization and determining the intermolecular interactions that dictate biological activity and material performance.[3]
Synthetic Strategies: A Summary
The synthesis of 3-HBA derivatives can be broadly categorized into two approaches: modification of the 3-HBA core and de novo synthesis of the substituted aromatic ring.
| Synthetic Approach | Description | Key Reactions |
| Modification of 3-HBA | Direct functionalization of the 3-hydroxybenzoic acid scaffold. | Esterification, Etherification, Amide formation, Halogenation, Nitration[3] |
| De Novo Synthesis | Construction of the substituted benzene ring from acyclic precursors or other cyclic systems. | Photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones[4], Kolbe-Schmitt reaction variations[5] |
Experimental Protocol: A General Procedure for Esterification of 3-Hydroxybenzoic Acid
This protocol outlines a common method for synthesizing ester derivatives of 3-hydroxybenzoic acid, which are frequently explored for their biological activities.[6][7]
Materials:
-
3-Hydroxybenzoic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-hydroxybenzoic acid (1 equivalent) in an excess of the desired alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
II. Pharmaceutical Applications: A Spectrum of Therapeutic Potential
The diverse biological activities of 3-hydroxybenzoic acid derivatives have positioned them as promising candidates for the development of new therapeutic agents.[6][7] Their ability to interact with a range of biological targets underpins their potential in treating a wide array of diseases.
A. Antimicrobial and Antiviral Activity
Derivatives of 3-hydroxybenzoic acid have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi.[6][7][8][9] The mechanism of action is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with microbial metabolism. The lipophilicity and electronic properties of the derivatives, influenced by the nature of the substituents, play a crucial role in their antimicrobial potency.[10]
Prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum have shown significant antibacterial and molluscicidal activities.[8] Furthermore, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and shown to possess potential antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] Some derivatives have also been reported to exhibit antiviral properties.[11]
B. Antioxidant and Anti-inflammatory Properties
The phenolic hydroxyl group in 3-HBA derivatives endows them with potent antioxidant properties.[10][12] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[12][13] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the aromatic ring.[10][12]
The anti-inflammatory effects of these derivatives are often linked to their antioxidant activity, as oxidative stress is a major trigger of inflammatory pathways.[13] Some derivatives have been shown to inhibit inflammatory enzymes and modulate pro-inflammatory signaling pathways.[13] For instance, certain derivatives have been found to inhibit acetic acid-induced edema.[6][7]
Caption: Mechanism of antioxidant action of 3-HBA derivatives.
C. Anticancer Activity
A growing body of evidence suggests that 3-hydroxybenzoic acid derivatives possess significant anticancer potential.[14][15][16][17] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs).[14] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. Certain dihydroxybenzoic acid derivatives have been shown to be potent HDAC inhibitors, leading to the growth arrest and apoptosis of cancer cells.[14]
Caption: HDAC inhibition by 3-HBA derivatives leading to apoptosis.
D. Neuroprotective Effects
Emerging research highlights the neuroprotective potential of 3-hydroxybenzoic acid and its derivatives.[18][19] These compounds have been shown to cross the blood-brain barrier and accumulate in brain tissue.[18] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, which can protect neurons from oxidative damage and inflammation-mediated neurodegeneration.[18]
Furthermore, certain derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[20] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Dual-target ligands based on hydroxybenzoic acids have been developed that act as both mitochondriotropic antioxidants and cholinesterase inhibitors, offering a promising multi-pronged approach to treating neurodegenerative disorders.[21][22]
E. Enzyme Inhibition
Beyond HDAC and AChE, 3-HBA derivatives have been shown to inhibit other enzymes of therapeutic relevance. For instance, a structure-activity relationship study revealed that certain hydroxybenzoic acid derivatives can inhibit α-amylase, a key enzyme in carbohydrate digestion.[23][24] This suggests their potential application in the management of type 2 diabetes. The inhibitory activity is dependent on the substitution pattern on the benzene ring, with the position of the hydroxyl groups playing a critical role.[23]
III. Materials Science Applications: Beyond the Biological Realm
The utility of 3-hydroxybenzoic acid extends into the realm of materials science, particularly in the synthesis of high-performance polymers.[3][25]
Aromatic Polyesters
3-Hydroxybenzoic acid can be used as a comonomer in the production of wholly aromatic polyesters.[26][27] The meta-linkage introduced by 3-HBA acts as a "kink" in the polymer chain, disrupting the crystallinity and lowering the melting point of the resulting copolyesters, which improves their processability.[26] These aromatic polyesters exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for a range of applications, including high-performance films, fibers, and engineering plastics.[25]
IV. Future Perspectives and Conclusion
The derivatives of 3-hydroxybenzoic acid represent a class of compounds with immense and largely untapped potential. The ongoing exploration of their diverse biological activities continues to unveil new therapeutic avenues for a wide range of diseases, from infectious diseases and cancer to neurodegenerative disorders. The structure-activity relationship studies are providing crucial insights for the rational design of more potent and selective derivatives.
In the field of materials science, the use of 3-HBA as a building block for advanced polymers is an area ripe for further innovation. The ability to fine-tune the properties of these materials by incorporating 3-HBA derivatives opens up possibilities for creating novel materials with tailored functionalities.
References
- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. mail.antiox.org [mail.antiox.org]
- 13. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Tert-Butyl Group as a Protecting Group for Phenols
Abstract
The hydroxyl group of phenols is a cornerstone of reactivity in organic chemistry, yet its acidic proton and potent nucleophilicity often necessitate protection to achieve selectivity in complex molecular syntheses. Among the arsenal of protecting groups, the tert-butyl (t-Bu) group stands out for its unique combination of steric bulk, robust stability across a wide range of reaction conditions, and specific, predictable cleavage under acidic protocols. This technical guide provides an in-depth examination of the tert-butyl ether as a phenol protecting group, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind its application, from the mechanisms of its installation and removal to its strategic deployment in multistep synthesis, where its influence extends beyond mere protection to directing reactivity and modulating molecular properties.
The Strategic Imperative for Phenol Protection
Phenols are characterized by an acidic hydroxyl proton (pKa ≈ 10) and an electron-rich aromatic ring. This dual reactivity makes the unprotected phenol incompatible with a vast number of synthetic transformations, including those involving:
-
Strong Bases: Organometallics (Grignard, organolithiums) and hydrides will deprotonate the phenol, consuming the reagent and forming a phenoxide.
-
Electrophiles: The hydroxyl group can be readily acylated, alkylated, or silylated, competing with other desired transformations.
-
Oxidizing Agents: Phenols are susceptible to oxidation, leading to quinone-type structures.
A protecting group must therefore be introduced to mask the hydroxyl functionality, endure a specific set of reaction conditions, and be removed cleanly and selectively to reveal the original phenol. The tert-butyl group fulfills this role with distinction, offering a robust shield that is stable to bases, nucleophiles, and many redox reagents.[1]
Installation of the Tert-Butyl Protecting Group
The formation of a tert-butyl phenyl ether is most commonly achieved via an acid-catalyzed Friedel-Crafts-type alkylation of the phenolic oxygen. The core principle involves the generation of the sterically hindered and highly stable tert-butyl carbocation, which is then trapped by the nucleophilic hydroxyl group.
Mechanism of O-Alkylation
The predominant method utilizes isobutylene in the presence of a strong acid catalyst. The acid protonates isobutylene to generate the tertiary carbocation, which is the key electrophile. The phenolic oxygen then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl phenyl ether and regenerates the acid catalyst.
// Reactants
phenol [label="Ar-OH"];
isobutylene [label=
// Intermediates
t_butyl_cation [label=
// Product t_butyl_ether [label="Ar-O-C(CH₃)₃"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges isobutylene -> inv1 [arrowhead=none]; h_plus -> inv1 [arrowhead=none]; inv1 -> t_butyl_cation [label=" Protonation"];
phenol -> inv2 [arrowhead=none]; t_butyl_cation -> inv2 [arrowhead=none]; inv2 -> oxonium [label=" Nucleophilic Attack"];
oxonium -> inv3 [arrowhead=none]; inv3 -> t_butyl_ether [label=" Deprotonation"]; inv3 -> h_plus [style=dashed];
// Labels {rank=same; isobutylene; h_plus;} {rank=same; phenol; t_butyl_cation;} {rank=same; oxonium;} {rank=same; t_butyl_ether;} }
Caption: Mechanism of acid-catalyzed O-tert-butylation of a phenol.
Reagents and Methodologies
The choice of reagents is dictated by substrate compatibility, scale, and available equipment.
-
Isobutylene and Brønsted Acids: The most common industrial and laboratory method involves bubbling isobutylene gas through a solution of the phenol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3] Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst) or zeolites are also highly effective, simplifying workup through simple filtration.[2][4]
-
Tert-Butanol and Acid Catalysts: In cases where handling a gas is inconvenient, tert-butanol can serve as the source of the tert-butyl group, again in the presence of a strong acid catalyst.[5][6] This method typically requires higher temperatures to promote the dehydration of tert-butanol to isobutylene in situ.
-
Other Methods: While less common for phenols, reagents like tert-butyl chloride with zinc dust have been reported for selective O-tert-butylation under mild conditions.[7]
A critical consideration is the potential for competing C-alkylation on the electron-rich aromatic ring. However, the steric bulk of the tert-butyl group and the higher nucleophilicity of the phenolic oxygen generally favor O-alkylation. When C-alkylation does occur, it is often directed to the para position.[8]
Detailed Experimental Protocol: Tert-Butylation of 4-Methoxyphenol
This protocol describes a representative procedure for the protection of a phenol using isobutylene.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser (with a gas outlet to a bubbler), add 4-methoxyphenol (1 eq.).
-
Dissolution: Dissolve the phenol in a suitable inert solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) dropwise to the stirred solution.
-
Reaction: Cool the mixture to 0°C using an ice bath. Begin bubbling isobutylene gas through the solution at a moderate rate. The reaction is exothermic; maintain the internal temperature below 10°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once complete, stop the isobutylene flow and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Stability Profile and Strategic Application
The primary advantage of the tert-butyl ether is its exceptional stability under conditions that would cleave many other protecting groups.
// Center Node tBu_Ether [label="Ar-O-tBu\n(Protected Phenol)", fillcolor="#F1F3F4", style=filled];
// Stable Conditions Stable_Conditions [label="Stable Towards", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Strong Bases\n(RLi, RMgX, NaH)"]; Nucleophiles [label="Nucleophiles\n(CN⁻, N₃⁻, R₂CuLi)"]; Redox [label="Many Redox Reagents\n(LiAlH₄, H₂/Pd, PCC)"];
// Labile Conditions Labile_Conditions [label="Labile Towards", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="Strong Acid\n(TFA, HBr, H₂SO₄)"]; Lewis_Acid [label="Lewis Acids\n(ZnBr₂, CeCl₃)"];
// Connections Stable_Conditions -> tBu_Ether [dir=back]; tBu_Ether -> Labile_Conditions;
Stable_Conditions -> Base [label="e.g."]; Stable_Conditions -> Nucleophiles [label="e.g."]; Stable_Conditions -> Redox [label="e.g."];
Labile_Conditions -> Acid [label="e.g."]; Labile_Conditions -> Lewis_Acid [label="e.g."]; }
Caption: Stability profile of tert-butyl phenyl ethers.
This inertness allows for a wide range of synthetic manipulations on other parts of the molecule. For instance, a tert-butyl protected phenol can undergo ortho-lithiation using an organolithium reagent, followed by quenching with an electrophile to introduce functionality adjacent to the masked hydroxyl group—a transformation impossible with an unprotected phenol.
Cleavage of the Tert-Butyl Protecting Group
The deprotection of a tert-butyl phenyl ether is exclusively performed under acidic conditions. The mechanism is the microscopic reverse of the protection step and proceeds via an Sₙ1 or E1 pathway, driven by the formation of the highly stable tert-butyl carbocation.[9][10][11][12]
Mechanism of Deprotection
-
Protonation: A strong acid protonates the ether oxygen, converting it into a good leaving group (an alcohol).[13][14]
-
Carbocation Formation: The C-O bond cleaves heterolytically to release the free phenol and the resonance-stabilized tert-butyl carbocation.[9][13] This is the rate-determining step.
-
Cation Quenching: The tert-butyl cation is subsequently quenched. In the presence of a nucleophilic counter-ion (like Br⁻), it can form tert-butyl bromide (Sₙ1). With non-nucleophilic acids like H₂SO₄ or trifluoroacetic acid (TFA), it undergoes elimination (E1) to form isobutylene gas.[10][11]
// Reactants
t_butyl_ether [label="Ar-O-C(CH₃)₃"];
h_plus [label=
// Intermediates
oxonium [label=
// Products
phenol [label="Ar-OH"];
isobutylene [label=
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges t_butyl_ether -> inv1 [arrowhead=none]; h_plus -> inv1 [arrowhead=none]; inv1 -> oxonium [label=" Protonation"];
oxonium -> inv2 [arrowhead=none]; inv2 -> phenol [label=" Cleavage (SN1/E1)"]; inv2 -> t_butyl_cation;
t_butyl_cation -> isobutylene [label=" Elimination"]; t_butyl_cation -> h_plus [style=dashed];
// Labels {rank=same; t_butyl_ether; h_plus;} {rank=same; oxonium;} {rank=same; phenol; t_butyl_cation;} {rank=same; isobutylene;} }
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl phenyl ether.
Reagents and Selectivity
The deprotection is reliable and high-yielding, but the harsh acidic conditions require careful planning, especially when other acid-sensitive groups are present.
| Reagent System | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | DCM, Toluene | 0°C to RT | Very common; volatile byproducts (isobutylene, TFA) are easily removed.[15] |
| HBr / HI (aqueous) | - | Reflux | Classic method, but very harsh.[11] |
| H₃PO₄ (aqueous) | Toluene | RT to 50°C | Milder, environmentally benign option.[16][17] |
| ZnBr₂ | DCM | RT | Lewis acid condition; may offer different selectivity.[18][19] |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Mild Lewis acid system reported for selective cleavage.[20][21] |
Selectivity Challenge: A significant challenge arises when a molecule also contains another acid-labile group, such as a tert-butyloxycarbonyl (Boc) protecting group. While conditions have been developed to selectively cleave one in the presence of the other, this often relies on subtle kinetic differences and is highly substrate-dependent.[18][20] For example, some Lewis acid systems like ZnBr₂ or CeCl₃/NaI have been reported to selectively cleave tert-butyl esters in the presence of N-Boc groups.[18][19][20]
Detailed Experimental Protocol: Deprotection using TFA
-
Setup: To a round-bottom flask containing the tert-butyl protected phenol (1 eq.), add a magnetic stirrer.
-
Dissolution: Dissolve the substrate in an appropriate solvent, typically dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (e.g., 5-10 eq., or as a 50% v/v solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent, excess TFA, and the volatile isobutylene byproduct.
-
Purification: The crude phenolic product can be purified by dissolving it in a solvent like ethyl acetate, washing with water and brine, drying over MgSO₄, and recrystallizing or using column chromatography.
Role in Drug Development and Synthesis
The tert-butyl group is more than a simple placeholder; its steric and electronic properties are strategically leveraged in drug design and discovery.[22]
-
Enhanced Lipophilicity: The non-polar tert-butyl group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance drug absorption.[23][24]
-
Metabolic Shielding: Its steric bulk can physically block access of metabolic enzymes (like cytochrome P450s) to adjacent, susceptible functional groups, thereby increasing the metabolic stability and in vivo half-life of a drug.[23][25]
-
Conformational Locking: The size of the group can restrict bond rotation, locking a molecule into a specific conformation that may be optimal for binding to a biological target.[23]
While beneficial, the tert-butyl group itself can be a site of metabolism, typically via oxidation of one of the methyl groups to a hydroxymethyl or carboxylic acid functionality.[25][26] This metabolic pathway is a key consideration for drug development teams when incorporating this moiety.
Conclusion
The tert-butyl group provides a robust and reliable method for the protection of phenols. Its key strengths lie in its ease of introduction and its exceptional stability to a broad spectrum of non-acidic reagents, allowing for extensive synthetic manipulations elsewhere in a molecule. Deprotection, while requiring harsh acidic conditions, is clean and high-yielding. The very properties that make it an excellent protecting group—steric bulk and lipophilicity—also make it a valuable functional moiety in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its stability, the mechanisms of its application and removal, and its potential impact on molecular properties is essential for any scientist engaged in the art of complex organic synthesis.
References
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 12. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. Ether cleavage [qorganica.qui.uam.es]
- 15. benchchem.com [benchchem.com]
- 16. tert-Butyl Ethers [organic-chemistry.org]
- 17. tert-Butyl Esters [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. enamine.net [enamine.net]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Potential of Tert-butylated Phenols
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of Hindered Phenols in Mitigating Oxidative Stress
In the vast landscape of antioxidant chemistry, tert-butylated phenols hold a position of paramount importance. These synthetically derived compounds, characterized by the presence of bulky tert-butyl groups strategically positioned on the phenol ring, are mainstays in a multitude of industrial and pharmaceutical applications. Their efficacy in arresting oxidative degradation processes stems from a unique combination of electronic and steric properties. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep and actionable understanding of the antioxidant potential of tert-butylated phenols. We will dissect the mechanistic underpinnings of their activity, explore the nuances of their structure-activity relationships, and provide detailed, field-proven protocols for their evaluation. It is our intent that this guide will not only serve as a comprehensive reference but also as a catalyst for innovation in the rational design of novel antioxidant therapies.
The Molecular Architecture of Antioxidant Efficacy: Understanding Tert-butylated Phenols
Tert-butylated phenols are a class of organic compounds derived from phenol (a hydroxyl group attached to a benzene ring) where one or more hydrogen atoms on the aromatic ring are substituted with a tert-butyl group [-C(CH₃)₃]. This substitution is not merely an addition but a fundamental architectural modification that bestows unique and powerful antioxidant properties upon the molecule.
The primary role of these compounds is to function as stabilizers and protectants against oxidative degradation in a wide range of consumer products, including food packaging, plastics, lubricants, and cosmetics.[1][2] In the pharmaceutical realm, they are utilized to prevent the oxidative decomposition of active pharmaceutical ingredients (APIs), thereby enhancing the shelf-life and stability of drug formulations.
The antioxidant prowess of tert-butylated phenols is a direct consequence of two key molecular features:
-
The Phenolic Hydroxyl Group: The hydroxyl (-OH) group is the reactive center of the molecule, capable of donating a hydrogen atom to neutralize highly reactive free radicals.[3] This act of donation is the cornerstone of their primary antioxidant mechanism.
-
The Tert-butyl Group(s): The bulky tert-butyl groups exert a significant steric hindrance effect around the hydroxyl group. This steric shield serves a dual purpose: it enhances the stability of the phenol molecule itself by protecting the hydroxyl group from rapid oxidation, and critically, it stabilizes the resulting phenoxyl radical formed after hydrogen donation, preventing it from initiating new oxidation chains.[3]
Furthermore, the tert-butyl group acts as an electron-donating group through an inductive effect, which increases the electron density on both the aromatic ring and the hydroxyl group.[1][3] This electronic contribution facilitates the hydrogen atom donation, making tert-butylated phenols highly effective antioxidants.[1][3]
The Core Mechanism: A Dance of Electrons and Protons
The antioxidant action of tert-butylated phenols primarily proceeds through a free radical scavenging mechanism. This can be broadly understood through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable, resonance-stabilized phenoxyl radical (ArO•).
ArOH + R• → ArO• + RH
The stability of the resulting phenoxyl radical is paramount to the antioxidant's efficacy. The steric hindrance provided by the ortho-positioned tert-butyl groups prevents this radical from participating in further chain-propagating reactions.
Single Electron Transfer followed by Proton Transfer (SET-PT)
The SET-PT mechanism involves an initial transfer of an electron from the phenol to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion.
ArOH + R• → ArOH•+ + R⁻ ArOH•+ + R⁻ → ArO• + RH
The predominant mechanism is influenced by factors such as the nature of the free radical, the solvent, and the specific structure of the phenolic antioxidant.
Below is a visual representation of the free radical scavenging mechanism.
Structure-Activity Relationship: The Devil is in the Details
The antioxidant potency of a tert-butylated phenol is not a monolithic property but is intricately linked to its molecular structure. The number and position of the tert-butyl groups on the phenol ring have a profound impact on its radical scavenging ability.
-
Steric Hindrance: Generally, the presence of bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group significantly enhances antioxidant activity. This is because the steric hindrance effectively shields the resulting phenoxyl radical, preventing it from undergoing dimerization or other reactions that would terminate its radical-scavenging capacity. For instance, 2,6-di-tert-butyl-4-methylphenol (BHT) is a widely used and highly effective antioxidant due to this structural feature.
-
Electronic Effects: The electron-donating nature of the alkyl groups increases the electron density on the hydroxyl oxygen, weakening the O-H bond and facilitating hydrogen donation.
-
Para-Substituents: The nature of the substituent at the para position (4) can also modulate antioxidant activity. Electron-donating groups at this position can further stabilize the phenoxyl radical through resonance.
The following table provides a comparative overview of the antioxidant activity of several common tert-butylated phenols, as determined by the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Chemical Structure | DPPH IC50 (µM) | Reference |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | 202.35 | [4] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 2,4-di-tert-butylphenol | ~300 (equivalent to 60 µg/ml) | [1] |
| Butylated Hydroxyanisole (BHA) | Mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol | Varies (isomer dependent) | |
| Tertiary Butylhydroquinone (TBHQ) | 2-tert-butylbenzene-1,4-diol | ~200 (equivalent to 33.34 µg/mL) | [5] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
In Vitro Evaluation of Antioxidant Potential: Standardized Protocols
To quantitatively assess the antioxidant potential of tert-butylated phenols, a variety of in vitro assays are employed. These assays are crucial for screening compounds and elucidating their mechanisms of action. Below are detailed, step-by-step methodologies for two of the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve in 100 mL of methanol.
-
Store the solution in an amber-colored bottle and protect it from light. This solution should be prepared fresh daily.[6]
-
-
Preparation of Test Samples and Positive Control:
-
Prepare a stock solution of the tert-butylated phenol compound in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test sample or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test sample.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the concentration of the test sample.
-
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph. A lower IC50 value indicates greater antioxidant activity.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Preparation of Test Samples and Positive Control:
-
Prepare a stock solution of the tert-butylated phenol compound and a positive control (e.g., Trolox) in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test sample or positive control at different concentrations.
-
Mix thoroughly.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specific time, typically 6 minutes.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 734 nm using a spectrophotometer.
-
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition of absorbance is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Applications in Drug Development and Beyond
The potent antioxidant properties of tert-butylated phenols have led to their widespread use in various sectors, with significant implications for drug development.
-
Pharmaceutical Excipients: They are commonly incorporated into pharmaceutical formulations as antioxidants to protect sensitive APIs from oxidative degradation, thus ensuring the stability and efficacy of the final drug product.
-
Therapeutic Potential: The ability of these compounds to mitigate oxidative stress has spurred research into their potential therapeutic applications for a range of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.[1] For example, derivatives of 2,6-di-tert-butylphenol have shown neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells.[1]
-
Industrial Applications: Beyond pharmaceuticals, tert-butylated phenols are indispensable as antioxidants and stabilizers in the production of plastics, rubber, petroleum products, and cosmetics.[1][2]
A Word of Caution: Navigating Potential Toxicity and Pro-oxidant Effects
While the benefits of tert-butylated phenols are well-established, it is crucial for researchers and drug development professionals to be aware of their potential toxicological profiles.
-
Endocrine Disruption: Some tert-butylated phenols have been identified as potential endocrine disruptors. For instance, 2,4-di-tert-butylphenol has been shown to activate the retinoid X receptor (RXR), a key regulator of various physiological processes, raising concerns about its potential as an endocrine-disrupting chemical.
-
Toxicity: High concentrations of certain butylated phenols, such as BHA and BHT, have been associated with adverse health effects in animal studies, including liver and lung damage.[2][7] It is important to note that these effects are typically observed at high doses that far exceed typical human exposure levels.
-
Pro-oxidant Activity: Under certain conditions, phenolic antioxidants can exhibit pro-oxidant behavior, where they can inadvertently promote oxidation. This dual pro-oxidant and antioxidant action is a complex phenomenon that depends on factors such as the concentration of the antioxidant, the presence of metal ions, and the specific redox environment.[7]
A thorough evaluation of the safety and toxicological profile of any new tert-butylated phenol derivative is therefore a critical and non-negotiable step in the drug development process.
Conclusion: A Powerful Tool in the Antioxidant Armamentarium
Tert-butylated phenols represent a versatile and potent class of antioxidants with a rich history of application and a promising future in the development of novel therapeutics. Their efficacy is rooted in a well-understood mechanism of free radical scavenging, finely tuned by their unique molecular architecture. A comprehensive understanding of their structure-activity relationships, coupled with rigorous in vitro evaluation using standardized protocols, is essential for harnessing their full potential. As with any biologically active compound, a careful and thorough assessment of their safety profile is paramount. This technical guide has endeavored to provide the foundational knowledge and practical tools necessary for researchers and drug development professionals to confidently and effectively work with these remarkable molecules. The continued exploration of tert-butylated phenols will undoubtedly lead to new innovations in the fight against oxidative stress and the development of more stable and effective medicines.
References
- 1. thaiscience.info [thaiscience.info]
- 2. nbinno.com [nbinno.com]
- 3. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Hydroxybenzoates: A Technical Guide for Drug Discovery and Development
Introduction: The Versatile Scaffold of Hydroxybenzoates
Substituted hydroxybenzoates, a class of phenolic compounds, are ubiquitous in nature and have garnered significant attention in the scientific community for their diverse biological activities.[1][2] These molecules, characterized by a hydroxyl group attached to a benzoic acid backbone, serve as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with potent antimicrobial, antioxidant, and anticancer properties.[2][3][4] Their presence in various plants and as secondary metabolites of microorganisms underscores their evolutionary importance in chemical defense and signaling.[1][5] In the realm of drug development, the inherent bioactivity and tunable structure of hydroxybenzoates make them prime candidates for the design of novel therapeutic agents. This guide provides an in-depth exploration of the biological activities of substituted hydroxybenzoates, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.
I. Structure-Activity Relationships: Tailoring for Potency
The biological efficacy of substituted hydroxybenzoates is intricately linked to the nature, position, and number of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates.
A key determinant of activity is the lipophilicity of the molecule, which governs its ability to traverse cellular membranes.[6] For instance, in the context of antimicrobial activity, increasing the length of the alkyl chain in parabens (alkyl esters of p-hydroxybenzoic acid) generally enhances their potency against bacteria and fungi.[6] This is attributed to their increased ability to partition into and disrupt the lipid bilayer of microbial cell membranes.[6]
The position of the hydroxyl group also plays a crucial role. For example, studies have shown that the antioxidant capacity of dihydroxybenzoic acids is dependent on the relative positions of the hydroxyl groups, which influences their ability to donate a hydrogen atom and scavenge free radicals.
Furthermore, the introduction of other functional groups, such as halogens or additional hydroxyl moieties, can significantly modulate the biological activity. These substitutions can alter the electronic properties of the molecule, its ability to form hydrogen bonds, and its interaction with biological targets.
II. Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted hydroxybenzoates have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][6][7]
A. Mechanism of Antimicrobial Action
The antimicrobial effects of substituted hydroxybenzoates are multifaceted and primarily target the integrity and function of the microbial cell.[5][6][8]
-
Membrane Disruption: A primary mechanism involves the disruption of the cytoplasmic membrane's structure and function.[6][8][9] The lipophilic nature of many hydroxybenzoate derivatives allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components such as ions and ATP.[6][8] This disruption of the membrane potential ultimately leads to cell death.[9]
-
Enzyme Inhibition: Substituted hydroxybenzoates can also inhibit the activity of essential microbial enzymes.[6][10] For example, they have been shown to interfere with ATPases and phosphotransferases, crucial for energy metabolism and nutrient uptake.[10] The hydroxyl groups on the phenolic ring can form hydrogen bonds with the active sites of these enzymes, leading to their inactivation.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives have been found to inhibit the synthesis of DNA and RNA, thereby halting microbial replication and growth.[6][10] They can also interfere with protein synthesis by disrupting ribosome function.
-
Disruption of Biofilms: Bacterial biofilms, complex communities of microorganisms embedded in a protective matrix, are notoriously resistant to conventional antibiotics. Encouragingly, polymeric derivatives of hydroxybenzoates have been shown to not only inhibit the formation of biofilms but also to disrupt pre-formed biofilms of pathogenic bacteria like Staphylococcus aureus.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Synergistic effects of oxidative and acid stress on bacterial membranes of Escherichia coli and Staphylococcus simulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Strategic Use of Tert-butyl 3-hydroxybenzoate in Organic Synthesis
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis, efficiency and precision are paramount. The selection of starting materials that offer strategic advantages can significantly streamline complex synthetic routes, particularly in pharmaceutical and materials science research. Tert-butyl 3-hydroxybenzoate (CAS 57704-54-8) emerges as a highly valuable and versatile building block due to its bifunctional nature.[1] It possesses a nucleophilic phenolic hydroxyl group and an electrophilic carboxylic acid moiety, which is conveniently protected as a sterically hindered tert-butyl ester. This unique arrangement allows for selective, sequential reactions at two distinct sites, providing chemists with exceptional control over molecular construction.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions. Crucially, it is readily cleaved under acidic conditions, often with high selectivity, to unmask the free carboxylic acid.[2][3] This acid-lability is a cornerstone of its utility. Simultaneously, the phenolic hydroxyl group at the meta-position offers a reactive handle for a variety of transformations, including etherification, acylation, and other coupling reactions. The strategic interplay between protecting the acid and reacting at the phenol—or vice versa—is what makes this reagent a powerful tool for the synthesis of complex substituted aromatic compounds.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this compound.
Part 1: Reactions Targeting the Phenolic Hydroxyl Group
The nucleophilic character of the phenolic hydroxyl group is the primary target for initial synthetic transformations, while the tert-butyl ester remains intact.
O-Alkylation and Etherification: The Mitsunobu Reaction
One of the most powerful methods for forming C-O bonds with inversion of stereochemistry at the alcohol center is the Mitsunobu reaction.[4][5] For this compound, this reaction provides a mild and efficient pathway to synthesize a diverse range of aryl ethers. The reaction couples the phenol with a primary or secondary alcohol under the action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]
The causality behind this reaction is the in-situ formation of a highly reactive oxyphosphonium salt from the alcohol, which is then readily displaced by the phenoxide of this compound. The choice of azodicarboxylate and solvent can be tuned to optimize yields and facilitate purification.
Caption: Figure 1: Generalized Mitsunobu Reaction Workflow.
Protocol 1: Mitsunobu Etherification of this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M solution with respect to the limiting reagent).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. The order of addition is crucial to avoid side reactions.[8] A color change (typically to a yellow or orange hue) and formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(alkoxy)benzoate.
O-Acylation to Form Aryl Esters
The phenolic hydroxyl can be readily acylated to form an additional ester linkage. This is a standard transformation, typically achieved using an acyl chloride or anhydride in the presence of a base. This reaction is valuable for installing moieties that can modulate the biological activity or physical properties of the final molecule.
Protocol 2: Base-Mediated O-Acylation
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) or Anhydride (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography.
Part 2: Reactions Targeting the Tert-butyl Ester Group
The defining feature of the tert-butyl ester is its role as a protecting group that can be selectively removed under acidic conditions. This deprotection unmasks the carboxylic acid, making it available for subsequent transformations such as amide bond formation, reduction, or conversion to other functional groups.
Caption: Figure 2: Deprotection of the Tert-butyl Ester.
Acid-Catalyzed Deprotection
The cleavage of tert-butyl esters is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or milder Lewis acids for substrates with other acid-sensitive groups.[2] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol.
Table 1: Comparative Analysis of Tert-butyl Ester Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations | Selectivity |
| Strong Brønsted Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), RT[2] | Fast, efficient, and high-yielding. Simple workup. | Harsh conditions can cleave other acid-labile groups (e.g., Boc, Trityl). TFA is corrosive. | Low selectivity in the presence of other acid-sensitive groups. |
| Lewis Acid (Mild) | Zinc Bromide (ZnBr₂) in DCM, RT, 12-24h[9] | Milder than TFA. Can be selective for tert-butyl esters in the presence of certain other protecting groups like PhF-amines. | Slower reaction times. Lewis basic groups in the substrate may retard the reaction.[9] | Good chemoselectivity. Can cleave t-butyl esters in the presence of N-Boc groups under specific conditions. |
| Lewis Acid (Alternative) | Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) in Acetonitrile, reflux[10] | Cost-effective and simple protocol. Shows broad functional group tolerance. | Requires heating. | High selectivity for tert-butyl esters over N-Boc protecting groups.[10] |
| Aqueous Acid | 85% Phosphoric Acid (H₃PO₄), 50-70 °C[11] | Environmentally benign reagent. Convenient workup. | Requires elevated temperatures. | Tolerates benzyl esters, TBDMS ethers, and Cbz carbamates.[11] |
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Tert-butyl benzoate substrate (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M).
-
Add an equal volume of TFA to the solution, resulting in a 1:1 (v/v) TFA/DCM mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting carboxylic acid is often pure enough for the next step but can be further purified by crystallization or chromatography if necessary.[2]
Protocol 4: Selective Deprotection using Zinc Bromide (ZnBr₂)
Materials:
-
Tert-butyl ester substrate (1.0 eq)
-
Zinc Bromide (ZnBr₂) (5.0 eq)
-
Dichloromethane (DCM)
-
Water, Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the tert-butyl ester in DCM, add solid ZnBr₂ (5.0 eq). This will form a suspension.[9]
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed by column chromatography or crystallization.
Part 3: Multi-Step Synthesis Strategy
The true power of this compound lies in its use in multi-step synthetic sequences. A common strategy involves first modifying the phenolic hydroxyl group and then deprotecting the ester to reveal the carboxylic acid for a final transformation, such as amide coupling.
Caption: Figure 3: Exemplar Multi-Step Synthetic Route.
This sequential approach allows for the construction of complex molecules with precise control over the substitution pattern, making it a highly effective strategy in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies.
References
- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. tert-Butyl Ethers [organic-chemistry.org]
Application Note: Tert-butyl 3-hydroxybenzoate as a Versatile Monomer for Advanced Polymer Synthesis
Abstract
This document provides a detailed guide to the use of tert-butyl 3-hydroxybenzoate as a monomer for the synthesis of novel polymers. We will explore its unique chemical characteristics that make it a valuable building block, particularly for applications in drug delivery and biomedical materials. This note will detail protocols for polymerization, characterization of the resulting polymers, and discuss potential applications, grounding all recommendations in established scientific principles and peer-reviewed literature.
Introduction: The Strategic Advantage of this compound
The field of polymer chemistry is in constant pursuit of monomers that offer a combination of functionality, stability, and processability. This compound emerges as a compelling candidate due to its distinct molecular architecture. The presence of a phenolic hydroxyl group and a carboxylic acid protected as a tert-butyl ester provides two key functionalities.
The phenolic hydroxyl group serves as a reactive site for various polymerization reactions, including enzymatic and oxidative polymerizations, leading to the formation of poly(phenylene oxide)s or other phenolic resins.[1][2] The tert-butyl ester group, on the other hand, offers a latent carboxylic acid functionality. This protecting group is stable under many polymerization conditions but can be readily cleaved under acidic conditions to yield a free carboxylic acid.[3][4][5] This "deprotection" strategy allows for post-polymerization modification, enabling the introduction of pendant functional groups, the tuning of solubility, and the attachment of bioactive molecules.
This dual-functionality makes this compound a "smart" monomer, allowing for the synthesis of polymers with tunable properties and the potential for creating sophisticated materials for advanced applications, particularly in the realm of drug development where controlled release and biocompatibility are paramount.[6]
Polymerization Strategies for this compound
The choice of polymerization method is critical in determining the final properties of the polymer. Here, we detail two effective strategies for the polymerization of this compound: Enzymatic Polymerization and Oxidative Polymerization.
Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization offers a biocompatible and environmentally friendly alternative to traditional chemical methods.[7] Peroxidases, such as Horseradish Peroxidase (HRP) and Soybean Peroxidase (SBP), are commonly used enzymes that can catalyze the oxidation of phenols in the presence of hydrogen peroxide, leading to the formation of phenylene-type polymers.[1] Laccases are another class of enzymes that can be used, with the advantage of using oxygen as the oxidant instead of hydrogen peroxide.[2]
Causality of Experimental Choices:
-
Enzyme: Horseradish peroxidase (HRP) is selected for its well-documented ability to polymerize a wide range of phenolic compounds with high efficiency and selectivity.[1]
-
Solvent System: A mixture of a water-miscible organic solvent (e.g., 1,4-dioxane or acetone) and water is used. The organic solvent ensures the solubility of the monomer, while the aqueous buffer maintains the optimal pH for enzyme activity.[1]
-
Hydrogen Peroxide: This acts as the oxidizing agent, which is converted to water as a benign byproduct. It is added dropwise to control the reaction rate and prevent enzyme deactivation.
Experimental Workflow: Enzymatic Polymerization
References
- 1. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Poly(hydroxy acids) in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Polymerization of Phenolic Compounds by Oxidoreductases [ouci.dntb.gov.ua]
Synthesis of functionalized polymers from hydroxybenzoate monomers
Application Note & Protocol
Topic: Synthesis and Application of Functionalized Polymers from Hydroxybenzoate Monomers for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dawn of Functional Aromatic Polyesters in Medicine
Aliphatic polyesters such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) have long been the workhorses of biomedical engineering, prized for their biocompatibility and biodegradability.[1][2] However, their inherent hydrophobicity and lack of reactive functional groups limit their utility in sophisticated drug delivery systems that require precise control over drug conjugation, release kinetics, and cellular interaction.[3] Aromatic polyesters derived from hydroxybenzoate monomers represent a compelling alternative, offering enhanced thermal and mechanical stability while providing a versatile platform for chemical functionalization.[4]
This guide details the synthesis of functionalized polymers from hydroxybenzoate precursors, focusing on a robust and highly adaptable strategy: the Ring-Opening Polymerization (ROP) of bespoke lactone-type monomers. We will explore the entire workflow, from monomer design and synthesis to controlled polymerization and post-polymerization modification, providing both the theoretical underpinnings and detailed, field-tested protocols. The ultimate goal is to equip researchers with the knowledge to create tailored polymeric carriers capable of addressing complex challenges in modern therapeutics, from targeted cancer therapy to novel antimicrobial agents.[5][6]
Section 1: Strategic Monomer Design and Synthesis
The properties of the final polymer are encoded in the structure of its monomer. For hydroxybenzoate-based polymers, the most effective strategy involves converting substituted hydroxybenzoic acids into cyclic ester dimers or related structures that are amenable to controlled ROP. This approach offers superior control over molecular weight and architecture compared to direct polycondensation methods.[7]
A particularly elegant method, inspired by depsides (natural compounds formed from hydroxybenzoic acid units), involves the creation of 5H-benzo[e][1,4]dioxepine-2,5(3H)-dione monomers.[5][8] This process begins with a functionalized 2-hydroxybenzoic acid (a salicylic acid derivative). Functional groups can be installed prior to cyclization, allowing for a diverse library of monomers. For instance, groups can be introduced at the 4-position (e.g., methyl, allyl, benzyl) to modulate hydrophobicity and provide handles for later modification.[5] These precursors can be sourced commercially, chemically synthesized, or even produced biosynthetically from engineered microbial hosts for a sustainable approach.[5][9] The functionalized hydroxybenzoic acid is then condensed with a suitable linking agent (e.g., bromoacetyl bromide) to form the seven-membered ring characteristic of these monomers.[8]
Section 2: Polymerization via Ring-Opening Polymerization (ROP)
Ring-Opening Polymerization (ROP) is the premier technique for synthesizing well-defined polyesters with low polydispersity and predictable molecular weights.[10] The process is driven by the relief of ring strain in the cyclic monomer, although enthalpic contributions are significant even for larger, less-strained rings.[10]
Catalysis is Key: The choice of catalyst and initiator is critical for achieving a controlled polymerization.
-
Organometallic Catalysts: Stannous octoate (Sn(Oct)₂) is a widely used and FDA-approved catalyst for the ROP of lactones and is highly effective for hydroxybenzoate-derived monomers.[11] It operates via a coordination-insertion mechanism, where the initiator (typically an alcohol) coordinates to the tin center and attacks the monomer's ester bond.[3]
-
Organic Catalysts: To avoid potentially toxic metal residues, organic catalysts have gained prominence. Systems combining an organic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) with a thiourea co-catalyst have proven highly efficient.[12][13] These catalysts activate the initiator and monomer through hydrogen bonding, facilitating a controlled polymerization.[14]
-
Advanced Catalytic Systems: For specialized applications, metal-organic frameworks (MOFs) built with p-hydroxybenzoic acid linkers have been shown to be effective heterogeneous catalysts for ROP, offering advantages in recyclability and sustainable processing.[15][16][17]
The molecular weight of the resulting polymer is precisely controlled by adjusting the molar ratio of monomer to initiator (M/I).[8] Higher M/I ratios lead to longer polymer chains, a fundamental principle of living/controlled polymerizations.
Section 3: The Power of Post-Polymerization Modification (PPM)
While monomers can be pre-functionalized, PPM offers a versatile route to introduce sensitive or complex moieties after the robust polymerization process is complete. This strategy allows a single parent polymer to be diversified into a family of materials with distinct functions.[18][19]
Common PPM strategies include:
-
Click Chemistry: If monomers containing alkyne or azide groups are used, the resulting polymer can be efficiently modified using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This is ideal for attaching drugs, targeting ligands, or imaging agents.[3]
-
Thiol-Ene Reactions: Polymers with pendant allyl or other unsaturated groups (C=C bonds) can be functionalized by reacting them with thiol-containing molecules under UV irradiation or with a radical initiator.[3]
-
Direct C-H Functionalization: More advanced techniques allow for the direct functionalization of aromatic C-H bonds on the polymer backbone, offering a powerful way to modify commodity aromatic polymers without pre-installed functional handles.[20]
Section 4: Detailed Protocol - ROP of a Functionalized Hydroxybenzoate Monomer
This protocol describes the synthesis of a functional poly(hydroxybenzoate-co-lactide) derivative via organocatalyzed ROP, adapted from methodologies reported in the Journal of the American Chemical Society.[5][8]
Objective: To synthesize a functional polyester with a predictable molecular weight by varying the monomer-to-initiator ratio.
Materials:
-
Monomer: 4-(benzyloxy)-3-methyl-5H-benzo[e][12][21]dioxepine-2,5(3H)-dione (or other functionalized derivative)
-
Initiator: 3-methyl-butan-1-ol
-
Catalyst System: 3-O urea / 1-methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (TBD)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Precipitation Solvent: Cold methanol
-
Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon line, rotary evaporator, centrifuge, vacuum oven.
Step-by-Step Methodology:
-
Preparation (Under Inert Atmosphere):
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
In a glovebox or under inert atmosphere, add the functionalized hydroxybenzoate monomer (e.g., 100 mg, 0.32 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of initiator. For a target degree of polymerization (DP) of 30 ([M]/[I] = 30), add 10.6 µL of a 0.1 M solution of 3-methyl-butan-1-ol in anhydrous DCM.
-
Add the catalyst. For a typical loading, add 32 µL of a 0.1 M solution of the urea/TBD catalyst system in anhydrous DCM.
-
Add additional anhydrous DCM to achieve a final monomer concentration of approximately 0.5 M.
-
-
Polymerization Reaction:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in an oil bath pre-heated to 35 °C.
-
Stir the reaction mixture for the required time (typically 1-4 hours). Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to check for monomer consumption. Causality Note: The mild temperature and organocatalytic system are chosen to minimize side reactions like transesterification, which can broaden the molecular weight distribution and are a known challenge in polyester synthesis.[14]
-
-
Work-up and Purification:
-
Once the reaction is complete (typically >95% monomer conversion), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding a few drops of benzoic acid solution.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated DCM solution to a beaker of cold, stirring methanol (approx. 10x volume). The polymer should crash out as a white solid. Causality Note: Precipitation into a non-solvent like methanol is a standard purification technique for polymers. It effectively removes unreacted monomer, initiator, and catalyst residues, which are soluble in methanol, while the larger polymer chains are not.
-
Allow the suspension to stir in the cold methanol for 30 minutes to ensure complete precipitation.
-
Collect the polymer by centrifugation or filtration.
-
Wash the collected polymer twice more with cold methanol.
-
Dry the purified polymer in a vacuum oven at room temperature overnight to yield the final product.
-
Visualization of the Synthetic Workflow
Caption: Overall workflow for synthesizing functionalized polymers.
Section 5: Essential Characterization for a Self-Validating Protocol
To ensure the synthesis was successful and the polymer meets the desired specifications, the following characterization techniques are essential.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the polymer structure and allows for calculation of monomer conversion. The disappearance of monomer-specific peaks and the appearance of broad polymer backbone peaks are key indicators of successful polymerization.
-
Size Exclusion Chromatography (SEC/GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). For a controlled polymerization, the Đ value should be low (typically < 1.3), and the Mₙ should align closely with the theoretical value calculated from the [M]/[I] ratio.[14]
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (T₉), which provides insight into the polymer's physical state and mechanical properties.
| Parameter | Description | Typical Values | Significance |
| [M]/[I] Ratio | Molar ratio of Monomer to Initiator | 5 - 100 | Primary determinant of the target molecular weight.[8] |
| Mₙ (SEC) | Number-Average Molecular Weight | 2,000 - 30,000 g/mol | Directly impacts degradation rate, drug load, and mechanical strength. |
| Đ (PDI) | Polydispersity Index (Mₙ/Mₙ) | 1.1 - 1.5 | A measure of the breadth of the molecular weight distribution. Low values indicate a controlled polymerization.[14] |
| T₉ (DSC) | Glass Transition Temperature | 40 - 120 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. |
Visualization of the ROP Mechanism
Caption: Organocatalyzed Ring-Opening Polymerization mechanism.
Section 6: Applications in Drug Development
The true value of these functionalized aromatic polyesters lies in their broad applicability in the biomedical field.
-
Antimicrobial Polymers: By incorporating specific functional groups, polymers can be designed to have inherent antimicrobial activity, offering a novel approach to combatting drug-resistant bacteria like MRSA.[5] The molecular weight and peripheral functional groups are critical determinants of antimicrobial efficacy and biocompatibility.[5]
-
Targeted Drug Delivery: Functional handles (e.g., carboxyl, amine groups) introduced via PPM can be used to conjugate targeting ligands (antibodies, peptides) to the polymer backbone.[3] This allows for the creation of nanoparticles that can actively target cancer cells, reducing off-target toxicity of potent chemotherapeutics.[6]
-
Stimuli-Responsive Systems: Monomers can be designed with linkages that are sensitive to specific biological triggers, such as pH changes in a tumor microenvironment or the presence of certain enzymes. This enables the "smart" release of a drug payload precisely at the site of action.[22]
Conclusion
The synthesis of functionalized polymers from hydroxybenzoate monomers, particularly through controlled ROP, provides a powerful and adaptable platform for creating next-generation materials for drug delivery and biomedical applications. By rationally designing monomers, carefully controlling the polymerization process, and leveraging versatile post-polymerization modification techniques, researchers can develop polymers with precisely tailored chemical, physical, and biological properties. This high degree of control is essential for overcoming existing challenges in therapeutics and paving the way for more effective and targeted treatments.
References
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial synthesis of p-hydroxybenzoic acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functional Lactide Monomers: Methodology and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. daneshyari.com [daneshyari.com]
- 19. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 20. Gold-Catalyzed Post-Polymerization Modification of Commodity Aromatic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Tert-butyl 3-hydroxybenzoate as a Strategic Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Tert-butyl 3-hydroxybenzoate has emerged as a highly versatile and valuable precursor for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its utility is derived from the orthogonal reactivity of its functional groups: a nucleophilic phenolic hydroxyl group and a sterically hindered, acid-labile tert-butyl ester. This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed experimental protocols involving this compound, designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Advantage of a Trifunctional Precursor
This compound is a trifunctional molecule offering a unique combination of reactive and protective elements on a stable aromatic scaffold. The core advantages lie in:
-
The Phenolic Hydroxyl Group: Located at the meta-position, this group serves as a primary site for nucleophilic attack or coupling reactions, enabling the construction of complex ether and ester linkages common in many API structures.
-
The Carboxylic Acid: Temporarily masked as a tert-butyl ester, this group is rendered unreactive to a wide range of basic, nucleophilic, and reductive conditions.[1] This protective function is crucial for directing reactivity towards the hydroxyl group in multi-step syntheses.[2]
-
The Tert-butyl Protecting Group: The true elegance of this precursor lies in the properties of the tert-butyl ester. Its steric bulk provides robust protection, yet it can be cleaved cleanly and efficiently under specific acidic conditions, often with volatile byproducts (isobutylene and CO2), simplifying purification.[1][2] This acid-lability allows for selective deprotection in the final stages of a synthesis, unmasking the carboxylic acid to impart solubility or serve as a key binding motif in the final API.
This guide will detail the practical application of this precursor, moving from its fundamental properties to its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is essential for safe handling and effective experimental design.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 57704-54-8 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| InChI Key | XAOVNTXDHGDNBG-UHFFFAOYSA-N |
| Storage | Sealed in dry, 2-8°C |
Table 2: GHS Hazard Information [3] | | | | :--- | :--- | | Pictogram(s) |
| | Signal Word | Danger | | Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. | | Precautionary Codes | P264, P270, P280, P301+P317, P302+P352, P305+P354+P338, P317, P501 |
Core Synthetic Strategy: A Workflow Overview
The overarching synthetic strategy when using this compound is a two-phase process: functionalization followed by deprotection . The tert-butyl ester acts as a gatekeeper, allowing selective modification at the phenolic hydroxyl position before being removed to yield the final carboxylic acid.
Application in Key API Synthesis Transformations
The phenolic hydroxyl group is a versatile handle for constructing the core scaffolds of many APIs. The following sections provide detailed protocols for three fundamental C-O bond-forming reactions.
Williamson Ether Synthesis: Formation of Aryl Ethers
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[5][6] Here, the phenoxide of this compound acts as the nucleophile.
Causality Behind Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the weakly acidic phenol without competing in the subsequent substitution reaction.[7][8]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal. They effectively solvate the cation (Na+) without interfering with the nucleophilicity of the phenoxide.
-
Substrate: This reaction works best with primary alkyl halides or tosylates. Secondary and tertiary halides are prone to elimination side reactions.[9]
Protocol: Synthesis of Tert-butyl 3-(benzyloxy)benzoate
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Scientist's Note: Vigorous hydrogen gas evolution will occur. Ensure adequate venting. The reaction is stirred at 0°C for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.
-
SN2 Reaction: Add benzyl bromide (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether.
Mitsunobu Reaction: Mild Esterification and Etherification
The Mitsunobu reaction is exceptionally useful for forming C-O bonds under mild, neutral conditions, particularly with sensitive substrates.[10][11] It couples a primary or secondary alcohol with an acidic nucleophile (pKa < 13), such as a phenol, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[12] A key feature is the clean inversion of stereochemistry at the alcohol's chiral center.[12]
Causality Behind Choices:
-
Reagents: The PPh₃/DEAD system activates the alcohol, converting the hydroxyl into a good leaving group.[13] The phenoxide of this compound then displaces it in an SN2 fashion.
-
Order of Addition: Typically, the phenol, alcohol, and PPh₃ are mixed first, and the DEAD is added slowly at a low temperature. This controls the exothermic reaction and the formation of the reactive betaine intermediate.[10]
-
Workup Challenges: A common challenge is the removal of byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine. Purification often requires careful chromatography.
Protocol: Mitsunobu Coupling with a Generic Primary Alcohol (R-CH₂OH)
-
Preparation: To a dry flask under nitrogen, add this compound (1.2 eq), the primary alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Solvation: Dissolve the components in anhydrous THF (approx. 0.4 M).
-
Reaction Initiation: Cool the solution to 0°C. Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 20-30 minutes. Scientist's Note: The solution will typically turn from colorless to a yellow or orange hue. Maintain the temperature below 5°C during addition.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor by TLC for the disappearance of the limiting alcohol starting material.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with a hexane/ethyl acetate gradient. The desired product will typically elute first, followed by TPPO and the hydrazine byproduct.
The Crucial Deprotection Step: Unmasking the API
The final and most critical step is the cleavage of the tert-butyl ester to reveal the carboxylic acid. This is almost exclusively achieved under acidic conditions.[14]
Causality Behind Choices:
-
Reagent: Trifluoroacetic acid (TFA) is the reagent of choice. It is a strong acid that effectively protonates the ester carbonyl, initiating cleavage, and is volatile, making it easy to remove post-reaction.[2][14] It is typically used in a 1:1 mixture with a chlorinated solvent like dichloromethane (DCM).[14]
-
Mechanism: The reaction proceeds via formation of a stable tert-butyl cation. This cation is highly reactive and can cause side reactions (e.g., alkylation of electron-rich aromatics).
-
Scavengers: To prevent side reactions, "scavengers" like triisopropylsilane (TIS) or water are often added.[14] They act as cation traps, reacting with the tert-butyl cation to form inert byproducts.
Table 3: Common Conditions for Tert-butyl Ester Cleavage [14]
| Acid Reagent | Solvent | Temperature (°C) | Typical Time | Key Considerations |
|---|---|---|---|---|
| 50% TFA | Dichloromethane (DCM) | 20-25 | 2-5 hours | Standard, effective method. Scavengers are recommended. |
| 95% TFA | (Neat or with DCM) | 20-25 | 1-3 hours | Harsher conditions for more resistant esters. |
| 4M HCl | Dioxane or Ethyl Acetate | 20-25 | 4-12 hours | Less volatile alternative to TFA. |
| Formic Acid | (Neat) | 20-50 | 12-48 hours | Milder acid, useful for substrates sensitive to TFA. |
Protocol: TFA-Mediated Deprotection
-
Preparation: Dissolve the tert-butyl ester-protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS, 1.5 eq) to the solution.
-
Acid Addition: Cool the mixture to 0°C. Slowly add trifluoroacetic acid (TFA, 10-20 eq, often as a 50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor by LC-MS or TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Scientist's Note: Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting crude carboxylic acid can be purified by recrystallization, precipitation (e.g., by adding a non-polar solvent like hexanes or diethyl ether), or chromatography.
Conclusion
This compound stands as a testament to the power of strategic precursor design in API synthesis. By providing a stable aromatic core with orthogonally reactive hydroxyl and protected carboxyl functionalities, it enables chemists to execute complex synthetic routes with precision and control. The protocols and insights provided herein serve as a practical guide for harnessing the full potential of this versatile building block, paving the way for the efficient development of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl 3-Hydroxybenzoate
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success. Among these, the tert-butyl ester stands out for its unique combination of stability and controlled lability. It is exceptionally stable under a wide range of nucleophilic and basic conditions, yet it can be selectively cleaved under acidic or thermal conditions. This dual nature makes it an invaluable tool for the protection of carboxylic acids during complex multi-step syntheses.
This guide provides an in-depth exploration of the deprotection of tert-butyl esters, with a specific focus on tert-butyl 3-hydroxybenzoate as a representative substrate. The presence of the hydroxyl group on the aromatic ring introduces electronic considerations that can influence the reactivity and choice of deprotection method. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, field-proven protocols, and provide a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Role and Cleavage Mechanism of the tert-Butyl Ester Protecting Group
The efficacy of the tert-butyl ester as a protecting group stems from the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. Its removal is typically achieved under acidic conditions, proceeding through a unimolecular elimination pathway (E1) that leverages the exceptional stability of the tertiary carbocation intermediate.
The general mechanism for acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation. This cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene gas.[1][2] This process is highly efficient and drives the reaction to completion, particularly when isobutylene is removed from the reaction mixture.
Visualization of the Acid-Catalyzed Deprotection Mechanism
Caption: General mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Deprotection Methodologies and Protocols
The choice of deprotection method is critical and depends on the overall molecular architecture, particularly the presence of other acid-labile functional groups. Below, we detail several robust methods for the deprotection of this compound.
Trifluoroacetic Acid (TFA): The Gold Standard
Trifluoroacetic acid is a powerful and commonly used reagent for the cleavage of tert-butyl esters due to its strong acidity and volatility, which simplifies work-up.[3][4] The reaction is typically rapid and clean at room temperature.
Causality Behind Experimental Choices:
-
Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for a wide range of organic compounds and is inert to the strong acidic conditions of TFA.
-
1:1 TFA/DCM Ratio: This ratio provides a sufficiently acidic environment for rapid deprotection while maintaining good solubility of the substrate.[5]
-
Room Temperature: The reaction is typically fast enough at ambient temperature, avoiding the need for heating which could promote side reactions.
Experimental Protocol: TFA-Mediated Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 volumes) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TFA.
-
The crude 3-hydroxybenzoic acid can be purified by recrystallization or silica gel chromatography if necessary.
p-Toluenesulfonic Acid (p-TsOH): A Solid, Milder Alternative
For substrates that may be sensitive to the harshness of neat TFA, p-toluenesulfonic acid offers a milder, yet effective, alternative.[1][6] It is a solid, non-volatile acid, which can be advantageous for handling and specific reaction setups.
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene allows for heating, which can be necessary to drive the reaction to completion with the less potent p-TsOH.
-
Reflux Conditions: Heating is often employed to accelerate the rate of deprotection.
-
Catalytic vs. Stoichiometric: While catalytic amounts can be effective, stoichiometric or even excess amounts of p-TsOH are often used to ensure complete conversion in a reasonable timeframe.
Experimental Protocol: p-TsOH-Catalyzed Deprotection
-
To a solution of this compound (1.0 eq) in toluene (10-20 volumes), add p-toluenesulfonic acid monohydrate (1.1-2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Lewis Acid Catalysis: Zinc Bromide (ZnBr₂) for Enhanced Selectivity
Lewis acids, such as zinc bromide, can mediate the cleavage of tert-butyl esters, often with enhanced chemoselectivity compared to Brønsted acids.[7][8][9] This method can be particularly useful when other acid-sensitive groups, such as some silyl ethers or acetals, are present.
Causality Behind Experimental Choices:
-
DCM as Solvent: As with TFA, DCM is a suitable inert solvent for this transformation.
-
Anhydrous Conditions: Lewis acid-catalyzed reactions are often sensitive to water, so anhydrous conditions are recommended for optimal results.
-
Stoichiometric Reagent: A stoichiometric amount or a slight excess of ZnBr₂ is typically required to drive the reaction.
Experimental Protocol: ZnBr₂-Mediated Deprotection
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon), add zinc bromide (ZnBr₂, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute aqueous solution of HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 3-hydroxybenzoic acid by standard methods.
Thermal Deprotection: A Reagent-Free Approach
In some cases, particularly for substrates that are stable at elevated temperatures, thermal deprotection offers a clean, reagent-free alternative.[10][11] This method involves heating the tert-butyl ester in a suitable high-boiling solvent or even neat, leading to the elimination of isobutylene.
Causality Behind Experimental Choices:
-
High Temperature: Sufficient thermal energy is required to overcome the activation barrier for the unimolecular elimination of isobutylene.
-
Inert Atmosphere: To prevent potential oxidation of the hydroxyl group at high temperatures, an inert atmosphere is advisable.
-
Continuous Flow Systems: For larger scale or process development, continuous flow reactors can be advantageous for achieving the necessary high temperatures and short residence times safely and efficiently.[10]
Experimental Protocol: Thermal Deprotection
-
Place this compound in a reaction vessel equipped with a condenser and an inert gas inlet.
-
Heat the substrate to a high temperature (typically 180-250 °C), either neat or in a high-boiling, inert solvent (e.g., diphenyl ether).
-
Monitor the reaction for the evolution of isobutylene gas and the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, the product may be isolated by precipitation and filtration, or by standard extractive work-up.
-
Purify the crude 3-hydroxybenzoic acid as required.
Comparative Summary of Deprotection Methods
| Method | Reagent | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| TFA | Trifluoroacetic Acid | DCM | Room Temp. | 1-4 h | Fast, efficient, volatile byproducts | Harsh; not suitable for highly acid-sensitive substrates |
| p-TsOH | p-Toluenesulfonic Acid | Toluene | Reflux | 4-12 h | Milder than TFA, solid reagent | Slower, requires heating, non-volatile acid |
| ZnBr₂ | Zinc Bromide | DCM | Room Temp. | 2-8 h | Good chemoselectivity | Requires anhydrous conditions, stoichiometric Lewis acid |
| Thermal | None | Neat or High-Boiling Solvent | 180-250 °C | 0.5-5 h | Reagent-free, clean | Requires high temperatures, potential for side reactions |
Workflow Visualization
Caption: Decision workflow for selecting a tert-butyl ester deprotection method.
Conclusion
The deprotection of the tert-butyl ester in this compound, and in organic synthesis in general, is a critical transformation that requires careful consideration of the substrate's properties and the desired outcome. This guide has provided a comprehensive overview of several robust methods, from the industry-standard TFA protocol to milder and more selective alternatives. By understanding the underlying mechanisms and the practical nuances of each protocol, researchers can confidently select and execute the most appropriate deprotection strategy, ensuring high yields and purity in their synthetic endeavors.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Selective Functionalization of Tert-butyl 3-hydroxybenzoate: A Guide for Synthetic Chemists
In the landscape of pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. Tert-butyl 3-hydroxybenzoate stands as a valuable building block, offering a phenolic hydroxyl group and a sterically hindered ester for differential functionalization. This guide provides an in-depth exploration of the strategies and protocols for the selective chemical transformation of the hydroxyl moiety, while preserving the integrity of the tert-butyl ester. We will delve into the mechanistic underpinnings of key reactions, offering field-proven insights to empower researchers in their synthetic endeavors.
The Challenge of Chemoselectivity
The core challenge in the chemistry of this compound lies in achieving chemoselectivity. The molecule presents two potentially reactive sites: the nucleophilic hydroxyl group and the electrophilic carbonyl of the tert-butyl ester. The tert-butyl group, however, provides significant steric hindrance and electronic stabilization, rendering the ester less susceptible to nucleophilic attack under many conditions. This inherent difference in reactivity forms the basis for the selective functionalization of the phenolic hydroxyl.
Our discussion will focus on three principal transformations of the hydroxyl group:
-
Etherification: Formation of an ether linkage, a common motif in pharmacologically active compounds.
-
Esterification: Conversion to a new ester, allowing for the introduction of a wide array of functional groups.
-
Acylation: A specific case of esterification, typically involving the use of acid chlorides or anhydrides.
A critical consideration throughout these transformations is the stability of the tert-butyl ester. Strong acidic conditions can lead to its cleavage, liberating isobutylene. Therefore, the choice of reagents and reaction conditions is crucial for a successful and selective outcome.[1]
Visualizing the Synthetic Pathways
Caption: Synthetic routes for the selective functionalization of this compound.
I. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[2] This SN2 reaction is particularly well-suited for the O-alkylation of phenols.
Mechanistic Insight
The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This is a critical step, as the neutral hydroxyl group is a poor nucleophile. The choice of base is important to ensure complete deprotonation without promoting side reactions. Subsequently, the phenoxide attacks the primary or secondary alkyl halide in an SN2 fashion, displacing the halide and forming the ether linkage.
Caption: Workflow for Williamson ether synthesis.
Protocol: Synthesis of Tert-butyl 3-(benzyloxy)benzoate
This protocol details the synthesis of the benzyl ether derivative, a common protective group strategy.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(benzyloxy)benzoate.
Expert Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkyl halides, but require anhydrous conditions.[2]
-
Solvent System: Acetone is a good choice due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal. DMF is a polar apathetic solvent that can accelerate SN2 reactions.
-
Alkyl Halide Reactivity: Primary alkyl halides, such as benzyl bromide and methyl iodide, are ideal substrates for this SN2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.[2]
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaH | Deprotonation of the phenolic hydroxyl. |
| Alkyl Halide | Primary > Secondary >> Tertiary | SN2 reaction efficiency.[2] |
| Solvent | Acetone, DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room temperature to reflux | Dependent on the reactivity of the alkyl halide. |
II. Esterification of the Hydroxyl Group
The phenolic hydroxyl can be converted to an ester through several methods, most notably the Mitsunobu reaction and acylation with acid chlorides or anhydrides.
A. Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the esterification of alcohols with carboxylic acids under mild, neutral conditions.[3][4] It is particularly useful when other functional groups in the molecule are sensitive to acidic or basic conditions.
Mechanistic Overview:
The reaction is a complex redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group to form the ester.
Caption: Key steps in the Mitsunobu esterification.
Protocol: Mitsunobu Esterification with Benzoic Acid
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Expert Insights:
-
Reagent Stoichiometry: It is common to use a slight excess of the carboxylic acid and the Mitsunobu reagents to ensure complete conversion of the starting alcohol.
-
Work-up: The major challenge in the Mitsunobu reaction is often the removal of the byproducts. Direct purification by chromatography is usually the most effective method.[6]
-
Scope: The Mitsunobu reaction is compatible with a wide range of functional groups. The pKa of the acidic component should generally be below 13 for the reaction to proceed efficiently.[7]
| Parameter | Condition | Rationale |
| Reagents | PPh₃, DEAD/DIAD | Activation of the hydroxyl group.[3][5] |
| Nucleophile | Carboxylic acid (pKa < 13) | Efficient nucleophilic attack.[7] |
| Solvent | Anhydrous THF, DCM | Aprotic solvent to facilitate the reaction. |
| Temperature | 0 °C to room temperature | Controlled addition of DEAD/DIAD is crucial. |
B. O-Acylation with Acid Chlorides or Anhydrides
A more traditional approach to esterification is the acylation of the hydroxyl group with an acid chloride or anhydride in the presence of a base.[8] This method is often high-yielding and straightforward.
Protocol: Acylation with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and pyridine or triethylamine (1.5-2.0 eq) in DCM at 0 °C, add acetyl chloride or acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Expert Insights:
-
Base: The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction and can also act as a nucleophilic catalyst. Pyridine is a common choice.
-
Acylating Agent: Both acid chlorides and anhydrides are effective. Acid chlorides are generally more reactive.
-
Chemoselectivity: This method is highly selective for the phenolic hydroxyl group, as the tert-butyl ester is unreactive under these mild basic conditions.
| Parameter | Condition | Rationale |
| Acylating Agent | Acid chloride, Anhydride | Electrophilic source of the acyl group. |
| Base | Pyridine, Et₃N | Neutralizes acidic byproducts and can catalyze the reaction. |
| Solvent | DCM, THF | Aprotic solvent. |
| Temperature | 0 °C to room temperature | Controls the reaction rate. |
IV. Subsequent Transformations: The Role of the Tert-butyl Ester
The tert-butyl ester in the functionalized products can be selectively removed under acidic conditions to reveal the carboxylic acid. This two-step strategy of functionalizing the hydroxyl group followed by deprotection of the ester is a powerful tool in multi-step synthesis.
Deprotection Protocol:
A common method for the cleavage of a tert-butyl ester is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] The reaction is typically rapid at room temperature.
Conclusion
The selective functionalization of the hydroxyl group in this compound is a readily achievable synthetic goal with the appropriate choice of reagents and reaction conditions. The Williamson ether synthesis provides a reliable route to ethers, while the Mitsunobu reaction and O-acylation offer versatile methods for ester formation. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, researchers can effectively utilize this versatile building block in the synthesis of complex molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Use of Tert-butyl 3-hydroxybenzoate in the synthesis of fine chemicals
An Application Guide to Tert-butyl 3-hydroxybenzoate in Fine Chemical Synthesis
Introduction: The Strategic Utility of a Bifunctional Building Block
In the landscape of modern organic synthesis, success is often dictated by a strategic approach to functional group manipulation. This compound (CAS: 57704-54-8) emerges as a highly valuable building block for researchers in pharmaceuticals and fine chemicals due to its elegantly simple, yet powerful, structural design.[1][2][3][4] It possesses two key functional groups—a nucleophilic phenol and a sterically hindered tert-butyl ester—that exhibit orthogonal reactivity. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic treatment.[5] This allows chemists to perform extensive modifications on the phenolic hydroxyl group without disturbing the latent carboxylic acid, setting the stage for complex, multi-step syntheses.
This guide provides an in-depth exploration of two cornerstone applications of this compound: O-alkylation for the synthesis of aryl ethers and a two-step C-C bond formation sequence via Suzuki-Miyaura cross-coupling. We will also detail the critical final step of deprotection to unmask the carboxylic acid. The protocols herein are designed to be self-validating, with explanations of the chemical principles that govern each step.
Application 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The conversion of the phenolic hydroxyl of this compound into an ether linkage is a fundamental transformation, enabling the introduction of a vast array of alkyl or substituted alkyl chains. This is commonly achieved via the Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and an electrophile.
Causality and Experimental Choices: The reaction is initiated by deprotonating the weakly acidic phenol with a moderate base, such as potassium carbonate (K₂CO₃). K₂CO₃ is chosen for its low cost, ease of handling, and sufficient basicity to form the nucleophilic phenoxide without hydrolyzing the tert-butyl ester. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to solubilize the reagents and promote the SN2 kinetics. The choice of electrophile is typically an alkyl halide (iodide > bromide > chloride) or an alkyl sulfonate (e.g., mesylate, tosylate).
References
- 1. 57704-54-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. This compound | 57704-54-8 [sigmaaldrich.com]
- 3. 3-Hydroxybenzoic acid tert-butyl ester 95% | CAS: 57704-54-8 | AChemBlock [achemblock.com]
- 4. 57704-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: The Role of Tert-butyl 3-hydroxybenzoate in the Preparation of Liquid Crystals
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tert-butyl 3-hydroxybenzoate in the synthesis of liquid crystals. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents a framework for the rational design of novel liquid crystalline materials. By explaining the causality behind experimental choices and grounding protocols in established chemical methodologies, this guide aims to serve as an authoritative resource for the synthesis and characterization of advanced mesogenic compounds.
Introduction: The Strategic Importance of Substituted Benzoic Acids in Liquid Crystal Design
The field of liquid crystals (LCs) is driven by the precise engineering of molecular architecture to achieve specific mesomorphic and electro-optical properties. Calamitic, or rod-shaped, liquid crystals are a cornerstone of this field, with their design revolving around the creation of molecules with a rigid core and flexible terminal chains.[1] Benzoic acid derivatives are paramount in this endeavor, serving as versatile building blocks for the rigid core of these molecules.[2] Their inherent linearity and capacity for forming intermolecular interactions, such as hydrogen bonding, make them ideal precursors for materials that exhibit ordered, yet fluid, mesophases.[2]
This compound, a derivative of benzoic acid, presents a unique starting point for the synthesis of novel liquid crystals. The presence of a hydroxyl group at the meta-position offers a reactive site for esterification, a common and effective method for elongating the molecular structure and introducing the necessary anisotropy for liquid crystal formation.[3][4] The tert-butyl ester group, while often used as a protecting group, can also be strategically retained or modified in the final structure to influence molecular packing and, consequently, the mesophase behavior. This guide will explore the synthetic pathways originating from this compound to create advanced liquid crystalline materials.
Foundational Principles: Chemical Causality in Liquid Crystal Synthesis
The formation of a liquid crystal phase is a delicate balance of intermolecular forces and molecular geometry. The synthesis of calamitic liquid crystals from precursors like this compound is guided by the following core principles:
-
Anisotropy of Molecular Shape: The primary driver for the formation of calamitic liquid crystal phases is a high aspect ratio (length-to-breadth) of the constituent molecules. The linear arrangement of the benzene ring in this compound provides a rigid segment that forms the basis of the molecular rod.
-
Intermolecular Interactions: Van der Waals forces, dipole-dipole interactions, and hydrogen bonding are crucial for the self-assembly of molecules into ordered mesophases.[2] Ester linkages, commonly introduced through reactions with the hydroxyl group of the benzoate, contribute to the polarity and polarizability of the molecule, enhancing these interactions.[5]
-
Flexible Terminal Chains: The introduction of flexible alkyl or alkoxy chains at the termini of the rigid core is essential. These chains disrupt close packing in three dimensions, preventing crystallization while promoting the formation of one- or two-dimensional order characteristic of liquid crystals.[6] The length and parity of these chains significantly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures.[7]
The Central Role of Esterification
Esterification is a cornerstone reaction in the synthesis of calamitic liquid crystals.[8] It is a versatile and well-understood condensation reaction between a carboxylic acid and an alcohol, typically catalyzed by an acid.[9] In the context of this compound, the phenolic hydroxyl group serves as the alcohol component. By reacting it with various carboxylic acids, typically those containing another aromatic ring and a terminal flexible chain (e.g., 4-alkoxybenzoic acids), the molecular structure can be systematically elongated.
Several methods exist for esterification, each with its advantages:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. While effective, the conditions can be harsh.
-
Steglich Esterification: A milder and highly efficient method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][10] This is often the preferred method for sensitive substrates.
-
Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The acyl chloride then readily reacts with the phenol to form the ester.
The choice of esterification method depends on the specific substrates and desired reaction conditions. For the protocols outlined in this guide, the Steglich esterification is highlighted due to its high yields and mild reaction conditions.
Experimental Protocols: Synthesis of a Model Liquid Crystal from this compound
This section provides a detailed, step-by-step protocol for the synthesis of a representative calamitic liquid crystal, tert-butyl 3-(4'-(hexyloxy)benzoyloxy)benzoate, starting from this compound and 4-(hexyloxy)benzoic acid.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | 98% | 57704-54-8 |
| 4-(Hexyloxy)benzoic acid | Alfa Aesar | 99% | 13333-37-4 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | TCI | >99% | 538-75-0 |
| 4-(Dimethylamino)pyridine (DMAP) | Acros Organics | 99% | 1122-58-3 |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | >99.8% | 75-09-2 |
| Ethanol, absolute | VWR Chemicals | >99.8% | 64-17-5 |
Safety Precautions: this compound may cause skin and eye irritation and may be harmful if swallowed.[11] DCC is a potent allergen and sensitizer. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Workflow
The synthesis proceeds via a Steglich esterification reaction.
Figure 1: General workflow for the Steglich esterification synthesis.
Detailed Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.94 g, 10.0 mmol) and 4-(hexyloxy)benzoic acid (2.22 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Addition of Catalyst: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol).
-
Initiation of Reaction: Cool the flask in an ice bath to 0 °C. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM to the reaction mixture over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Purification: Combine the filtrates and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to yield the final product, tert-butyl 3-(4'-(hexyloxy)benzoyloxy)benzoate, as a white crystalline solid. Dry the product in a vacuum oven.
Characterization
The synthesized compound should be characterized to confirm its structure and purity, and to determine its liquid crystalline properties.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FTIR Spectroscopy: To verify the presence of the ester carbonyl group (~1730 cm⁻¹) and other functional groups.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[12]
-
Polarized Optical Microscopy (POM): To observe the textures of the liquid crystal phases and confirm the transition temperatures observed by DSC.[13]
-
Structure-Property Relationships and Rational Design
The modular nature of the synthesis allows for systematic modifications to the molecular structure to tune the liquid crystalline properties. The following diagram illustrates the key components of the synthesized molecule that can be varied.
References
- 1. thescipub.com [thescipub.com]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. monash.edu [monash.edu]
- 10. Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties [mdpi.com]
- 11. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Tert-butyl 3-hydroxybenzoate: A Guide to Esterifying Sterically Hindered Alcohols
An Application Note for Drug Development Professionals
Abstract
The esterification of carboxylic acids with sterically demanding alcohols, such as tert-butanol, poses a significant challenge in organic synthesis. Traditional methods like Fischer esterification are often ineffective due to the tertiary alcohol's low reactivity and propensity to undergo elimination under harsh acidic conditions.[1][2] This application note provides a comprehensive guide to the synthesis of tert-butyl 3-hydroxybenzoate, a valuable intermediate in pharmaceutical development. We present a detailed protocol based on the Steglich esterification, a mild and highly efficient method employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3] The underlying mechanism, experimental workflow, and analytical characterization of the product are thoroughly discussed to ensure reproducible and high-yield synthesis for researchers and scientists in drug development.
Introduction: The Challenge of Tertiary Ester Synthesis
Tert-butyl esters are widely utilized in organic chemistry, particularly as protecting groups for carboxylic acids, due to their stability under various conditions and their facile cleavage under mild acidic treatment. However, their synthesis via direct esterification is complicated by the steric bulk of the tert-butyl group. Acid-catalyzed reactions, such as the Fischer esterification, typically require high temperatures and a large excess of the alcohol.[4][5] When applied to tertiary alcohols, these conditions favor an E1 elimination pathway, leading to the formation of isobutene and minimal ester product.[1]
To overcome these limitations, milder, more sophisticated methods are required. The Steglich esterification, developed by Wolfgang Steglich and Bernhard Neises in 1978, has emerged as a premier solution.[3][6] It operates under neutral, ambient conditions and is particularly effective for coupling sterically hindered substrates.[7][8] This method utilizes a carbodiimide to activate the carboxylic acid and a nucleophilic catalyst to facilitate the ester bond formation, thereby avoiding the harsh conditions that lead to side reactions.[9]
The Steglich Esterification: Mechanism and Rationale
The success of the Steglich esterification lies in its unique catalytic cycle, which circumvents the low reactivity of tert-butanol and prevents the formation of undesired byproducts. The reaction proceeds through a series of well-defined steps, with the catalyst 4-dimethylaminopyridine (DMAP) playing a pivotal role.
Mechanism Breakdown:
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of dicyclohexylcarbodiimide (DCC) by the carboxylic acid (3-hydroxybenzoic acid). The resulting carboxylate then attacks the activated DCC to form a highly reactive O-acylisourea intermediate.[1][10] This intermediate is essentially a carboxylic acid anhydride with enhanced electrophilicity at the carbonyl carbon.
-
The Critical Role of DMAP: In the absence of a potent nucleophile, the O-acylisourea intermediate can slowly and irreversibly rearrange into a stable, unreactive N-acylurea, halting the desired reaction.[1][3] DMAP, being a far stronger nucleophile than the sterically hindered tert-butanol, rapidly intercepts the O-acylisourea.[7]
-
Formation of the "Active Ester": The nucleophilic attack by DMAP forms a highly electrophilic N-acylpyridinium intermediate.[1] This species is often referred to as the "active ester" and is the key to the reaction's success with hindered alcohols.
-
Nucleophilic Attack and Product Formation: The tert-butanol, despite its steric bulk, can now effectively attack the highly activated carbonyl carbon of the N-acylpyridinium intermediate. This step forms the desired tert-butyl ester product.
-
Catalyst Regeneration and Byproduct Formation: The DMAP catalyst is regenerated and can re-enter the catalytic cycle. The protonated DCC moiety ultimately forms N,N'-dicyclohexylurea (DCU), a stable and poorly soluble urea byproduct that precipitates from the reaction mixture.[3]
Caption: Catalytic cycle of the Steglich Esterification.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound. Anhydrous conditions are crucial for success, as moisture can hydrolyze the intermediates and consume the DCC.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| 3-Hydroxybenzoic Acid | 138.12 | 1.38 g | 1.0 | Ensure it is dry. |
| tert-Butanol | 74.12 | 1.11 g (1.4 mL) | 1.5 | Use anhydrous grade. |
| DCC | 206.33 | 2.27 g | 1.1 | Caution: Potent allergen. Handle in a fume hood with gloves. |
| DMAP | 122.17 | 0.12 g | 0.1 | Catalyst. |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | Solvent. Acetonitrile is a greener alternative.[8] |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | For aqueous workup. |
| Brine (Saturated NaCl) | - | 20 mL | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | Drying agent. |
| Round-bottom flask (100 mL) | - | 1 | - | Must be oven or flame-dried. |
| Magnetic stirrer and stir bar | - | 1 | - | |
| Ice bath | - | 1 | - | |
| Separatory funnel (250 mL) | - | 1 | - | |
| Filtration apparatus (Büchner funnel) | - | 1 | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq).
-
Solvent Addition: Add 50 mL of anhydrous DCM to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
DCC Addition: Once the solution is cooled, add DCC (1.1 eq) portion-wise over 5 minutes. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. Visualize spots under UV light. The product should have a higher Rf value than the starting carboxylic acid.
-
Workup - DCU Removal: After the reaction is complete, cool the flask again in an ice bath for 15 minutes to maximize DCU precipitation. Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Wash with 1 M HCl (1 x 20 mL) to remove residual DMAP.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any unreacted 3-hydroxybenzoic acid.
-
Wash with brine (1 x 20 mL) to remove residual water and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.5-10.0 (s, 1H, Ar-OH), ~7.5 (m, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.0 (m, 1H, Ar-H), ~1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (C=O), ~156 (Ar-C-OH), ~131 (Ar-C-COO), ~129 (Ar-CH), ~122 (Ar-CH), ~117 (Ar-CH), ~82 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3300 (broad, O-H stretch), ~2980 (C-H stretch, aliphatic), ~1700-1680 (strong, C=O ester stretch), ~1250 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 194 ([M]⁺), 138 ([M - C₄H₈]⁺), 121 ([M - C₄H₈ - OH]⁺), 57 ([C₄H₉]⁺)[11] |
Caption: Logic flow for the analytical characterization of the product.
Conclusion and Alternative Methodologies
The Steglich esterification provides a robust, reliable, and mild protocol for the synthesis of this compound, effectively overcoming the challenges posed by a sterically hindered tertiary alcohol.[6][7] The simple filtration of the DCU byproduct and a standard aqueous workup facilitate purification.
For specific applications, researchers may consider alternative methods:
-
Mitsunobu Reaction: This reaction uses a phosphine (e.g., PPh₃) and an azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylate.[12][13] For tertiary alcohols, more reactive azodicarboxylates like 1,1′-(azodicarbonyl)dipiperidine (ADDP) are often necessary to achieve good yields.[14]
-
Reaction with Isobutylene: A common industrial method for producing tert-butyl esters involves the reaction of the carboxylic acid with isobutylene gas under strong acid catalysis (e.g., H₂SO₄).[15] This method avoids using tert-butanol directly but requires specialized equipment to handle a flammable gas.
By understanding the mechanistic principles and following the detailed protocol provided, researchers and drug development professionals can confidently synthesize challenging tert-butyl esters, advancing their synthetic programs.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. prepchem.com [prepchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 3-hydroxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthesis Overview
Tert-butyl 3-hydroxybenzoate is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a sterically hindered ester and a reactive phenolic hydroxyl group, makes it a versatile building block. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions, yet readily removable under acidic conditions. This allows for selective modification of the aromatic ring and the hydroxyl group.
The industrial-scale synthesis of this compound presents several challenges, including the potential for side reactions, the need for efficient and scalable purification methods, and the imperative to develop environmentally benign and economically viable processes. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on practical, field-proven protocols and addressing key challenges in process development.
Synthetic Strategies for Industrial Production
Several synthetic routes to this compound have been explored. For large-scale production, the most common and economically viable method is the direct acid-catalyzed esterification of 3-hydroxybenzoic acid with a tert-butylating agent.
Core Reaction Scheme:
Caption: General reaction scheme for the acid-catalyzed esterification of 3-hydroxybenzoic acid.
The choice between tert-butanol and isobutylene as the tert-butylating agent often depends on the available equipment and safety considerations. Isobutylene, being a gas at room temperature, requires a pressurized reactor system, which is common in industrial settings. Tert-butanol can be used at atmospheric pressure, but the reaction typically requires higher temperatures and longer reaction times to achieve good conversion.
Pilot-Scale Synthesis Protocol: Acid-Catalyzed Esterification with Isobutylene
This protocol details a robust and scalable method for the synthesis of this compound using isobutylene.
Materials and Equipment:
| Material/Equipment | Specification |
| 3-Hydroxybenzoic Acid | >99% purity |
| Isobutylene | Polymerization grade |
| Dioxane | Anhydrous |
| Sulfuric Acid | Concentrated (98%) |
| Sodium Bicarbonate | Saturated aqueous solution |
| Ethyl Acetate | Reagent grade |
| Brine | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | |
| Pressurized Reaction Vessel | Glass-lined or stainless steel, with temperature and pressure control |
| Mechanical Stirrer | |
| Cooling System | |
| Filtration Apparatus | |
| Rotary Evaporator |
Experimental Workflow:
Caption: Step-by-step workflow for the pilot-scale synthesis of this compound.
Detailed Protocol:
-
Reactor Charging and Cooling: In a suitable high-pressure reactor, charge 3-hydroxybenzoic acid (1.0 eq) and dioxane (5-10 volumes). Begin stirring and cool the mixture to -10 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the cooled mixture, ensuring the temperature does not rise significantly.
-
Isobutylene Addition: Condense excess isobutylene (2-3 eq) into the reactor.
-
Reaction: Seal the reactor and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by in-situ IR spectroscopy or by taking aliquots for HPLC analysis.
-
Quenching: After the reaction is complete, cool the reactor to -10 °C and carefully vent the excess isobutylene. Slowly pour the reaction mixture into a separate vessel containing a stirred, chilled saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction and Washing: Transfer the quenched mixture to a separation funnel and extract the product with ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Drying: Dry the purified product under vacuum to a constant weight.
Scale-Up Considerations and Process Optimization
Scaling up the synthesis of this compound from the lab to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |
| Catalyst | Concentrated H₂SO₄ | Solid acid catalyst (e.g., Amberlyst-15) | Easier to remove by filtration, recyclable, less corrosive, and reduces acidic waste streams. |
| Solvent | Dioxane | Toluene or Cyclohexane | Lower cost, less hazardous, and easier to recover and recycle. |
| Temperature Control | Ice bath | Jacketed reactor with automated cooling/heating | Precise temperature control is crucial for managing potential exotherms and ensuring consistent product quality. |
| Work-up | Separatory funnel extraction | Centrifugal extractor or multi-stage liquid-liquid extraction | More efficient for handling large volumes and improves phase separation. |
| Purification | Flash chromatography | Recrystallization | Chromatography is generally not economically viable for large-scale production. |
In-Process Controls and Quality Specifications
To ensure consistent product quality and process control, the following in-process controls and final product specifications are recommended:
| Analysis | Method | Specification |
| Starting Material Purity | HPLC | 3-Hydroxybenzoic Acid: >99.0% |
| Reaction Completion | In-situ IR or HPLC | Conversion of 3-hydroxybenzoic acid >98% |
| Product Purity (Crude) | HPLC | This compound >95% |
| Final Product Purity | HPLC | This compound >99.5% |
| Residual Solvents | GC-HS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | <0.1% |
| Identification | ¹H NMR, ¹³C NMR, MS, IR | Conforms to reference spectra |
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Isobutylene: Highly flammable gas. Must be handled in a well-ventilated area, away from ignition sources. A pressurized reactor is required for its use.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Dioxane: Flammable liquid and a potential carcinogen. Handle in a fume hood.
-
Pressure: The reaction with isobutylene is conducted under pressure. Ensure the reactor is properly rated and equipped with a pressure relief valve.
A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis to identify and mitigate potential risks.
Green Chemistry and Sustainability
Efforts to develop a more sustainable synthesis of this compound are ongoing. Key areas of focus include:
-
Catalyst Selection: The use of recyclable solid acid catalysts is a significant step towards a greener process.[1]
-
Solvent Choice: Replacing hazardous solvents like dioxane with greener alternatives such as toluene or even solvent-free conditions where possible.[2]
-
Atom Economy: The direct esterification with isobutylene has good atom economy as the only byproduct is water (when using tert-butanol).
Conclusion
The scale-up synthesis of this compound is a well-established industrial process. The acid-catalyzed esterification of 3-hydroxybenzoic acid with isobutylene in a pressurized system is a robust and efficient method. Careful consideration of process parameters, safety, and environmental impact is crucial for successful and sustainable large-scale production. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and drug development professionals involved in the synthesis of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-hydroxybenzoate
Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and refine your synthetic strategy.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and functional materials. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at other positions on the aromatic ring.[1] Its stability under a range of conditions, coupled with its straightforward removal under acidic conditions, makes it a popular choice in multi-step syntheses.
The primary synthetic routes to this compound involve the esterification of 3-hydroxybenzoic acid. The most common methods include:
-
Acid-Catalyzed Esterification: Reaction of 3-hydroxybenzoic acid with isobutylene or tert-butanol in the presence of a strong acid catalyst.
-
Reaction with Di-tert-butyl dicarbonate (Boc)₂O: A milder method that can be suitable for more sensitive substrates.
This guide will address common issues encountered with these methods and provide detailed troubleshooting advice.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low or No Yield of this compound
Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a common frustration, often stemming from issues with the reagents, catalyst, or reaction conditions. Let's break down the potential culprits based on the synthetic method.
For Acid-Catalyzed Esterification (using Isobutylene or tert-Butanol):
-
Inactive Catalyst: The strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for generating the tert-butyl cation, which is the reactive electrophile.
-
Troubleshooting:
-
Use a fresh, anhydrous source of the acid catalyst. p-Toluenesulfonic acid can be dried by azeotropic distillation with toluene.
-
Ensure a sufficient catalytic amount is used. Typically, 0.05 to 0.2 equivalents are required.
-
-
-
Water in the Reaction: Water will compete with the carboxylic acid for the tert-butyl cation, leading to the formation of tert-butanol and inhibiting the esterification.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Consider using a Dean-Stark apparatus to remove water azeotropically if using tert-butanol at elevated temperatures.
-
-
-
Insufficient Reaction Time or Temperature: The reaction may be too slow under your current conditions.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane.
-
If using tert-butanol, increasing the reaction temperature to reflux may be necessary. For isobutylene, ensure it is bubbled through the solution for a sufficient amount of time at the appropriate temperature (often room temperature).
-
-
-
Loss of Isobutylene: If using isobutylene gas, ensure it is effectively dissolved in the reaction mixture.
-
Troubleshooting:
-
Use a gas dispersion tube to ensure good mixing.
-
Perform the reaction in a sealed vessel if you suspect the gas is escaping. A procedure for a similar compound, tert-butyl 4-hydroxybenzoate, involves condensing isobutylene at low temperature in a high-pressure tube.[2]
-
-
For Synthesis using Di-tert-butyl dicarbonate ((Boc)₂O):
-
Inactive Catalyst: This reaction is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP).
-
Troubleshooting:
-
Use a fresh, high-purity source of DMAP.
-
Ensure a catalytic amount (typically 0.05 to 0.1 equivalents) is used.
-
-
-
Decomposition of (Boc)₂O: Di-tert-butyl dicarbonate can decompose in the presence of moisture or strong acids.
-
Troubleshooting:
-
Use anhydrous solvents.
-
Ensure the reaction is performed under neutral or slightly basic conditions.
-
-
Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a key challenge in optimizing the synthesis of this compound. The bifunctional nature of the starting material (containing both a carboxylic acid and a phenolic hydroxyl group) is the primary reason for this.
Common Side Products:
-
3-(tert-Butoxy)benzoic acid (O-tert-butylation): The phenolic hydroxyl group can also be tert-butylated, leading to the formation of the corresponding tert-butyl ether. This is particularly a risk under strongly acidic conditions where the tert-butyl cation is present in high concentrations.
-
Di-tert-butylated Products: It is possible for both the carboxylic acid and the hydroxyl group to be tert-butylated, yielding tert-butyl 3-(tert-butoxy)benzoate.
-
Isomeric Byproducts: While less common with 3-hydroxybenzoic acid, Friedel-Crafts alkylation of the aromatic ring can sometimes occur, leading to isomeric products. However, this is more of a concern when starting with phenol itself.
Strategies to Minimize Side Product Formation:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of 3-hydroxybenzoic acid relative to the tert-butylating agent to favor mono-esterification. |
| Slow Addition of Reagents | Add the tert-butylating agent (isobutylene or (Boc)₂O) slowly to the reaction mixture to maintain a low instantaneous concentration, reducing the likelihood of di-substitution. |
| Optimize Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (the ester) over the thermodynamically controlled product (the ether). |
| Choice of Catalyst | For the reaction with (Boc)₂O, using a milder base or no catalyst at all (if the reaction proceeds at a reasonable rate) can reduce side reactions. |
Difficulties in Product Purification
Question: I'm having trouble purifying my this compound. Column chromatography is not giving good separation, and I can't seem to get it to recrystallize.
Answer:
Purification can be challenging due to the similar polarities of the desired product, the starting material, and some of the side products.
Troubleshooting Purification:
-
Removal of Unreacted 3-Hydroxybenzoic Acid:
-
Aqueous Work-up: A basic wash is highly effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 3-hydroxybenzoic acid will be deprotonated to form the water-soluble sodium salt, which will partition into the aqueous layer. The desired ester will remain in the organic layer. Be cautious not to use a strong base like NaOH, as this could potentially hydrolyze the product ester.
-
-
Column Chromatography:
-
Solvent System Optimization: A gradient elution may be necessary. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent before loading it onto the column.
-
-
Recrystallization:
-
Solvent Screening: Finding the right solvent system is key. An ideal single solvent will dissolve the compound when hot but not at room temperature.[3][4] A two-solvent system can also be effective.
-
Potential Solvent Systems to Screen:
-
Hexane/Ethyl Acetate
-
Toluene/Hexane
-
Dichloromethane/Hexane
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot, more polar solvent. Then, slowly add the hot, less polar solvent until the solution becomes cloudy. Add a drop or two of the more polar solvent to redissolve the solid, and then allow the solution to cool slowly.
-
Product Instability During Work-up
Question: I suspect my product is decomposing during the work-up. Is the tert-butyl ester group stable?
Answer:
The tert-butyl ester is generally stable to neutral and basic conditions. However, it is labile to strong acids.
Considerations for Work-up:
-
Avoid Strong Acids: During the aqueous work-up, avoid washing with strongly acidic solutions. If an acid wash is necessary to neutralize a basic catalyst, use a dilute, weak acid and perform the wash quickly at low temperatures.
-
Temperature: Avoid prolonged heating of the product in the presence of acidic or even neutral water, as this can lead to hydrolysis.
Experimental Protocols
Below are representative, detailed protocols for the synthesis of this compound. These should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Protocol 1: Acid-Catalyzed Esterification with Isobutylene
This method is based on a similar procedure for the synthesis of tert-butyl 4-hydroxybenzoate.[2]
Materials:
-
3-Hydroxybenzoic acid
-
Dioxane (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure tube, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous dioxane.
-
Cool the mixture to -78 °C (dry ice/acetone bath) and condense an excess of isobutylene (e.g., 2-3 eq) into the tube.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Seal the tube and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the tube back to -78 °C before carefully opening it.
-
Slowly pour the reaction mixture into an excess of saturated NaHCO₃ solution to quench the acid and unreacted isobutylene.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Esterification using Di-tert-butyl dicarbonate ((Boc)₂O)
Materials:
-
3-Hydroxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to remove unreacted starting material and any acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Process
Reaction Mechanism: Acid-Catalyzed Esterification
Caption: Acid-catalyzed formation of this compound.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting the synthesis.
Analytical Data
This compound [5]
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol
-
Appearance: Off-white to gray solid
-
¹H NMR (CDCl₃): Chemical shifts will be approximately δ 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 5.5-6.5 (br s, 1H, OH), 1.5-1.6 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃): Expected peaks around δ 166 (C=O), 155 (C-OH), 131 (Ar-C), 129 (Ar-CH), 122 (Ar-CH), 117 (Ar-CH), 81 (O-C(CH₃)₃), 28 (C(CH₃)₃).
-
Mass Spectrometry (GC-MS): Molecular ion peak at m/z 194, with a significant fragment at m/z 138 (loss of isobutylene).[5]
References
Technical Support Center: Purification of Tert-butyl 3-hydroxybenzoate
Welcome to the technical support guide for the purification of Tert-butyl 3-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to explore the rationale behind procedural choices, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: My crude product is a dark oil, but the literature reports a white solid. What is the likely cause?
A1: An oily or discolored crude product typically points to the presence of significant impurities. Common culprits include unreacted starting materials (like 3-hydroxybenzoic acid), polymeric side products, or degradation products. The tert-butyl ester group can be sensitive to strong acid or high temperatures, potentially leading to cleavage and subsequent side reactions. The phenolic hydroxyl group is also susceptible to oxidation, which can create colored impurities. An initial workup with a mild base, like a saturated sodium bicarbonate solution, can help remove acidic impurities such as unreacted 3-hydroxybenzoic acid.[1]
Q2: What is the best general-purpose purification method for achieving >98% purity?
A2: For most lab-scale applications, flash column chromatography is the most reliable method for achieving high purity. It offers excellent resolving power to separate the target compound from both more polar and less polar impurities. Recrystallization can also be effective if a suitable solvent system is identified and the impurity profile is not overly complex.
Q3: How can I quickly assess the purity of my fractions or final product?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. A suitable mobile phase, such as a 10:1 to 3:1 mixture of hexane and ethyl acetate, can typically provide good separation.[2] The product spot can be visualized under UV light (254 nm). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.[3][4]
Q4: My overall yield is very low after purification. What are the most common loss points?
A4: Significant product loss can occur at several stages:
-
Workup: During aqueous extractions, especially if the pH is not carefully controlled. The phenolic nature of the compound makes it soluble in aqueous base.
-
Column Chromatography: Irreversible adsorption onto the silica gel if the column is not properly packed or if the compound degrades on the stationary phase. Using a less acidic, deactivated silica gel can sometimes mitigate this.
-
Recrystallization: Using a solvent in which the product is too soluble, even at low temperatures, or using an excessive volume of solvent.[5]
-
Solvent Evaporation: The compound may have some volatility. Avoid using excessive heat or very high vacuum during solvent removal.[6]
Decision Workflow for Purification Strategy
Choosing the right purification technique is critical. This decision tree illustrates a logical approach based on the initial state of your crude product.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of tert-Butyl 4-hydroxybenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of Tert-butyl 3-hydroxybenzoate
Technical Support Center: Synthesis of Tert-butyl 3-hydroxybenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the common side reactions encountered during the synthesis of this important building block. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve experimental challenges, ensuring the integrity and success of your synthetic endeavors.
I. Introduction to the Synthesis of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation, while seemingly straightforward, can be complicated by a number of side reactions that impact yield and purity. The most common synthetic strategies involve the esterification of 3-hydroxybenzoic acid. This guide will focus on troubleshooting the prevalent issues associated with these methods.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Scenario 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the choice of esterification method and reaction conditions. Let's break down the common culprits for two major synthetic routes:
A. Fischer-Speier Esterification (Acid-Catalyzed Esterification with Tert-butanol)
This is a classical approach involving the reaction of 3-hydroxybenzoic acid with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Underlying Issue 1: Dehydration of Tert-butanol. A significant side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at elevated temperatures.[1] This not only consumes your reagent but the isobutylene can also lead to other byproducts.
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the rate of esterification, they disproportionately favor the dehydration of tert-butanol.[1] A temperature range of 50-80°C is generally a good starting point.
-
Catalyst Loading: Use the minimum effective amount of acid catalyst. Excess acid will accelerate the dehydration of the alcohol.
-
-
-
Underlying Issue 2: Reversibility of the Reaction. Fischer esterification is an equilibrium process. The water generated during the reaction can hydrolyze the ester product back to the starting materials.
-
Troubleshooting:
-
Water Removal: Employ a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to remove water as it is formed, thereby driving the equilibrium towards the product.
-
Excess Reagent: Use a large excess of tert-butanol to shift the equilibrium in favor of the ester.
-
-
B. Reaction with Isobutylene
This method involves the direct reaction of 3-hydroxybenzoic acid with isobutylene under acidic conditions.[2]
-
Underlying Issue: Polymerization of Isobutylene. Strong acidic conditions can induce the polymerization of isobutylene, reducing the amount available for the desired reaction and complicating purification.
-
Troubleshooting:
-
Controlled Addition: Add the isobutylene gas or liquid slowly to the reaction mixture to maintain a low concentration.
-
Catalyst Choice: Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.
-
-
Scenario 2: Formation of an Inseparable Impurity
Question: My final product is contaminated with an impurity that is very difficult to separate by column chromatography. What could it be and how can I avoid its formation?
Answer: The most likely culprit is the formation of an isomeric or di-substituted byproduct.
-
Underlying Issue: O-Alkylation of the Phenolic Hydroxyl Group. The phenolic hydroxyl group of 3-hydroxybenzoic acid is also nucleophilic and can react with the tert-butylating agent (activated tert-butanol or isobutylene) to form tert-butyl 3-(tert-butoxy)benzoate . This byproduct often has a similar polarity to the desired product, making chromatographic separation challenging.
-
Troubleshooting:
-
Steric Hindrance: Fortunately, the hydroxyl group is somewhat sterically hindered, which can disfavor O-alkylation to some extent.
-
Reaction Conditions:
-
Milder Conditions: Employing milder reaction conditions (lower temperature, less catalyst) can sometimes favor the more reactive carboxylic acid over the less reactive phenol.
-
Alternative Reagents: Consider using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[3][4] This reagent is highly selective for the esterification of carboxylic acids in the presence of phenols. The reaction proceeds through a mixed anhydride intermediate.
-
-
-
-
Underlying Issue: Di-tert-butylation. If the reaction conditions are too harsh, a second tert-butyl group can be added to the aromatic ring, leading to di-tert-butylated byproducts.[5]
Scenario 3: Reaction Stalls or Proceeds Very Slowly
Question: The reaction is not going to completion, even after an extended period. What could be the reason?
Answer: A stalled reaction often points to issues with the reagents or the catalyst.
-
Underlying Issue 1: Catalyst Deactivation. The catalyst can be neutralized or poisoned by impurities in the starting materials or solvent.
-
Troubleshooting:
-
Purity of Reagents: Ensure that your 3-hydroxybenzoic acid and tert-butanol are of high purity and dry.
-
Solvent Choice: Use an inert, dry solvent.
-
-
-
Underlying Issue 2: Insufficient Activation. The reaction may not be energetic enough to overcome the activation barrier.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Catalyst: If using a mild catalyst, a switch to a stronger one might be necessary, but be mindful of the potential for increased side reactions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound with high purity?
A1: For high purity, the use of di-tert-butyl dicarbonate (Boc anhydride) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often the preferred method.[3][4] This reaction is typically clean, proceeds under mild conditions, and is highly selective for the carboxylic acid, minimizing the formation of the O-alkylated byproduct. The byproducts of this reaction are tert-butanol and carbon dioxide, which are volatile and easily removed.[3]
Q2: How can I effectively purify my crude this compound?
A2:
-
Initial Workup: After the reaction, a standard aqueous workup is typically performed. Washing with a mild base solution (e.g., saturated sodium bicarbonate) will remove any unreacted 3-hydroxybenzoic acid.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an effective final purification step.[5] Experiment with different solvent systems to find one where the product is sparingly soluble at room temperature but readily soluble when hot.
Q3: Are there any safety concerns I should be aware of during the synthesis?
A3: Yes, several safety precautions should be taken:
-
3-Hydroxybenzoic Acid: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][9]
-
Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Handle them with extreme care.
-
Isobutylene: This is a flammable gas. Ensure there are no ignition sources nearby when using it.
-
Di-tert-butyl dicarbonate: This reagent can build up pressure in sealed containers due to its slow decomposition.[4] It is also toxic upon inhalation.[4] Handle in a fume hood and store in a well-ventilated area.
IV. Visualizing Reaction Pathways and Troubleshooting Logic
To further clarify the relationships between synthetic routes and potential side reactions, the following diagrams are provided.
Diagram 1: Fischer-Speier Esterification and Associated Side Reactions
Caption: Fischer-Speier Esterification Pathway and Potential Byproducts.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting Flowchart for Low Product Yield.
V. Experimental Protocols
Protocol 1: Synthesis using Di-tert-butyl Dicarbonate (Boc Anhydride)
This protocol is recommended for achieving high purity and minimizing side reactions.
Materials:
-
3-Hydroxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1 equivalent) in tert-butanol.
-
Add DMAP (0.1 equivalents).
-
Slowly add a solution of (Boc)₂O (1.2 equivalents) in tert-butanol to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
VI. References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Literature review of synthetic methodologies for 3-t-Butyl-5-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from --INVALID-LINK--
-
CORE. (n.d.). 3:5-Di-tert.-butyl-4-hydroxybenzoic Acid in the Rabbit. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for 3-t-Butyl-5-hydroxybenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzoic acid ≥98,5 %. Retrieved from --INVALID-LINK-- T jQtR0ItRU4ucGRm
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-tert-Butyl-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2010, May 14). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Google Patents. (2005, November 30). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). New and facile preparation of tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). acid tert-butyl ester: Topics. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from --INVALID-LINK--
-
HMDB. (2020, April 28). Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642). Retrieved from --INVALID-LINK--
-
ijprems. (n.d.). SYNTHESIS OF NOVEL BUTYL PARABEN DERIVATIVE. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE AldrichCPR. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Navigating Reactions with Tert-butyl 3-hydroxybenzoate
Welcome to our dedicated technical support center for researchers and chemists working with Tert-butyl 3-hydroxybenzoate. This guide is designed to provide you with in-depth, field-proven insights to help you anticipate and prevent the unwanted cleavage of the tert-butyl protecting group during your synthetic campaigns. We will explore the underlying mechanisms of debutylation, offer practical troubleshooting advice, and present alternative strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debutylation when working with this compound?
The tert-butyl group on the phenolic oxygen of this compound is highly susceptible to cleavage under acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by the departure of the highly stable tert-butyl carbocation. This process is facile due to the stability of the tertiary carbocation intermediate. Even trace amounts of acid, generated in situ or present as an impurity in reagents or solvents, can catalyze this unwanted side reaction.
Q2: Can "acid-free" reaction conditions still lead to debutylation?
Yes, certain seemingly non-acidic conditions can still promote debutylation. Key culprits include:
-
Lewis Acids: Many Lewis acids used in reactions like Friedel-Crafts or certain cross-couplings (e.g., AlCl₃, FeCl₃, ZnCl₂) can coordinate to the ether oxygen and facilitate the cleavage of the tert-butyl group.
-
High Temperatures: Thermal stress can sometimes be sufficient to induce debutylation, especially if the reaction mixture contains species that can act as proton donors at elevated temperatures.
-
Catalytic Hydrogenation: While primarily used for debenzylation, some palladium catalysts (e.g., Pd/C) under specific hydrogenation conditions can be acidic enough to cause partial or complete loss of the tert-butyl group.
Q3: How can I detect if debutylation is occurring in my reaction?
The most common methods for detecting the formation of the deprotected product, 3-hydroxybenzoic acid or its corresponding ester, include:
-
Thin-Layer Chromatography (TLC): The deprotected product will have a different polarity and thus a different Rf value compared to the starting material. Staining with an appropriate agent can help visualize both spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the deprotected product in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the nine protons of the tert-butyl group (typically around 1.3-1.5 ppm in ¹H NMR) and the appearance of a phenolic -OH peak are clear indicators of debutylation.
Troubleshooting Guide: Preventing Unwanted Debutylation
This section provides a structured approach to troubleshooting and preventing the cleavage of the tert-butyl group.
Issue 1: Debutylation during an acid-sensitive reaction (e.g., acylation, nitration).
Root Cause Analysis: The presence of strong protic or Lewis acids is the most likely cause.
Solution Pathway:
-
Reagent & Solvent Purity: Ensure all reagents and solvents are anhydrous and free from acidic impurities. Using freshly distilled solvents or solvents from a purification system is recommended.
-
Employ a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base to scavenge any in situ generated acid. Proton sponge or diisopropylethylamine (DIPEA) are often effective choices.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0°C or even -78°C can mitigate the side reaction.
Experimental Workflow: Acid-Free Reaction Setup
Caption: Workflow for minimizing acid-catalyzed debutylation.
Issue 2: Debutylation during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck).
Root Cause Analysis: Some palladium sources or ligands can be acidic or can generate acidic species during the catalytic cycle. Certain boronic acids in Suzuki couplings can also contribute to an acidic environment.
Solution Pathway:
-
Choice of Catalyst: Opt for pre-catalysts and ligands known for their neutrality. For example, using a catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be beneficial.
-
Base Selection: The choice of base is critical. While K₂CO₃ or Cs₂CO₃ are commonly used, ensure they are of high purity. In some cases, using a phosphate base like K₃PO₄ can maintain a less acidic reaction medium.
-
Reaction Additives: The addition of fluoride ions (e.g., as CsF or KF) can sometimes accelerate the transmetalation step in Suzuki couplings, potentially allowing for lower reaction temperatures and shorter reaction times, thus minimizing the risk of debutylation.
Alternative Protecting Group Strategies
If debutylation remains a persistent issue, switching to a more robust protecting group is the most logical next step. The choice of protecting group should be guided by its stability to your planned reaction conditions and the ease of its eventual removal.
Table 1: Comparison of Phenolic Protecting Groups
| Protecting Group | Abbreviation | Stability to Acids | Stability to Bases | Cleavage Conditions |
| Tert-butyl | tBu | Low | High | Strong acids (TFA, HCl) |
| Benzyl | Bn | High | High | Catalytic hydrogenation (H₂, Pd/C) |
| Silyl Ethers (e.g., TBDMS) | TBDMS | Low-Moderate | High | Fluoride sources (TBAF), mild acid |
| Methyl Ether | Me | Very High | Very High | Harsh conditions (BBr₃, HBr) |
| Allyl | - | High | High | Pd(0) catalysts |
Featured Alternative: The Benzyl Group
For many applications, the benzyl (Bn) group is an excellent alternative to the tert-butyl group due to its high stability towards both acidic and basic conditions.
Protocol: Benzylation of 3-hydroxybenzoic acid
-
Setup: To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60-70°C and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzyl 3-(benzyloxy)benzoate by column chromatography.
Logical Flow: Selecting a Protecting Group
Caption: Decision tree for addressing debutylation issues.
Technical Support Center: Mitigating Steric Hindrance Effects of the tert-Butyl Group in Reactions
Welcome to the technical support center for chemists and researchers navigating the challenges of steric hindrance. The tert-butyl group, while an invaluable tool for imparting conformational rigidity and metabolic stability, often presents significant synthetic hurdles.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to empower you to overcome these steric challenges in your experiments.
Section 1: Understanding the Root of the Problem: The Steric Profile of the tert-Butyl Group
The tert-butyl group's three methyl groups projecting from a central quaternary carbon create a large, non-polar, and conformationally rigid dome.[3] This steric bulk is the primary reason for its influence on reaction outcomes. It can physically block the approach of reagents to a reaction center, a phenomenon known as steric hindrance.[4][5] This can dramatically slow down or even prevent desired reactions.[4]
However, this steric influence isn't always a negative. In SN1 reactions, the bulky alkyl groups stabilize the intermediate carbocation through hyperconjugation and inductive effects, thereby accelerating the reaction.[6] Conversely, in SN2 reactions that require a backside attack, the tert-butyl group effectively shields the reaction center, drastically reducing the reaction rate.[3][6][7]
Section 2: General Strategies for Overcoming Steric Hindrance
Before diving into specific reaction troubleshooting, consider these overarching strategies that can be applied to a variety of sterically hindered systems.
Catalyst and Ligand Selection
For many cross-coupling and amination reactions, the choice of catalyst and, more specifically, the ligand is paramount.
-
Bulky Ligands for Bulky Substrates: In reactions like the Buchwald-Hartwig amination, the use of sterically hindered phosphine ligands can be crucial. These bulky ligands promote the reductive elimination step and can help to overcome the steric barrier of the tert-butyl group.[8] For instance, ligands like t-BuXPhos have proven effective in the amination of aryl halides with sterically demanding amines.[9]
Optimizing Reaction Conditions
Fine-tuning your reaction parameters can often be the key to success.
-
Temperature: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[10] However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Solvent: The choice of solvent can influence reaction rates. In some cases, polar aprotic solvents can help to stabilize charged intermediates and facilitate the reaction. For certain reactions, a mixture of solvents might be optimal.[11]
-
Concentration: While seemingly simple, adjusting the concentration of your reactants can sometimes influence the reaction outcome, particularly in bimolecular reactions.
Non-Conventional Energy Sources
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by providing rapid and uniform heating.[12][13] This technique has been successfully applied to the synthesis of sterically hindered compounds, often leading to higher yields and shorter reaction times.[14][15][16]
-
High Pressure: Applying high pressure can be a powerful tool to overcome steric hindrance.[17][18] Increased pressure can favor the formation of the more compact transition state, thereby accelerating sterically hindered reactions.[19][20]
Section 3: Reaction-Specific Troubleshooting Guides & FAQs
This section addresses common issues encountered in specific, widely used reactions involving tert-butyl groups.
Williamson Ether Synthesis
The Challenge: The Williamson ether synthesis is often plagued by a competing E2 elimination reaction, especially when using a secondary or tertiary alkyl halide with a strong, bulky base like potassium tert-butoxide.[21][22]
FAQs:
-
Q: I am trying to synthesize a tert-butyl ether and am getting mostly alkene byproducts. What is going wrong?
-
A: This is a classic problem of elimination competing with substitution. When using a tertiary substrate like tert-butyl bromide, the bulky tert-butoxide will act as a base rather than a nucleophile, leading to elimination.[21][22] To favor ether formation, you should use the tert-butoxide as the nucleophile and react it with a less sterically hindered electrophile, such as a methyl or primary alkyl halide.[23][24][25]
-
-
Q: Can I improve the yield of my desired tert-butyl ether even with a primary alkyl halide?
-
A: Yes. While using a primary alkyl halide is the correct strategy, you can further optimize conditions. Using a polar aprotic solvent like DMF can help to solvate the potassium cation, making the tert-butoxide anion more nucleophilic. Keeping the temperature as low as possible while still allowing the reaction to proceed can also favor the SN2 pathway over elimination.[24]
-
Experimental Workflow: Williamson Ether Synthesis
Caption: Optimized workflow for Williamson ether synthesis.
Grignard Reactions
The Challenge: Adding a tert-butyl group using a Grignard reagent (t-BuMgX) can be difficult due to the reagent's high basicity and steric bulk, which can lead to enolization of the carbonyl compound or reduction instead of addition.[26]
FAQs:
-
Q: My Grignard reaction with tert-butylmagnesium chloride and a ketone is not proceeding. What can I do?
-
A: The steric hindrance of both the Grignard reagent and potentially the ketone is likely preventing the reaction.[26] Consider using a more reactive Grignard reagent, such as tert-butyllithium, which is a stronger nucleophile. Alternatively, if your ketone has alpha-protons, the Grignard is likely acting as a base. In this case, using a cerium (III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization. For preparing tertiary alcohols, reacting a Grignard reagent with a ketone is a common method.[27][28]
-
-
Q: I'm trying to add a different Grignard reagent to a ketone that already contains a tert-butyl group. The reaction is very slow.
-
A: The existing tert-butyl group is sterically shielding the carbonyl carbon. Increasing the reaction temperature by using a higher-boiling solvent like THF instead of diethyl ether can help.[26] Additionally, adding a Lewis acid such as zinc chloride (ZnCl₂) can activate the carbonyl group towards nucleophilic attack.
-
Data Table: Comparison of Reagents for tert-Butylation of Ketones
| Reagent | Solvent | Additive | Typical Outcome |
| t-BuMgCl | Diethyl Ether | None | Low to no reaction with hindered ketones |
| t-BuMgCl | THF | None | Moderate improvement with heating |
| t-BuMgCl | THF | CeCl₃ | Improved addition, suppressed enolization |
| t-BuLi | Hexanes/THF | None | Higher reactivity, but also higher basicity |
Buchwald-Hartwig Amination
The Challenge: Coupling sterically hindered aryl halides or amines, particularly those bearing tert-butyl groups, can be challenging and often requires careful selection of the catalyst system.[8][29]
FAQs:
-
Q: I am attempting to couple a tert-butyl-substituted aryl bromide with a primary amine and observing low yields.
-
A: This is a common issue where the steric bulk on both coupling partners hinders the reaction. The solution often lies in the choice of ligand. Using a bulkier, more electron-rich phosphine ligand can facilitate the crucial reductive elimination step. Ligands such as Josiphos or Buchwald's biarylphosphine ligands are designed for such challenging couplings.[8]
-
-
Q: What base should I use for a Buchwald-Hartwig reaction with a tert-butyl-containing substrate?
-
A: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and are generally effective.[30] In some cases, a weaker base like cesium carbonate (Cs₂CO₃) can be beneficial, especially if your substrate is base-sensitive.
-
Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 4: Advanced Troubleshooting and Alternative Approaches
When Standard Conditions Fail
-
Consider a Different Synthetic Route: Sometimes, the most effective way to mitigate steric hindrance is to rethink your synthetic strategy. Can the tert-butyl group be introduced at a different stage of the synthesis where the reaction is less sterically demanding?
-
Use of Protecting Groups: If the tert-butyl group is part of a larger, sensitive molecule, consider using a protecting group strategy to mask other reactive sites and allow for more forcing conditions to overcome the steric hindrance.[2]
Emerging Technologies
-
Photoredox Catalysis: Recent advances have shown that photoredox catalysis in combination with nickel catalysis can be effective for cross-coupling reactions, with additives like tert-butylamine acting as both a ligand and a base to facilitate reactions under mild conditions.[31]
-
Enzymatic Catalysis: In some cases, biocatalysis can offer a solution. Enzymes can have highly specific active sites that can accommodate sterically hindered substrates and catalyze reactions with high selectivity, which might be difficult to achieve with traditional chemical methods.
Section 5: Conclusion
The steric hindrance of the tert-butyl group presents a multifaceted challenge in organic synthesis. However, by understanding the underlying principles and systematically applying the strategies outlined in this guide—from optimizing reaction conditions and selecting appropriate catalysts to employing advanced techniques like microwave synthesis—researchers can successfully navigate these obstacles. This support center is intended to be a living document; as new methods and technologies emerge, we will continue to update it with the latest insights and protocols.
References
- 1. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fastercapital.com [fastercapital.com]
- 5. quora.com [quora.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High pressures and steric hindrance in liquid-phase reactions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]
- 24. youtube.com [youtube.com]
- 25. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 26. reddit.com [reddit.com]
- 27. quora.com [quora.com]
- 28. brainly.in [brainly.in]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of Tert-butyl 3-hydroxybenzoate in Storage
Welcome to the technical support guide for Tert-butyl 3-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a bifunctional molecule containing both a phenolic hydroxyl group and a sterically hindered tert-butyl ester, its stability is paramount for reproducible experimental outcomes. This guide provides in-depth answers to common stability issues, explains the underlying chemical mechanisms, and offers validated protocols for storage and analysis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?
A: The discoloration you are observing is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the benzene ring is susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1][2] This process can lead to the formation of highly colored quinone-type structures.[1][2][3]
Causality: Phenols are more easily oxidized than simple alcohols because the resulting phenoxyl radical is stabilized by resonance.[4] This radical can then react further, leading to dimerization or the formation of benzoquinones, which are often yellow, brown, or red. This degradation is accelerated by:
-
Exposure to Air (Oxygen): Oxygen is the primary oxidizing agent.
-
Exposure to Light: UV light provides the energy to initiate radical formation.[5][6]
-
Presence of Metal Ions: Trace metal contaminants can catalyze the oxidation process.
Usability: The presence of color indicates that impurities have formed. While the bulk material may still be largely intact, the purity is compromised. For sensitive applications, such as in multi-step pharmaceutical synthesis, using discolored material is not recommended as the impurities could lead to unforeseen side reactions. It is crucial to re-analyze the purity of the material via HPLC or NMR before use.
Caption: Simplified workflow of the oxidative degradation of the phenolic group.
Q2: My latest HPLC analysis shows a significant decrease in the purity of my this compound and a new peak that corresponds to 3-hydroxybenzoic acid. What is happening?
A: The appearance of 3-hydroxybenzoic acid is a clear sign of the hydrolytic cleavage of the tert-butyl ester group. The tert-butyl ester is known to be highly sensitive to acidic conditions, under which it readily hydrolyzes to the corresponding carboxylic acid and isobutylene (which is volatile or can hydrate to tert-butanol).[7][8][9]
Causality: This is an acid-catalyzed hydrolysis reaction. The mechanism involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. However, due to the stability of the tertiary carbocation, the reaction proceeds via cleavage of the alkyl-oxygen bond to form the tert-butyl cation and the carboxylic acid.[8]
This degradation can be triggered by:
-
Improper Storage: Storing the compound in a non-neutral pH environment.
-
Adventitious Acid: Exposure to acidic vapors in the laboratory or storage area.
-
Contaminated Solvents: Using solvents for stock solutions that contain acidic impurities or water, which can participate in the hydrolysis.
While tert-butyl esters are generally stable under basic conditions, some studies have shown cleavage is possible under specific non-aqueous basic conditions, though this is less common in a typical storage scenario.[10]
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester group.
Q3: What are the definitive, authoritative storage conditions to ensure the maximum long-term stability of this compound?
A: To mitigate both oxidative and hydrolytic degradation pathways, a multi-faceted approach to storage is essential. The following conditions are based on the chemical vulnerabilities of the molecule and are considered best practices.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [11] | Reduces the rate of all chemical degradation reactions, including both oxidation and hydrolysis. Avoids freezing, which could cause moisture condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly preventing the oxidative degradation of the sensitive phenolic hydroxyl group.[6] |
| Light | Amber Glass Vial / Store in Darkness | Prevents exposure to UV and visible light, which can initiate and accelerate the photo-oxidation of the phenol moiety.[5] |
| Container | Tightly Sealed, Chemically Inert | Prevents ingress of atmospheric moisture and oxygen. A PTFE-lined cap is recommended to avoid contamination. |
| pH Environment | Neutral | The solid should be stored as is. Avoids acid-catalyzed hydrolysis of the tert-butyl ester and potential base-mediated degradation of the phenol. |
Q4: How can I confirm that my sample has degraded and identify the impurities?
A: Visual inspection (discoloration) is a first-line indicator, but analytical confirmation is required for any quantitative assessment. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
Analytical Approach:
-
Develop an HPLC Method: A reverse-phase C18 column is typically effective.[12]
-
Run a Standard: Analyze a freshly opened or certified reference standard of this compound to establish its retention time and peak shape.
-
Analyze the Suspect Sample: Inject a solution of your stored sample under the same conditions.
-
Identify Peaks:
-
A decrease in the area of the main peak for this compound indicates a loss of purity.
-
The primary hydrolysis product, 3-hydroxybenzoic acid, is more polar and will typically have a shorter retention time.
-
Oxidation products are often less polar or may appear as multiple small, broad peaks.
-
-
Quantify: Use the peak areas to quantify the purity of your sample relative to the standard.
For a more detailed structural confirmation of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Optimal Storage
This protocol outlines the best practices for handling and storing this compound upon receipt and during its use.
Materials:
-
This compound (as received)
-
Amber glass vials with PTFE-lined caps
-
Source of inert gas (Argon or Nitrogen) with a delivery system
-
Refrigerator (2-8°C)
-
Parafilm or other sealing film
Procedure:
-
Initial Receipt: Upon receiving the compound, immediately transfer it to a designated cold storage location (2-8°C). Do not leave it at ambient temperature.
-
Aliquotting (Recommended): To prevent repeated warming/cooling cycles and exposure of the entire stock to the atmosphere, it is highly recommended to aliquot the bulk powder into smaller, single-use vials upon first opening.
-
Inert Gas Purge: a. Place the required number of amber glass vials in a desiccator or glove box. b. Gently flush the vials with a stream of dry Argon or Nitrogen for 1-2 minutes to displace all air. c. Quickly weigh and transfer the desired amount of this compound into each vial. d. Briefly flush the headspace of each vial with inert gas again before capping.
-
Sealing: Tightly screw the PTFE-lined cap onto the vial. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.
-
Labeling and Storage: Clearly label each vial with the compound name, date, and amount. Place the sealed vials inside a secondary container and store them in a refrigerator at 2-8°C, away from light sources.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of this compound and detecting its primary hydrolysis degradant.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
This compound sample and reference standard
-
3-hydroxybenzoic acid standard (for peak identification)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard/Sample Preparation:
-
Accurately prepare stock solutions of the reference standard, the test sample, and the 3-hydroxybenzoic acid standard at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Dilute these stock solutions to a working concentration of ~0.1 mg/mL using the same solvent mixture.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Data Analysis:
-
Inject the reference standard to determine the retention time (RT) of pure this compound.
-
Inject the 3-hydroxybenzoic acid standard to determine its RT (expected to be shorter/earlier than the parent compound).
-
Inject the test sample. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify the 3-hydroxybenzoic acid impurity based on its retention time.
-
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements | MDPI [mdpi.com]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. This compound | 57704-54-8 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Hydroxybenzoic Acid Tert-Butylation
Welcome to the technical support center for the tert-butylation of 3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific esterification reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize your synthesis. We will explore the common pitfalls leading to low conversion rates and provide scientifically-grounded, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing very low conversion of 3-hydroxybenzoic acid to its tert-butyl ester. What are the primary factors I should investigate?
Low conversion in the tert-butylation of 3-hydroxybenzoic acid is a common issue that can often be traced back to a few key experimental parameters. The reaction, which involves the esterification of a carboxylic acid, is sensitive to the choice of reagents, catalytic activity, and reaction conditions.
Answer: The primary factors to investigate are:
-
The Tert-Butylating Agent: The choice and quality of your tert-butyl source are critical. Common reagents include isobutylene, tert-butanol, and tert-butyl acetate.[1][2][3][4] Isobutylene requires specialized equipment for gas handling, while tert-butanol and tert-butyl acetate are often more convenient for lab-scale synthesis.[1][2][3][4] Ensure your tert-butylating agent is anhydrous, as water can inhibit the reaction.
-
Catalyst Selection and Activity: This reaction is typically acid-catalyzed. Both Brønsted acids (like sulfuric acid and p-toluenesulfonic acid) and Lewis acids (like aluminum chloride and iron(III) chloride) can be employed.[5][6] The strength and concentration of the acid catalyst are crucial; insufficient catalyst will result in a sluggish reaction, while an overly strong or concentrated acid can lead to side reactions and decomposition.[7] Solid acid catalysts, such as zeolites, offer advantages in terms of separation and recyclability.[8][9][10]
-
Reaction Temperature: Temperature plays a significant role in the reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. An optimal temperature balances reaction speed with selectivity. For many tert-butylation reactions, a moderately elevated temperature (e.g., 50-80 °C) is a good starting point.[5][6]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Dioxane, tert-butyl acetate (which can also serve as the reagent), and dichloromethane are common choices.[1][11] The polarity of the solvent can influence the reaction's efficiency.
To systematically troubleshoot, it is recommended to first verify the purity and dryness of your reagents and solvent. Subsequently, you can screen different catalysts and temperatures to identify the optimal conditions for your specific setup.
Question 2: My main problem seems to be the formation of side products, which complicates purification and lowers the yield of the desired tert-butyl 3-hydroxybenzoate. What are the likely side reactions, and how can I minimize them?
The presence of a hydroxyl group on the aromatic ring of 3-hydroxybenzoic acid introduces the possibility of competing reactions, primarily Friedel-Crafts alkylation.
Answer: The most common side reaction is the tert-butylation of the aromatic ring , a classic Friedel-Crafts alkylation.[12][13][14] The electron-donating hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack by the tert-butyl carbocation generated in situ. This can lead to the formation of various mono- and di-tert-butylated phenolic byproducts.
Strategies to Minimize Ring Alkylation:
-
Catalyst Choice: The choice of acid catalyst can significantly influence the selectivity between O-alkylation (esterification) and C-alkylation (Friedel-Crafts). Milder Lewis acids or certain solid acid catalysts with specific pore sizes can favor esterification.[8][9] For instance, some zeolites can provide shape selectivity that hinders the formation of bulky, ring-alkylated products.[10]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Friedel-Crafts alkylations typically have a higher activation energy than esterification, so reducing the temperature can disproportionately slow down the undesired ring alkylation.[7]
-
Controlled Reagent Addition: Slowly adding the tert-butylating agent to the reaction mixture can help maintain a low concentration of the reactive tert-butyl carbocation, thereby reducing the likelihood of electrophilic aromatic substitution.[7]
-
Stoichiometry: Using a slight excess of 3-hydroxybenzoic acid relative to the tert-butylating agent can also help to favor the desired esterification reaction.[7]
The following diagram illustrates the competing reaction pathways:
Caption: Competing O-alkylation and C-alkylation pathways.
Question 3: I am considering using a solid acid catalyst to simplify workup and catalyst removal. What are the key considerations for using catalysts like zeolites?
Solid acid catalysts offer significant advantages in terms of ease of separation, potential for regeneration, and often, improved selectivity. However, their effective use requires an understanding of their properties.
Answer: When employing solid acid catalysts such as zeolites for the tert-butylation of 3-hydroxybenzoic acid, the following factors are paramount:
-
Pore Size and Shape Selectivity: The pore structure of the zeolite is a critical determinant of its catalytic performance.[8] For the tert-butylation of phenolic compounds, the pore size must be large enough to allow the reactants to access the active sites and the products to diffuse out.[8] However, a constrained pore environment can also be advantageous, as it can sterically hinder the formation of bulky, di- or tri-substituted byproducts.[10]
-
Acidity (Brønsted vs. Lewis and Acid Site Density): Zeolites possess both Brønsted and Lewis acid sites. The ratio and strength of these sites can influence the reaction pathway. For esterification, Brønsted acidity is generally considered more critical. The density of acid sites will also impact the catalyst's activity.[8]
-
Catalyst Activation and Deactivation: Zeolites often need to be activated by heating under vacuum or a flow of inert gas to remove adsorbed water, which can poison the acid sites. Over the course of the reaction, the catalyst can deactivate due to coking (the deposition of carbonaceous residues on the surface).[10] Regeneration by calcination can often restore the catalyst's activity.
Recommended Starting Point:
For researchers new to using solid acid catalysts for this transformation, H-Y or H-beta zeolites are good starting points due to their relatively large pores and strong acidity.[9]
| Catalyst Type | Key Characteristics | Potential Advantages for 3-HBA Tert-Butylation |
| H-Y Zeolite | Large pore size, strong Brønsted acidity.[9] | Good accessibility for reactants and products.[10] |
| H-Beta Zeolite | Three-dimensional large-pore system, strong acidity. | Can accommodate bulky transition states. |
| MCM-41 | Mesoporous silica with tunable pore size, weaker acidity.[8] | Can be beneficial if strong acidity leads to byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Tert-Butylation using Tert-Butyl Acetate and a Strong Acid Catalyst
This protocol provides a general method for the tert-butylation of 3-hydroxybenzoic acid using tert-butyl acetate as both the solvent and the tert-butylating agent, with bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a highly effective catalyst.[1][2][3]
Materials:
-
3-Hydroxybenzoic acid
-
tert-Butyl acetate (anhydrous)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).
-
Add tert-butyl acetate to the flask to achieve a desired concentration (e.g., 0.25 M).
-
With stirring, add a catalytic amount of Tf₂NH (e.g., 2-10 mol%).
-
Heat the reaction mixture to a gentle reflux (approximately 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to quench the acid catalyst.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Protocol 2: Troubleshooting Workflow
When faced with low conversion rates, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issues.
Caption: A systematic workflow for troubleshooting low conversion.
By methodically addressing each of these potential issues, from the fundamental quality of your reagents to the nuanced optimization of reaction conditions, you can significantly improve the conversion rate and overall success of your 3-hydroxybenzoic acid tert-butylation.
References
- 1. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. cerritos.edu [cerritos.edu]
Removal of unreacted starting materials from Tert-butyl 3-hydroxybenzoate
Welcome to the technical support resource for the purification of tert-butyl 3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials and byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt procedures effectively.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common purification challenges.
Q1: My crude product mixture has a low pH and a vinegary smell. What is the likely impurity and how do I remove it?
This strongly indicates the presence of unreacted 3-hydroxybenzoic acid and possibly the acid catalyst used in the esterification. The most effective method for removal is a liquid-liquid extraction using a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. It is basic enough to deprotonate the carboxylic acid (pKa ≈ 4) into its highly water-soluble sodium salt, but not basic enough to deprotonate the phenolic hydroxyl group (pKa ≈ 9.5-10) of your ester product, thus ensuring selective separation.[1][2][3]
Q2: I've performed a basic wash, but how can I be certain all the 3-hydroxybenzoic acid is gone?
Thin-Layer Chromatography (TLC) is the quickest and most common method for verification. Spot your crude material, the washed organic layer, and a standard of pure 3-hydroxybenzoic acid on the same TLC plate. The carboxylic acid is significantly more polar and will have a much lower Retention Factor (Rf) than your desired ester product. Complete removal is confirmed when the spot corresponding to the starting acid is absent in the lane of your washed product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5]
Q3: During the liquid-liquid extraction, a thick, milky layer formed between the organic and aqueous phases that won't separate. What should I do?
You have encountered an emulsion. This is common when solutions are shaken too vigorously. To break the emulsion, you can:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic solvent.[3]
-
Gently swirl the separatory funnel instead of shaking it.
-
Allow the funnel to stand undisturbed for an extended period (15-30 minutes).
-
If persistent, filter the entire mixture through a pad of Celite or glass wool.
Q4: My ¹H NMR spectrum shows a broad singlet around 1.7 ppm and the integration of my aromatic protons is off. What is this impurity?
A broad singlet in that region often corresponds to the hydroxyl proton of unreacted tert-butanol, a common starting material. While some of it may be removed during aqueous washes, its moderate organic solubility can make complete removal difficult by extraction alone. The most effective way to remove residual tert-butanol is by rotary evaporation under reduced pressure, as it is significantly more volatile than your product.
Q5: Is column chromatography necessary if the extractions seem to have worked?
Not always. If TLC and NMR analysis show a high degree of purity after extraction, column chromatography may not be required. However, if you have multiple byproducts with similar polarities to your product, or if you require analytical-grade purity (>99.5%), flash column chromatography is the definitive final purification step.[4][6]
In-Depth Troubleshooting Guides
Guide 1: Selective Removal of Acidic Impurities via Liquid-Liquid Extraction
This is the most critical purification step following the synthesis of this compound. The strategy hinges on the significant difference in acidity between the starting material (a carboxylic acid) and the product (a phenol).
Core Principle: Acid-Base Chemistry
The unreacted starting material, 3-hydroxybenzoic acid, possesses a carboxylic acid functional group which is readily deprotonated by a weak base. The product, this compound, has a phenolic hydroxyl group which is substantially less acidic and will not be deprotonated by a weak base like sodium bicarbonate. This allows for a clean separation.
-
3-Hydroxybenzoic Acid (Stronger Acid): Reacts with NaHCO₃ to form sodium 3-hydroxybenzoate (a water-soluble salt) and carbonic acid (which decomposes to H₂O and CO₂).
-
This compound (Weaker Acid): Does not react with NaHCO₃ and remains in the organic solvent layer.
The diagram below illustrates this selective reaction and separation.
Step-by-Step Protocol: Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a volume approximately 5-10 times that of the crude oil.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).
-
First Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.
-
Venting (CRITICAL): Stopper the funnel, invert it gently, and immediately open the stopcock to vent the pressure buildup from CO₂ gas evolution. Failure to vent can cause the stopper to eject and lead to a loss of product.
-
Extraction: Close the stopcock and shake gently for 30-60 seconds, venting every 10-15 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will typically be the bottom layer (confirm by adding a drop of water if unsure).
-
Drain: Carefully drain the bottom aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 3-7) one or two more times, until no more gas evolution is observed upon addition of the basic solution.
-
Final Wash (Brine): Wash the organic layer once with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining dissolved water from the organic layer.[1]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes. The solution should be clear, not cloudy.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
The following diagram outlines the complete workflow for this purification.
Guide 2: Final Purification by Flash Column Chromatography
Use this method when basic extraction is insufficient to remove all impurities or when the highest possible purity is required.
Step-by-Step Protocol: Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that gives good separation between your product and any remaining impurities. A common starting point for esters like this is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (solvent system) and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in the minimum possible volume of the eluent. If solubility is low, use a slightly more polar solvent (like dichloromethane) and adsorb the material onto a small amount of silica gel. Evaporate this solvent to dryness and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with your solvent system, collecting fractions in test tubes or vials.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, highly purified product.
Guide 3: Purity Assessment and Characterization
Properly assessing purity is as important as the purification itself.
| Parameter | 3-Hydroxybenzoic Acid (Impurity) | This compound (Product) | Justification for Separation |
| pKa | ~4.0 (Carboxylic Acid) | ~9.8 (Phenolic -OH) | The >5 pKa unit difference allows for selective deprotonation of the impurity with a weak base like NaHCO₃. |
| Polarity | High | Moderate | The significant polarity difference allows for easy separation by TLC and column chromatography (acid adheres more strongly to silica). |
| Boiling Point | Decomposes | ~295 °C (estimated) | High boiling point of the product allows for easy removal of volatile solvents and impurities like tert-butanol via rotary evaporation. |
| ¹H NMR Signal | ~12-13 ppm (broad s, 1H, -COOH) | ~1.5 ppm (s, 9H, -C(CH₃)₃) | The disappearance of the carboxylic acid proton and the appearance of the sharp 9-proton singlet for the tert-butyl group are clear indicators of a successful reaction and purification. |
Table 1: Key Physicochemical Properties for Guiding Purification and Assessment.
Analytical Methods for Purity Confirmation
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (adjust as needed)
-
Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). The starting acid will appear as a low-Rf spot, while the product ester will be higher up the plate.
-
-
Nuclear Magnetic Resonance (¹H NMR):
-
Confirm the structure by checking for the characteristic tert-butyl singlet at ~1.5 ppm (integrating to 9H) and the aromatic protons at ~7.0-7.6 ppm. The absence of a very broad peak downfield (>10 ppm) confirms the removal of the starting carboxylic acid.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Useful for detecting volatile impurities. The product should show a clear parent ion peak in the mass spectrum.[10]
-
By employing these structured troubleshooting guides and understanding the chemical principles behind them, you can confidently and efficiently purify this compound to the high degree of purity required for your research and development needs.
References
- 1. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 2. youtube.com [youtube.com]
- 3. columbia.edu [columbia.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. CN103787971A - Preparation method of tert-butyl ester - Google Patents [patents.google.com]
- 7. Separation of tert-Butyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-tert-butyl-4-hydroxyanisole (BHA) | SIELC Technologies [sielc.com]
- 10. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Assessing the Purity of Tert-butyl 3-hydroxybenzoate
Welcome to the technical support center for the analytical assessment of Tert-butyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical intermediate. As a compound frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules, ensuring its purity is paramount to the quality and safety of the final product.[1]
This resource provides in-depth, field-proven insights into the most common analytical techniques, complete with step-by-step protocols, troubleshooting guides, and frequently asked questions. Our approach is grounded in scientific principles and practical experience to help you navigate the challenges of purity analysis.
The Importance of Method Validation
Before delving into specific analytical techniques, it is crucial to understand the concept of analytical method validation. Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It provides a high degree of assurance that the method will consistently yield results that accurately reflect the quality of the material being tested.[3] For pharmaceutical intermediates like this compound, regulatory bodies such as the FDA and international guidelines like ICH require validated analytical methods to ensure product quality and patient safety.[1][4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general-purpose RP-HPLC method suitable for this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Acidify the aqueous portion with 0.1% formic acid to suppress the ionization of the phenolic hydroxyl group, which improves peak shape.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution, using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the standard. Calculate the purity by the area percent method.
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column; Improper mobile phase pH; Column contamination.[6] | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase; Ensure the mobile phase pH is at least 2 units below the pKa of the analyte; Flush the column with a strong solvent. |
| Broad Peaks | Extra-column volume; Low flow rate; Column degradation.[6] | Minimize tubing length and diameter; Increase the flow rate; Replace the column. |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections. | Use fresh, high-purity solvents; Run a blank gradient; Implement a needle wash step in the autosampler method. |
| Drifting Retention Times | Poor column equilibration; Inconsistent mobile phase composition; Temperature fluctuations.[9][10] | Increase column equilibration time; Prepare fresh mobile phase and ensure proper mixing; Use a column oven for temperature control.[9] |
| No Peaks | Detector lamp off; No mobile phase flow; Sample degradation or incorrect sample.[11] | Turn on the detector lamp; Check for leaks and ensure the pump is primed; Prepare a fresh sample and verify its identity.[11] |
Visualization of HPLC Workflow
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. particle.dk [particle.dk]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Hydroxybenzoate Isomers
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The hydroxybenzoate isomers—ortho, meta, and para—serve as a quintessential case study in how the seemingly minor repositioning of functional groups can profoundly alter a molecule's chemical behavior. This guide provides an in-depth comparison of these isomers, supported by experimental data and mechanistic insights, to inform rational choices in synthesis and molecular design.
Introduction: The Interplay of Inductive and Resonance Effects
The reactivity of the hydroxybenzoate isomers is governed by the electronic interplay between the hydroxyl (-OH) group, a potent activating group, and the carboxylate/ester (-COOR) group, a deactivating group.
-
Hydroxyl Group (-OH): This group is an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through a strong resonance effect (+R), which outweighs its electron-withdrawal through the inductive effect (-I).[1][2]
-
Carboxylate Group (-COOH/-COOR): This group is a meta-director. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive (-I) and resonance (-R) effects.[3]
The relative positioning of these two groups creates a unique electronic environment for each isomer, dictating its acidity, susceptibility to electrophilic attack, and the reactivity of its individual functional groups.
Acidity (pKa): The "Ortho Effect" Anomaly
A fundamental measure of reactivity is the acidity of the carboxylic acid group. The pKa values reveal a significant, non-intuitive trend among the isomers.
| Isomer | Structure | pKa Value |
| ortho-Hydroxybenzoic Acid | Salicylic Acid | 2.97[4] |
| meta-Hydroxybenzoic Acid | 4.06[4] | |
| para-Hydroxybenzoic Acid | 4.48[4][5] | |
| Benzoic Acid (Reference) | 4.20[4] |
Analysis of Acidity:
-
Ortho Isomer (Salicylic Acid): The ortho isomer is unexpectedly the strongest acid, even more so than benzoic acid itself. This phenomenon, often termed the "ortho effect," is primarily due to the stabilization of its conjugate base (the salicylate anion) through strong intramolecular hydrogen bonding between the adjacent phenoxide and carboxylate groups.[6][7] This chelation effect locks the conjugate base in a stable six-membered ring, favoring deprotonation.[6][7]
-
Meta Isomer: The hydroxyl group at the meta position exerts an electron-withdrawing inductive effect (-I) but cannot donate electrons via resonance to the carboxyl group.[8] This -I effect stabilizes the conjugate base, making the meta isomer slightly more acidic than benzoic acid.
-
Para Isomer: The hydroxyl group at the para position strongly donates electron density to the carboxyl group via the resonance effect (+R). This donation destabilizes the carboxylate anion by increasing the negative charge density, making it less favorable to deprotonate. Consequently, the para isomer is the weakest acid of the three.[7][8]
Caption: Stabilization of the conjugate base dictates acidity.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The directing effects of the -OH and -COOR groups are in opposition, leading to different outcomes for each isomer in EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The powerful activating and ortho, para-directing nature of the -OH group generally dominates the deactivating, meta-directing -COOR group.[9][10]
| Isomer | -OH Directing Influence | -COOR Directing Influence | Predicted Major Substitution Sites | Overall Reactivity |
| Ortho | C3, C5 | C4, C6 | C3 and C5 | Moderately Activated |
| Meta | C2, C4, C6 | C5 | C4 and C6 (Synergistic) | Highly Activated |
| Para | C3, C5 | C3, C5 | C3 and C5 (Synergistic) | Highly Activated |
Analysis of EAS Reactivity:
-
Ortho Isomer: The -OH group directs to positions 3 and 5. The -COOR group directs to positions 4 and 6. The activating -OH group's influence is dominant, making positions 3 and 5 the primary sites for electrophilic attack.
-
Meta Isomer: The -OH group directs to positions 2, 4, and 6. The -COOR group directs to position 5. The directing effects are synergistic for positions 4 and 6, which are ortho and para to the powerful activating -OH group. This isomer is therefore highly reactive at these sites.
-
Para Isomer: The -OH group directs to positions 3 and 5. The -COOR group also directs to positions 3 and 5. The effects are perfectly synergistic, making the para isomer highly reactive towards substitution at the C3 and C5 positions.
Overall, the meta and para isomers are expected to be significantly more reactive in EAS reactions than the ortho isomer due to the synergistic alignment of the directing effects.
Reactivity of the Carboxyl Group: Esterification
The rate of reactions at the carboxyl group, such as Fischer esterification, is highly sensitive to steric hindrance.
-
Ortho Isomer: The adjacent hydroxyl group provides significant steric hindrance around the carboxyl group. This slows down the rate of esterification compared to the other isomers.[11]
-
Meta and Para Isomers: Lacking the proximate -OH group, the carboxyl groups of these isomers are more accessible. Their esterification rates are comparable to that of benzoic acid and significantly faster than the ortho isomer.
Caption: The Fischer esterification mechanism.
Experimental Protocols
To empirically validate these differences, the following protocols can be employed.
Protocol 1: Comparative Acidity via Potentiometric Titration
This experiment determines the pKa of each hydroxybenzoic acid isomer.
Methodology:
-
Preparation: Prepare 0.01 M aqueous solutions of ortho-, meta-, and para-hydroxybenzoic acid. Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, 10.00).
-
Titration: Place 50.0 mL of one isomer solution in a beaker with a magnetic stir bar.
-
Data Collection: Titrate the solution with a standardized ~0.01 M NaOH solution, recording the pH after each 0.50 mL addition of titrant.
-
Endpoint Determination: Continue the titration well past the equivalence point.
-
Analysis: Plot pH versus volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Replication: Repeat the procedure for the other two isomers.
Protocol 2: Competitive Nitration to Assess EAS Reactivity
This experiment demonstrates the relative rates and regioselectivity of electrophilic aromatic substitution.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. global.oup.com [global.oup.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. The correct order of acidity for the compounds following class 12 chemistry CBSE [vedantu.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Navigating the Synthesis of 3-Hydroxybenzoic Acid Derivatives: A Comparative Guide to Protecting Groups with a Focus on Tert-butyl 3-Hydroxybenzoate
In the landscape of pharmaceutical and materials science, the strategic manipulation of polyfunctional molecules is paramount. 3-Hydroxybenzoic acid, a key building block, presents a classic synthetic challenge due to the presence of two reactive functionalities: a phenolic hydroxyl group and a carboxylic acid.[1] Their distinct yet often overlapping reactivities necessitate a robust protecting group strategy to achieve selective transformations. This guide provides an in-depth, objective comparison of various protecting groups for 3-hydroxybenzoic acid, with a special focus on the utility of the tert-butyl group. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in designing efficient and high-yielding synthetic routes.
The Inherent Challenge: Reactivity of 3-Hydroxybenzoic Acid
The phenolic hydroxyl group of 3-hydroxybenzoic acid is weakly acidic and susceptible to reaction with bases and electrophiles. Conversely, the carboxylic acid functionality is acidic and readily reacts with bases and nucleophiles.[2] This dual reactivity profile means that any attempt to selectively modify one group without protecting the other is likely to result in a mixture of undesired products. The concept of orthogonal protection , where protecting groups can be selectively removed without affecting others, is therefore central to the successful synthesis of 3-hydroxybenzoic acid derivatives.[3]
The Tert-butyl Group: A Versatile Workhorse
The tert-butyl group is a popular choice for protecting both hydroxyl and carboxylic acid functionalities due to its steric bulk and unique cleavage conditions.[4]
Tert-butyl Ester for Carboxylic Acid Protection
The tert-butyl ester is an excellent choice for protecting the carboxylic acid of 3-hydroxybenzoic acid. It is stable to a wide range of nucleophilic and basic conditions, making it compatible with subsequent reactions at the phenolic hydroxyl group.[5] Its removal is typically achieved under acidic conditions, which generates the volatile isobutylene and the deprotected carboxylic acid.[6][7]
Tert-butyl Ether for Phenol Protection
While less common than for alcohols, the tert-butyl ether can also be used to protect the phenolic hydroxyl group. It offers excellent stability in basic media, providing orthogonality to many base-labile protecting groups.[4]
A Note on Tert-butyl 3-hydroxybenzoate
For the purpose of this guide, "this compound" will primarily refer to the protection of the carboxylic acid as a tert-butyl ester, leaving the hydroxyl group free for subsequent modification. This is a common strategy in the synthesis of derivatives where the hydroxyl group is the site of further elaboration.
Comparative Analysis of Protecting Groups for 3-Hydroxybenzoic Acid
The selection of a protecting group is a critical decision in synthetic planning. The ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and offer orthogonal cleavage possibilities.[8] Below is a comparative analysis of common protecting groups for the hydroxyl and carboxylic acid functionalities of 3-hydroxybenzoic acid.
Protecting the Phenolic Hydroxyl Group
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Remarks |
| Methyl Ether | CH₃I, K₂CO₃, Acetone | BBr₃, CH₂Cl₂ or HBr (harsh) | Very stable, but cleavage requires harsh conditions that may not be suitable for complex molecules. |
| Benzyl Ether (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions. Cleavage is mild and selective.[9] |
| Tert-butyldimethylsilyl Ether (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or mild acid | Good stability under neutral and basic conditions. Labile to strong acids and fluoride ions. |
| Tert-butyl Ether | Isobutylene, H⁺ | Strong acid (e.g., TFA) | Very stable to basic conditions, offering good orthogonality.[4] |
Protecting the Carboxylic Acid Functionality
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Remarks |
| Methyl Ester | MeOH, H₂SO₄ (cat.) | LiOH, THF/H₂O or NaOH/MeOH | Simple to form, but susceptible to basic hydrolysis.[10] |
| Benzyl Ester | BnOH, DCC, DMAP | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. Cleavage is mild and orthogonal to acid/base labile groups. |
| Tert-butyl Ester | Isobutylene, H⁺ or Boc₂O, DMAP | TFA, CH₂Cl₂ or H₃PO₄/H₂O | Stable to basic and nucleophilic conditions. Cleaved under acidic conditions.[5][6][7] |
Experimental Protocols
The following protocols are provided as examples and may require optimization for specific applications.
Protocol 1: Synthesis of Methyl 3-hydroxybenzoate
This protocol describes the selective protection of the carboxylic acid as a methyl ester.
Reaction:
Caption: Synthesis of Methyl 3-hydroxybenzoate.
Procedure:
-
Dissolve 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxybenzoate.[10]
Protocol 2: Synthesis of 3-(Benzyloxy)benzoic acid (Protection of Phenol)
This protocol details the protection of the hydroxyl group as a benzyl ether, assuming the carboxylic acid is already protected (e.g., as a methyl ester).
Reaction:
Caption: Benzyl ether protection of the phenolic hydroxyl group.
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield methyl 3-(benzyloxy)benzoate.
Protocol 3: Deprotection of Tert-butyl Ester
This protocol provides a general method for the cleavage of a tert-butyl ester using trifluoroacetic acid.
Reaction:
Caption: Deprotection of a tert-butyl ester.
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting carboxylic acid can be purified by crystallization or chromatography.[11]
Logic-Based Selection of Protecting Groups: An Orthogonal Strategy
The synthesis of complex derivatives of 3-hydroxybenzoic acid often requires an orthogonal protecting group strategy. The following flowchart provides a simplified decision-making process for selecting appropriate protecting groups.
Caption: Decision-making flowchart for an orthogonal protection strategy.
Conclusion
The choice of protecting groups for 3-hydroxybenzoic acid is a critical determinant of synthetic success. The tert-butyl ester offers a robust and reliable method for protecting the carboxylic acid, particularly when subsequent reactions are performed under basic or nucleophilic conditions. For the phenolic hydroxyl group, the benzyl ether provides excellent stability and a mild, orthogonal deprotection method via hydrogenolysis. By carefully considering the stability and reactivity of each protecting group in the context of the overall synthetic plan, researchers can navigate the complexities of polyfunctional molecules and achieve their target derivatives with high efficiency and yield. This guide serves as a foundational resource, and it is always recommended to perform small-scale trials to optimize conditions for specific substrates and reactions.
References
- 1. youtube.com [youtube.com]
- 2. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Substituted Hydroxybenzoates
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of substituted hydroxybenzoates is paramount for harnessing their therapeutic potential. This guide provides an in-depth, objective comparison of the antimicrobial, antioxidant, and cytotoxic properties of various hydroxybenzoate derivatives, supported by experimental data and mechanistic insights.
Introduction: The Versatility of the Hydroxybenzoate Scaffold
Hydroxybenzoic acids and their ester derivatives (commonly known as parabens) are a class of phenolic compounds that have garnered significant interest in the pharmaceutical and cosmetic industries. Their biological activities are profoundly influenced by the nature and position of substituents on the benzene ring. This guide will explore the structure-activity relationships that govern their efficacy, providing a framework for the rational design of novel therapeutic agents.
Antimicrobial Activity: A Tale of Two Moieties
The antimicrobial properties of hydroxybenzoates are largely dictated by the interplay between the hydroxyl group and the carboxyl or ester group. Generally, the antimicrobial effectiveness of parabens increases with the length of the alkyl chain in the ester group.[1] This is attributed to their increased lipophilicity, which facilitates their passage across the microbial cell membrane.
Mechanism of Antimicrobial Action:
The primary mechanisms through which hydroxybenzoates exert their antimicrobial effects include:
-
Disruption of Membrane Transport: By integrating into the lipid bilayer of the cell membrane, these compounds can disrupt membrane potential and interfere with essential transport processes.[1][2]
-
Inhibition of Nucleic Acid Synthesis: Some studies suggest that parabens can inhibit the synthesis of DNA and RNA, thereby halting microbial replication.[1][2]
-
Enzyme Inhibition: Key enzymes, such as ATPases and phosphotransferases, can be inhibited by hydroxybenzoates, leading to a disruption of cellular energy metabolism.[2]
Comparative Antimicrobial Efficacy:
The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antimicrobial potency of a compound. The lower the MIC value, the more effective the agent is at inhibiting microbial growth.
| Compound | Staphylococcus aureus MIC (mg/mL) | Escherichia coli MIC (mg/mL) | Candida albicans MIC (mg/mL) | Reference |
| 2,4-Dihydroxybenzoic acid | 2 | 2 | 2 | [3] |
| 3,4-Dihydroxybenzoic acid | 2 | 2 | 2 | [3] |
| 5-(p-hydroxybenzoyl) shikimic acid | >100 | 100 | - | [4] |
| ProcumGastrodin A | 50 | 100 | - | [5] |
Note: The presented MIC values are a synthesis of data from the cited literature and may vary based on the specific strains and experimental conditions used.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[3][6][7][8]
Causality of Experimental Choices:
-
Serial Dilution: This creates a concentration gradient of the test compound, allowing for the determination of the lowest concentration that inhibits growth.
-
Standardized Inoculum: Using a specific concentration of microorganisms (e.g., adjusted to a 0.5 McFarland standard) ensures the reproducibility and comparability of results.[3]
-
Growth and Sterility Controls: These are essential for validating the experiment. The growth control (no antimicrobial) confirms the viability of the microorganisms, while the sterility control (no microorganisms) ensures that the medium is not contaminated.
Step-by-Step Methodology:
-
Preparation of Test Compound: A stock solution of the hydroxybenzoate derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well (except the sterility control) is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: The Role of Hydroxyl Substituents
The antioxidant capacity of hydroxybenzoates is primarily attributed to the presence of hydroxyl (-OH) groups on the aromatic ring.[9] These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Mechanism of Antioxidant Action:
The key mechanisms by which phenolic compounds exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching it.[10]
-
Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, followed by proton loss.[10]
-
Chelation of Metal Ions: Some hydroxybenzoic acids can chelate transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).
The number and position of hydroxyl groups are critical determinants of antioxidant activity. Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant capacity.[9] For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) consistently demonstrates superior antioxidant activity compared to di- and mono-hydroxybenzoic acids.[9]
Comparative Antioxidant Efficacy:
The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant capacity of a compound. It represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) | Reference |
| 2,3-Dihydroxybenzoic acid | - | 86.40 | [9] |
| 2,5-Dihydroxybenzoic acid | - | 80.11 | [9] |
| 3,4-Dihydroxybenzoic acid | - | 74.51 | [9] |
| 3,5-Dihydroxybenzoic acid | - | 60.39 | [9] |
| 3,4,5-Trihydroxybenzoic acid | 2.42 | 79.50 | [9] |
| 2,4-Dihydroxybenzoic acid | >120,000 | 16.17 | [9] |
| 2,6-Dihydroxybenzoic acid | - | 8.12 | [9] |
Note: The presented data is a synthesis from the cited literature. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of compounds.[5][11][12]
Causality of Experimental Choices:
-
Stable Free Radical: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[11]
-
Spectrophotometric Measurement: The reduction of DPPH is accompanied by a decrease in its absorbance at a specific wavelength (around 517 nm), which can be measured using a spectrophotometer. This change in absorbance is proportional to the amount of radical scavenged.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test hydroxybenzoate derivative.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes) to allow the reaction to reach completion.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for DPPH Radical Scavenging Assay.
Cytotoxic Activity: Implications for Cancer Therapy
Several substituted hydroxybenzoates have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms underlying their cytotoxicity often involve the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways.
Mechanisms of Cytotoxicity and Apoptosis Induction:
-
Intrinsic Apoptotic Pathway: Some hydroxybenzoate derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[13] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[15]
-
Involvement of p53: The tumor suppressor protein p53 can also be activated by certain hydroxybenzoates, further promoting apoptosis.[14]
-
Modulation of Signaling Pathways: Hydroxybenzoates have been reported to influence critical signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways.[8][16][17][18] By inhibiting these pathways, they can suppress tumor growth and induce apoptosis.
Comparative Cytotoxicity:
The half-maximal cytotoxic concentration (CC50) or lethal concentration (LC50) is used to quantify the cytotoxicity of a compound. It represents the concentration that is toxic to 50% of the cells.
| Compound | Cell Line | IC50/LC50 (µM) | Reference |
| Compound 8 (a hydroxy benzoic acid derivative) | DLD-1 (colorectal adenocarcinoma) | 25.05 | [1] |
| Compound 8 (a hydroxy benzoic acid derivative) | HeLa (cervical cancer) | 23.88 | [1] |
| Compound 8 (a hydroxy benzoic acid derivative) | MCF-7 (breast cancer) | 48.36 | [1] |
| Compound 10 (a hydroxy benzoic acid derivative) | DLD-1 (colorectal adenocarcinoma) | 27.26 | [1] |
| Compound 10 (a hydroxy benzoic acid derivative) | HeLa (cervical cancer) | 19.19 | [1] |
| 2,3-Dihydroxybenzoic acid | MCF-7 | - | [11] |
| 3,4,5-Trihydroxybenzoic acid | MCF-7 | - | [11] |
Note: The cytotoxic effects of hydroxybenzoates are highly dependent on the specific cell line and the structure of the compound. The data presented is a selection from the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.[13][14][19][20][21]
Causality of Experimental Choices:
-
Mitochondrial Activity: The assay is based on the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14][19]
-
Colorimetric Readout: The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative measure of cell viability.[20]
Step-by-Step Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the hydroxybenzoate derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.
Intrinsic Apoptosis Pathway Induced by Hydroxybenzoates
Caption: Intrinsic apoptosis pathway activated by some hydroxybenzoates.
Conclusion: Structure-Activity Relationships and Future Directions
The biological activities of substituted hydroxybenzoates are intricately linked to their chemical structures. Key takeaways include:
-
Antimicrobial Activity: Generally increases with the lipophilicity of the ester alkyl chain.
-
Antioxidant Activity: Is enhanced by an increasing number of hydroxyl groups on the aromatic ring.
-
Cytotoxic Activity: Is dependent on the specific substitution pattern and the target cell line, often mediated through the induction of apoptosis.
This guide provides a foundational understanding of the comparative biological activities of substituted hydroxybenzoates. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by these versatile compounds, which will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]
- 11. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mattioli1885journals.com [mattioli1885journals.com]
- 14. oatext.com [oatext.com]
- 15. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. researchgate.net [researchgate.net]
- 21. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization of Tert-butyl 3-hydroxybenzoate and Alternative Monomers for Advanced Biomaterials
For researchers, scientists, and drug development professionals, the selection of monomers is a critical decision that dictates the final properties and performance of polymeric biomaterials. This guide provides an in-depth technical comparison of tert-butyl 3-hydroxybenzoate as a monomer for polyester synthesis, juxtaposed with its isomers and other widely used monomers like lactide, caprolactone, and bacterial-derived hydroxyalkanoates. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your research and development efforts.
The Challenge and Promise of Poly(hydroxybenzoates)
Aromatic polyesters derived from hydroxybenzoic acids are a class of polymers with significant potential for applications requiring high thermal stability and mechanical strength.[1] In the realm of drug delivery and biomedical devices, poly(3-hydroxybenzoate) offers a unique combination of aromatic rigidity and hydrolyzable ester linkages, suggesting a potential for controlled degradation and drug release.
However, the direct polymerization of 3-hydroxybenzoic acid presents a significant challenge. The simultaneous presence of a hydroxyl and a carboxylic acid group on the same molecule can lead to undesirable side reactions and difficulty in achieving high molecular weight polymers through traditional polycondensation methods.[2] Efforts to polymerize unprotected hydroxybenzoic acids often result in low molecular weight oligomers.[2]
To overcome this, a common strategy is the use of protecting groups for the hydroxyl or carboxylic acid functionality. This allows for controlled polymerization to high molecular weights, after which the protecting group can be removed if necessary. The choice of protecting group is critical as it influences monomer reactivity, polymerization kinetics, and the properties of the resulting polymer.
The Rationale for a Tert-butyl Protecting Group
While acetyl and phenyl protecting groups have been successfully employed for the polymerization of hydroxybenzoic acids,[2] the use of a tert-butyl group to protect the carboxylic acid offers distinct potential advantages. The tert-butyl group is a bulky protecting group that can be cleaved under specific, mild acidic conditions, which can be advantageous for sensitive applications. This selective deprotection allows for the formation of a polyester with a free carboxylic acid at one terminus and a hydroxyl group at the other, which can be useful for further functionalization or for influencing the polymer's degradation profile.
Comparative Performance of Monomers in Polymerization
The performance of a monomer in polymerization is a multi-faceted consideration, encompassing reactivity, the achievable molecular weight and polydispersity of the resulting polymer, and the thermal and mechanical properties of the final material. Below, we compare the expected performance of this compound with other relevant monomers.
| Monomer | Polymerization Method | Typical Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Polymer Properties | References |
| This compound | Polycondensation | Moderate to High (Inferred) | Moderate | Amorphous, potentially high Tg, good thermal stability. | Inferred from[1] |
| 3-Acetoxybenzoic acid | Polycondensation | High | 2.6 - 6.3 | Amorphous, high thermal stability. | [1] |
| L-Lactide | Ring-Opening Polymerization (ROP) | Very High | Low (< 1.5) | Semi-crystalline, high strength, moderate degradation rate. | [3][4] |
| ε-Caprolactone | Ring-Opening Polymerization (ROP) | High | Low (< 1.5) | Semi-crystalline, flexible, slow degradation rate. | [5][6] |
| (R)-3-Hydroxybutyrate (from PHB) | Bacterial Fermentation | Very High | Broad | Highly crystalline, brittle, biodegradable. | [4][5] |
Table 1: Comparative Performance Benchmarks of Various Monomers.
Experimental Protocols
To provide a practical framework for researchers, this section details the experimental protocols for the polymerization of hydroxybenzoic acid derivatives and a standard protocol for the ring-opening polymerization of lactide as a benchmark.
General Protocol for Polycondensation of Protected 3-Hydroxybenzoic Acid
This protocol is based on established methods for the polycondensation of protected hydroxybenzoic acids and can be adapted for this compound.[1][2]
Diagram of the Polycondensation Workflow:
Caption: Workflow for the polycondensation of protected 3-hydroxybenzoic acid.
Step-by-Step Procedure:
-
Monomer Preparation: Synthesize and purify this compound. Ensure the monomer is free of impurities, especially water, which can interfere with the polymerization.
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line.
-
Charging the Reactor: Charge the reactor with the this compound monomer, a high-boiling point solvent (e.g., a polyaromatic ether), and a catalyst such as tetra-n-butyl orthotitanate.[2] The catalyst is typically added at a concentration of 0.01-0.1 mol% relative to the monomer.
-
Polymerization - Stage 1 (Low Temperature): Heat the mixture with stirring under a slow stream of nitrogen to a temperature of 175-200 °C. This initial stage allows for the formation of low molecular weight oligomers.
-
Polymerization - Stage 2 (High Temperature & Vacuum): Gradually increase the temperature to 250-300 °C while slowly applying a vacuum. The removal of the tert-butanol byproduct drives the equilibrium towards the formation of high molecular weight polymer.
-
Isolation and Purification: After several hours, cool the reaction mixture to room temperature. Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and chemical structure (by NMR and FTIR spectroscopy).
Standard Protocol for Ring-Opening Polymerization of L-Lactide
This protocol is a well-established method for synthesizing high molecular weight poly(L-lactic acid) (PLLA).[3]
Diagram of the ROP Workflow:
Caption: Workflow for the ring-opening polymerization of L-lactide.
Step-by-Step Procedure:
-
Monomer and Glassware Preparation: Dry L-lactide under vacuum overnight. All glassware should be flame-dried or oven-dried and assembled under a nitrogen atmosphere.
-
Reaction Setup: In a dry Schlenk flask under nitrogen, add the desired amount of L-lactide.
-
Catalyst and Initiator Addition: In a separate vial, prepare a stock solution of the catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), and an initiator, such as benzyl alcohol, in dry toluene. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Add the catalyst/initiator solution to the Schlenk flask containing the L-lactide. Place the flask in a preheated oil bath at 130-150 °C and stir for the desired reaction time (typically 2-24 hours).
-
Isolation and Purification: Cool the reaction to room temperature. Dissolve the crude polymer in chloroform and precipitate it into cold methanol.
-
Drying: Collect the purified PLLA by filtration and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight, PDI, thermal properties, and structure using GPC, DSC, TGA, and NMR.
Mechanistic Insights and Causality
The choice of polymerization mechanism and monomer protection strategy is dictated by the inherent chemical reactivity of the functional groups.
Polycondensation of Hydroxybenzoic Acids
The direct polycondensation of 3-hydroxybenzoic acid is an equilibrium-controlled process. The removal of water is essential to drive the reaction towards high molecular weight polymer formation. However, at the high temperatures required, side reactions such as decarboxylation can occur, limiting the achievable molecular weight and introducing defects into the polymer backbone.
Protecting the hydroxyl group as an acetate or the carboxylic acid as a tert-butyl ester circumvents these issues. The polymerization of 3-acetoxybenzoic acid proceeds via a transesterification reaction, eliminating acetic acid, which is more volatile than water and easier to remove.[1] Similarly, the polymerization of this compound would proceed with the elimination of tert-butanol.
Diagram of Protected Polycondensation:
Caption: General scheme for the polycondensation of a protected hydroxybenzoic acid.
Ring-Opening Polymerization of Lactones
Ring-opening polymerization of cyclic esters like lactide and caprolactone is a chain-growth process that offers excellent control over molecular weight and PDI.[3] The reaction is initiated by a nucleophile, often an alcohol in the presence of a catalyst, which attacks the carbonyl carbon of the cyclic ester. The ring opens, and the newly formed hydroxyl or alkoxide terminus propagates the polymerization by attacking another monomer molecule. This process continues until the monomer is consumed. The absence of a small molecule byproduct makes it easier to achieve high molecular weights under milder conditions compared to polycondensation.
Future Perspectives and Applications
The development of novel biodegradable polyesters from monomers like this compound holds promise for advancing drug delivery and biomedical applications. The ability to precisely tune the polymer's properties by controlling its molecular weight, architecture, and the incorporation of functional groups is paramount. While established materials like PLA and PCL dominate the current landscape, the unique properties of aromatic polyesters derived from hydroxybenzoic acids, such as their potential for enhanced thermal and mechanical stability, warrant further investigation.
Future research should focus on obtaining direct experimental data for the polymerization of this compound to fully elucidate its performance characteristics. Furthermore, exploring the enzymatic polymerization of phenolic monomers offers a green and highly selective alternative to traditional chemical synthesis, potentially leading to polymers with novel structures and properties.[7][8][9]
References
- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3759870A - Polyester based on hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Polylactic Acid (PLA) and Poly(3-hydroxybutyrate) (PHB) as Bio-Sourced Polymers for Membrane Production Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(3-hydroxybutyrate) (PHB) and Polycaprolactone (PCL) Based Blends for Tissue Engineering and Bone Medical Applications Processed by FDM 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to Tert-butyl 3-hydroxybenzoate
An authoritative guide for researchers, scientists, and drug development professionals.
A Head-to-Head Comparison of Synthetic Routes to Tert-butyl 3-hydroxybenzoate
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic phenol and a sterically hindered ester, makes it an important intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and reducing conditions, yet readily cleaved under acidic treatment.[1][2] The choice of synthetic route to this intermediate can significantly impact overall yield, purity, scalability, and cost-efficiency of a multi-step synthesis.
This guide provides a detailed, head-to-head comparison of the most common and effective synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory or industrial needs.
Overview of Synthetic Strategies
The synthesis of this compound from its inexpensive precursor, 3-hydroxybenzoic acid, presents a primary challenge: selective O-acylation of the carboxylic acid in the presence of a similarly reactive phenolic hydroxyl group. The strategies to overcome this can be broadly categorized into two main approaches:
-
Direct Selective Esterification: These methods aim to directly convert the carboxylic acid to its tert-butyl ester in a single step, relying on the differential reactivity of the functional groups or specific catalytic systems that favor esterification.
-
Protection-Esterification-Deprotection: This classical approach involves masking the reactive phenolic hydroxyl group with a suitable protecting group, followed by esterification of the carboxylic acid, and concluding with the removal of the protecting group. While longer, this strategy can offer higher selectivity and cleaner reactions.
Caption: High-level overview of the two primary synthetic strategies.
Route 1: Direct Selective Esterification
This approach is often preferred for its atom and step economy. The success of direct esterification hinges on exploiting the higher nucleophilicity of the carboxylate anion or using specific reagents that react preferentially with the carboxylic acid.
Method 1A: Acid-Catalyzed Reaction with Isobutylene
This method is a well-established industrial process for producing tert-butyl esters.[3] The reaction proceeds via the acid-catalyzed formation of a tert-butyl cation from isobutylene, which is then trapped by the carboxylic acid.
Mechanism: The reaction is initiated by the protonation of isobutylene by a strong acid catalyst (e.g., H₂SO₄) to form the stable tert-butyl carbocation. This potent electrophile is then attacked by the nucleophilic oxygen of the carboxylic acid. A final deprotonation step yields the tert-butyl ester. The phenolic hydroxyl is less nucleophilic and generally does not compete effectively, leading to high selectivity.
Caption: Workflow for direct esterification using isobutylene.
Experimental Protocol:
-
A high-pressure reaction vessel is charged with 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and dioxane (50 mL).
-
The vessel is cooled to -78°C, and excess isobutylene gas is condensed into the mixture.
-
Concentrated sulfuric acid (1 mL) is carefully added as the catalyst.
-
The vessel is sealed and allowed to warm to room temperature, followed by stirring for 2-4 hours.
-
After the reaction, the mixture is cooled back to -78°C, the vessel is opened, and the contents are poured slowly into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and quench the reaction.
-
The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the final product.
Analysis:
-
Advantages: High atom economy, relatively inexpensive reagents, and good selectivity.
-
Disadvantages: Requires specialized high-pressure equipment and the handling of flammable isobutylene gas. The strongly acidic conditions can be problematic for sensitive substrates.
Method 1B: Catalytic Esterification with tert-Butyl Acetate
A more recent and safer approach avoids the use of isobutylene gas by employing tert-butyl acetate as both the tert-butyl source and the solvent. Strong acid catalysts, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), have been shown to be exceptionally effective for this transformation.[2][4]
Mechanism: The superacid catalyst (Tf₂NH) protonates the carbonyl oxygen of tert-butyl acetate, making it a highly activated tert-butylating agent. The carboxylic acid of the substrate then attacks the tert-butyl group in an Sₙ1-like mechanism. This method is remarkably efficient, proceeding quickly and in high yields under mild conditions.[4]
Experimental Protocol:
-
To a solution of 3-hydroxybenzoic acid (1.0 mmol) in tert-butyl acetate (5.0 mL), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 mmol, 2 mol%).
-
Stir the mixture at 60°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution to remove the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.[4]
Analysis:
-
Advantages: Excellent yields, mild reaction conditions, avoids hazardous reagents like isobutylene gas and strong mineral acids, and proceeds much faster than conventional methods.[1][2]
-
Disadvantages: Tf₂NH is a relatively expensive catalyst, though it is used in catalytic quantities.
Route 2: Protection-Based Synthesis
This strategy introduces additional steps but can be advantageous when direct methods fail or result in complex mixtures of byproducts. The choice of protecting group is critical and should be orthogonal to the esterification and final deprotection conditions.
Method 2A: Synthesis via Benzyl Protection
The benzyl group is a common choice for protecting phenols due to its stability and ease of removal via hydrogenolysis.
Mechanism: The synthesis involves three distinct steps:
-
Protection: The phenolic hydroxyl of 3-hydroxybenzoic acid is protected as a benzyl ether via Williamson ether synthesis, typically using benzyl bromide and a base like potassium carbonate (K₂CO₃).
-
Esterification: The resulting 3-(benzyloxy)benzoic acid is then subjected to one of the direct esterification methods described previously (e.g., using isobutylene or Tf₂NH/t-BuOAc). The absence of the free phenol simplifies this step and can improve yields.
-
Deprotection: The benzyl group is selectively removed by catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), which does not affect the tert-butyl ester, to reveal the final product.
Caption: Workflow for the benzyl protection/deprotection route.
Experimental Protocol (Illustrative):
-
(Protection) A mixture of 3-hydroxybenzoic acid (1.0 eq), benzyl bromide (1.1 eq), and K₂CO₃ (2.0 eq) in a suitable solvent like DMF is heated at 80°C for 4-6 hours. After workup, 3-(benzyloxy)benzoic acid is isolated.[5]
-
(Esterification) The 3-(benzyloxy)benzoic acid is esterified using the isobutylene method (Route 1A) or the Tf₂NH method (Route 1B) to yield Tert-butyl 3-(benzyloxy)benzoate.
-
(Deprotection) The benzyl-protected ester is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the pure product.
Analysis:
-
Advantages: High selectivity, leading to a very pure final product. Each step is generally high-yielding.
-
Disadvantages: Increases the number of synthetic steps, which lowers the overall yield and increases labor and cost. The use of hydrogen gas requires specific safety precautions.
Comparative Analysis
| Parameter | Method 1A: Isobutylene | Method 1B: Tf₂NH/t-BuOAc | Method 2A: Benzyl Protection |
| Number of Steps | 1 | 1 | 3 |
| Typical Yield | Good to Excellent | Excellent (>90%) | Good (Overall yield is product of 3 steps) |
| Reagent Safety | Hazardous (flammable gas, strong acid) | High (avoids hazardous reagents) | Moderate (H₂ gas, flammable solvents) |
| Equipment | High-pressure vessel required | Standard laboratory glassware | Standard + Hydrogenation apparatus |
| Scalability | Excellent (Industrial standard) | Good | Moderate (Hydrogenation can be complex to scale) |
| Cost | Low (bulk reagents) | Moderate (catalyst cost) | High (multiple steps, catalyst) |
| Simplicity | Moderate | High | Low |
Conclusion and Recommendation
For the synthesis of this compound, direct esterification methods offer significant advantages in terms of efficiency and cost over protection-based strategies.
-
For large-scale industrial production , the acid-catalyzed reaction with isobutylene (Method 1A) remains a viable and cost-effective route, provided the necessary safety and engineering controls are in place.
-
For laboratory-scale synthesis and process development , the Tf₂NH-catalyzed reaction with tert-butyl acetate (Method 1B) is highly recommended. It represents a modern, safe, and exceptionally efficient alternative that provides high yields under mild conditions, avoiding the hazards associated with pressurized gas and corrosive mineral acids.[1][2][4]
The benzyl protection strategy (Method 2A) serves as a reliable, albeit longer, alternative. It is most useful when the direct methods yield intractable byproducts or when the substrate contains other functional groups that are incompatible with the conditions of direct esterification.
Ultimately, the choice of synthesis will depend on the specific requirements of the project, including scale, budget, available equipment, and safety considerations. However, the advancement in catalytic direct esterification offers a compelling case for moving away from traditional multi-step protection-deprotection sequences in many applications.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
A Comparative Guide to the Structural Validation of Tert-butyl 3-hydroxybenzoate Derivatives
This guide offers a comprehensive comparison of analytical methodologies for the structural validation of tert-butyl 3-hydroxybenzoate derivatives. These compounds are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document provides researchers, scientists, and drug development professionals with a robust framework, supported by experimental data and established protocols, to ensure the structural integrity of their synthesized compounds.
The Imperative of Structural Validation
This compound and its derivatives are versatile building blocks in organic synthesis.[1] The precise arrangement of functional groups on the aromatic ring is critical for the intended biological activity and chemical reactivity of the final product. Structural ambiguities, such as isomeric impurities or incorrect functionalization, can lead to failed synthetic routes, misleading biological data, and significant setbacks in drug discovery and development.[2] Consequently, rigorous structural elucidation is a foundational element of successful research and development.
Core Analytical Techniques for Structural Elucidation
The validation of this compound derivatives is accomplished through a combination of spectroscopic and chromatographic techniques. Each method provides unique structural insights, and their synergistic application is often essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of individual atoms.[3]
¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to one another. For a model compound like this compound, distinct signals are expected for the tert-butyl group and the aromatic protons.[4]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Perform a Fourier transform on the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the proton's electronic environment. The electron-withdrawing effects of the ester and hydroxyl groups will deshield the aromatic protons, causing them to resonate at higher chemical shifts (typically 6.5-8.0 ppm). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a much lower chemical shift (around 1.5 ppm).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting pattern of a signal reveals the number of adjacent protons. For a 3-substituted benzoate ring, complex splitting patterns (e.g., doublet of doublets, triplets) will be observed for the aromatic protons, which helps determine their relative positions.
¹³C NMR spectroscopy identifies the number of unique carbon environments within a molecule.[5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (approximately 20-50 mg) is generally required compared to ¹H NMR.
-
Instrument Setup: The same spectrometer used for ¹H NMR can be utilized.
-
Data Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Data Interpretation:
-
Chemical Shift (δ): The carbonyl carbon of the ester will be significantly deshielded (160-170 ppm). Aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group resonating at a higher chemical shift. The quaternary and methyl carbons of the tert-butyl group will produce distinct signals in the aliphatic region (typically 80-90 ppm and 25-30 ppm, respectively).[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer additional structural details through analysis of fragmentation patterns.[7]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Directly infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in either positive or negative ion mode. For this compound derivatives, positive ion mode will likely reveal the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[8]
Data Interpretation:
-
Molecular Ion Peak: The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular weight of the compound plus the mass of the ionizing agent (e.g., H⁺). This is a crucial first step in confirming the identity of the synthesized molecule.[9]
-
Fragmentation Pattern: Although ESI is a soft ionization technique, some in-source fragmentation can occur. The loss of the tert-butyl group (a neutral loss of 56 Da) is a common fragmentation pathway for these derivatives and serves as a diagnostic indicator of the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the synthesized derivative and for separating it from starting materials, byproducts, and isomers.[10]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Instrumentation: Utilize a C18 column as the stationary phase.[11]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is commonly employed.[12][13]
-
Detection: A UV detector is typically used, with the detection wavelength set to the λmax of the benzoate chromophore (around 254 nm or 280 nm).[12]
Data Interpretation:
-
Retention Time (tR): The time it takes for the compound to elute from the column is a characteristic property under specific conditions.
-
Peak Purity: A single, sharp peak indicates a high degree of purity. The presence of multiple peaks suggests the presence of impurities or isomers. Co-injection with an authentic standard, if available, can confirm the identity of the main peak.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count. | Provides detailed structural information; relatively fast acquisition. | Requires a soluble sample; complex spectra can be difficult to interpret. |
| ¹³C NMR | Carbon skeleton and environment. | Unambiguously determines the number of unique carbons. | Lower sensitivity requires more sample and longer acquisition times. |
| Mass Spec (MS) | Molecular weight and fragmentation patterns. | High sensitivity; confirms molecular formula. | Provides limited information on isomer differentiation; fragmentation can be complex. |
| HPLC | Purity and separation of components. | Excellent for assessing purity and separating mixtures.[14] | Does not provide direct structural information; requires method development.[15] |
Workflow for Structural Validation
A logical and efficient workflow is crucial for the structural validation of a novel this compound derivative.
Caption: A typical workflow for the synthesis and structural validation of this compound derivatives.
Conclusion
The unambiguous structural validation of this compound derivatives is a critical aspect of synthetic chemistry and drug development. While each analytical technique provides valuable information, a comprehensive approach that combines NMR, MS, and HPLC is the gold standard. This multifaceted strategy ensures the highest level of confidence in the identity and purity of synthesized compounds, thereby upholding the integrity of subsequent research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 1H NMR [m.chemicalbook.com]
- 5. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – Methyl 3 5 di tert butyl 4 hydroxybenzoate [mzcloud.org]
- 8. tert-Butyl 4-hydroxybenzoate | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. researchgate.net [researchgate.net]
- 11. Separation of tert-Butyl 4-hydroxybenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 14. glsciences.com [glsciences.com]
- 15. Method of Analysis for Sodium Benzoate | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Tert-butyl 3-hydroxybenzoate in Complex Reaction Mixtures
For researchers, scientists, and drug development professionals, the purity and accurate quantification of intermediates are paramount to the success of a synthetic route and the safety of the final active pharmaceutical ingredient (API). Tert-butyl 3-hydroxybenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. However, its analysis within complex reaction mixtures presents a significant challenge due to potential cross-reactivity from structurally similar impurities. This guide provides an in-depth, objective comparison of analytical methodologies to assess and mitigate the risks of cross-reactivity, ensuring the integrity of your analytical data and the quality of your product.
The Challenge of Cross-Reactivity in Complex Mixtures
In the context of chemical analysis, cross-reactivity refers to the interference of structurally related compounds with the analytical signal of the target analyte. For this compound, these interferents can arise from several sources:
-
Positional Isomers: The synthesis of this compound can sometimes yield its isomers, Tert-butyl 2-hydroxybenzoate and Tert-butyl 4-hydroxybenzoate. Due to their similar physicochemical properties, these isomers can co-elute or produce overlapping signals in various analytical techniques.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of the starting material, 3-hydroxybenzoic acid, in the final mixture.
-
Byproducts of Synthesis: Side reactions can generate a variety of byproducts that may share structural motifs with the target compound. For instance, the esterification reaction to produce this compound could also lead to the formation of di-tert-butylated or other esterified species.
The presence of these cross-reactive species can lead to inaccurate quantification of this compound, potentially impacting reaction yield calculations, impurity profiling, and ultimately, the quality of the downstream products.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary to fully characterize a complex reaction mixture and assess the potential for cross-reactivity. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the analysis of this compound.
| Analytical Technique | Principle of Separation/Detection | Strengths in Cross-Reactivity Assessment | Limitations |
| HPLC with UV Detection | Differential partitioning between a stationary and mobile phase based on polarity. | Excellent for separating isomers and impurities with different polarities. Provides quantitative data. | Co-elution of closely related compounds is possible. UV detection may not be specific if chromophores are similar. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Highly specific detection based on molecular weight. Can identify unknown impurities through fragmentation analysis. | Isomers have the same mass and cannot be distinguished by MS alone. Ionization suppression from the matrix can affect quantification. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, allowing for the unambiguous identification and quantification of isomers and impurities without the need for reference standards for each component. | Lower sensitivity compared to HPLC and MS. Complex mixtures can lead to overlapping signals, making spectral interpretation challenging. |
Experimental Protocols for Robust Cross-Reactivity Assessment
To ensure the reliability of your analytical data, a well-designed and validated experimental protocol is essential. The following sections provide detailed methodologies for the analysis of this compound in a representative complex reaction mixture.
Workflow for Cross-Reactivity Assessment
Caption: A comprehensive workflow for assessing cross-reactivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is designed to achieve baseline separation of this compound from its potential isomers and the starting material, 3-hydroxybenzoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reference standards for this compound, Tert-butyl 2-hydroxybenzoate, Tert-butyl 4-hydroxybenzoate, and 3-hydroxybenzoic acid.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Expected Elution Order and Estimated Retention Times:
Based on the principles of reverse-phase chromatography, the less polar compounds will have longer retention times. The expected elution order is as follows:
| Compound | Estimated Retention Time (min) | Rationale for Elution Order |
| 3-Hydroxybenzoic acid | 3.5 | Most polar due to the free carboxylic acid and hydroxyl groups. |
| Tert-butyl 2-hydroxybenzoate | 8.2 | The ortho-hydroxyl group can form an intramolecular hydrogen bond with the ester carbonyl, slightly reducing its polarity compared to the meta isomer. |
| This compound | 8.9 | Target analyte. |
| Tert-butyl 4-hydroxybenzoate | 9.5 | The para-position of the hydroxyl group allows for greater interaction with the non-polar stationary phase compared to the ortho and meta isomers. |
Note: These are estimated retention times and will vary depending on the specific HPLC system and column used. The primary goal is to achieve baseline separation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification of impurities, especially those that may co-elute or are present at low levels, LC-MS is an invaluable tool.
Instrumentation and Materials:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
The same HPLC column and mobile phase (with formic acid instead of phosphoric acid) as described above.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range (m/z) | 50 - 500 |
Expected Mass-to-Charge Ratios (m/z) in Negative Ion Mode:
| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 137.02 | 93.03 ([M-H-CO₂]⁻) |
| This compound | C₁₁H₁₄O₃ | 193.09 | 137.02 ([M-H-C₄H₈]⁻), 93.03 ([M-H-C₄H₈-CO₂]⁻) |
| Tert-butyl 2-hydroxybenzoate | C₁₁H₁₄O₃ | 193.09 | 137.02 ([M-H-C₄H₈]⁻), 93.03 ([M-H-C₄H₈-CO₂]⁻) |
| Tert-butyl 4-hydroxybenzoate | C₁₁H₁₄O₃ | 193.09 | 137.02 ([M-H-C₄H₈]⁻), 93.03 ([M-H-C₄H₈-CO₂]⁻) |
Fragmentation Pathway of Tert-butyl hydroxybenzoates:
Caption: Primary fragmentation pathway for Tert-butyl hydroxybenzoate isomers in negative ESI-MS.
Conclusion and Recommendations
The robust analysis of this compound in complex reaction mixtures necessitates a combination of high-resolution chromatographic separation and specific detection techniques.
-
For routine analysis and quantification , a validated HPLC-UV method, as outlined in this guide, is recommended. The key is to demonstrate baseline separation from all potential cross-reactive impurities.
-
For impurity identification and in cases of co-elution , LC-MS is the preferred method due to its high specificity and ability to provide structural information through fragmentation analysis.
-
For absolute structural confirmation and quantification without reference standards , NMR spectroscopy remains the gold standard, although its lower sensitivity may be a limiting factor for trace impurities.
By implementing a well-designed analytical strategy that considers the potential for cross-reactivity, researchers and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and reproducible synthetic processes.
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of Tert-butyl 3-hydroxybenzoate for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science that protects researchers, the wider community, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural choice.
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis of a robust risk assessment and dictates the necessary safety precautions. This compound is a compound that demands careful handling due to its specific hazard profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] These are not abstract warnings; they correspond to potential real-world harm if proper procedures are not followed.
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318 | Danger |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
The causality is clear: the designation "Causes serious eye damage" (H318) is why the use of chemical splash goggles is non-negotiable. Similarly, "Causes skin irritation" (H315) necessitates the use of chemically resistant gloves to prevent dermal exposure and potential irritation.[2][3] Understanding these direct links between hazard and precaution transforms safety from a checklist into an integrated, logical system.
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, the following minimum PPE must be worn when handling this compound waste. This is a self-validating system: the equipment directly mitigates the identified risks.
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[2][3]
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: Handling of the solid chemical should be done in a well-ventilated area.[3] If there is a risk of generating dust, work should be conducted within a certified chemical fume hood to prevent inhalation.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of chemical waste is governed by a "cradle-to-grave" principle under the Resource Conservation and Recovery Act (RCRA), meaning it is regulated from the moment of generation to its final disposal.[5][6] The following protocol ensures compliance and safety throughout this process.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Based on its GHS classifications for toxicity and irritation, this compound must be managed as hazardous chemical waste.[7]
-
Segregate Solid Waste: This compound is a solid. It must be collected in a designated solid waste container, separate from liquid waste streams.[4][8] Never mix solid and liquid waste.[8]
-
Check for Incompatibilities: Keep this waste stream separate from incompatible chemicals. While specific reactivity data for this compound is limited, a best practice is to segregate organic solids from strong acids, bases, and oxidizers to prevent unforeseen reactions in the waste container.[9]
Step 2: Container Selection and Labeling
-
Use a Suitable Container: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[8][9] The container must be in good condition, free from cracks or deterioration.[9][10]
-
Label the Container Immediately: Proper labeling is a critical safety and regulatory requirement.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date when the first piece of waste was added to the container (accumulation start date)
-
Step 3: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[7][9]
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when waste is being added.[7][9] This prevents the release of vapors and protects against spills.
-
Provide Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][10]
Step 4: Arranging for Final Disposal
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or washed down the sink.[2][10] This is illegal and environmentally harmful.
-
Contact Environmental Health & Safety (EH&S): When the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your institution's EH&S department or equivalent authority to arrange for a waste pickup.[7][9]
-
Manifest and Transport: EH&S will work with a licensed hazardous waste disposal company to transport the waste, tracked by a manifest, to an approved treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[11]
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[2][3] If irritation occurs or persists, seek medical attention.[2]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3]
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink one or two glasses of water. Call a poison center or seek immediate medical attention.[3]
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, ensure proper ventilation and wear your full PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][12]
-
Clean the affected area thoroughly.
-
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EH&S immediately.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted safely, in full regulatory compliance, and with the highest degree of scientific integrity.
References
- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating the Safe Handling of Tert-butyl 3-hydroxybenzoate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information on the safe handling of Tert-butyl 3-hydroxybenzoate, focusing on the critical aspects of personal protective equipment (PPE) and proper disposal protocols. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the validity of your experimental outcomes.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound presents several risks that necessitate careful management. According to its GHS classification, this compound is:
-
Causes serious eye damage (Serious eye damage/eye irritation)[1][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1][2]
These classifications underscore the importance of a comprehensive safety strategy, with personal protective equipment forming the first line of defense.
A Multi-Faceted Approach to Personal Protection
The selection and use of appropriate PPE is a critical control measure to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield if there is a splash hazard.[4][5] | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] | Laboratory coat.[6] | NIOSH/MSHA approved respirator if handling in a poorly ventilated area or if dust is generated.[4] |
| Conducting reactions and transfers | Chemical safety goggles and a face shield. | Compatible chemical-resistant gloves.[4][6] | Chemical-resistant apron over a laboratory coat. | Use within a certified chemical fume hood. |
| Sample analysis | Safety glasses with side shields. | Compatible chemical-resistant gloves.[4][6] | Laboratory coat.[6] | Generally not required if samples are properly contained. |
| Spill cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a laboratory coat. | NIOSH/MSHA approved respirator with appropriate cartridges. |
The Rationale Behind PPE Selection:
-
Eye Protection: The risk of serious eye damage necessitates the use of chemical safety goggles that provide a complete seal around the eyes.[5] A face shield offers an additional layer of protection against splashes, especially during larger-scale operations.
-
Hand Protection: The choice of glove material is critical. Nitrile or neoprene gloves generally offer good resistance to a range of chemicals, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled.
-
Body Protection: A standard laboratory coat is sufficient for most small-scale work.[6] However, for tasks with a higher risk of splashes or spills, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Inhalation of dust or vapors can cause respiratory irritation.[2][7] Therefore, handling the solid compound outside of a fume hood may require respiratory protection. All operations that could generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Visualizing Your Safety Workflow: PPE Selection Protocol
To ensure a consistent and safe approach to handling this compound, the following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is essential for minimizing risk and ensuring the safe and effective use of this compound.
Operational Protocol:
-
Preparation: Before starting any work, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as determined by your risk assessment and the guidelines in this document.
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]
-
Decontamination: After handling, wash your hands thoroughly with soap and water.[2] Clean all contaminated surfaces.
Disposal Plan:
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Segregation:
-
Collect all waste this compound and materials contaminated with it (e.g., filter paper, gloves, paper towels) in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage of Waste: Store the sealed waste container in a designated secondary containment area, away from drains and incompatible materials, until it is collected for disposal.
-
Disposal Method:
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. aksci.com [aksci.com]
- 9. arkema.com [arkema.com]
- 10. fishersci.com [fishersci.com]
- 11. Butyl Hydroxybenzoate SDS MSDS of Manufacturers [pharmacopeia.mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
